TC13172
Description
Properties
IUPAC Name |
3-[3-(3-hydroxyphenyl)prop-2-ynyl]-1,7-dimethyl-8-methylsulfonylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c1-19-13-14(18-16(19)27(3,25)26)21(17(24)20(2)15(13)23)9-5-7-11-6-4-8-12(22)10-11/h4,6,8,10,22H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQLCNOQWGSELY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1S(=O)(=O)C)N(C(=O)N(C2=O)C)CC#CC3=CC(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093393-05-4 | |
| Record name | 3-[3-(3-hydroxyphenyl)prop-2-yn-1-yl]-8-methanesulfonyl-1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Mechanism of Action of TC13172
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC13172 is a highly potent and specific small molecule inhibitor of necroptosis, a form of regulated cell death. This document provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its molecular target, downstream cellular effects, and the experimental evidence supporting these findings. Quantitative data are presented for comparative analysis, and detailed protocols for key experiments are provided. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the compound's function.
Core Mechanism of Action: Covalent Inhibition of MLKL
This compound exerts its anti-necroptotic effect by directly targeting the Mixed Lineage Kinase Domain-Like (MLKL) protein, the terminal effector in the necroptosis pathway. The primary mechanism is the formation of a covalent bond with a specific cysteine residue on MLKL, which allosterically prevents the conformational changes necessary for its function.
Molecular Target and Binding Site
The direct molecular target of this compound has been identified as the human MLKL protein. Through activity-based protein profiling (ABPP) and mass spectrometry, the specific binding site has been mapped to Cysteine-86 (Cys-86) within the four-helix bundle domain of MLKL.[1][2] This covalent interaction is irreversible and is central to the compound's inhibitory activity.
Inhibition of MLKL Oligomerization and Translocation
Upon activation by its upstream kinase, RIPK3, MLKL undergoes phosphorylation, leading to a conformational change that exposes its N-terminal four-helix bundle domain. This domain is crucial for the subsequent oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane.[3][4]
This compound, by covalently binding to Cys-86, prevents these critical downstream events. It effectively blocks the RIPK3-mediated oligomerization of MLKL.[5] Consequently, the translocation of MLKL to the plasma membrane is inhibited.[5][6] It is important to note that this compound does not interfere with the upstream phosphorylation of MLKL by RIPK3.[6]
The inhibition of MLKL translocation is the ultimate step that prevents the execution of necroptosis, as it is the membrane-bound MLKL oligomers that are responsible for plasma membrane disruption and subsequent cell lysis.
Quantitative Data
The potency of this compound has been quantified in cell-based assays. The following table summarizes the key inhibitory concentration values.
| Assay Type | Cell Line | Stimulus | Parameter | Value | Reference |
| Necroptosis Inhibition | HT-29 | TSZ | IC50 | 2 nM | [1][2][6] |
| Structure-Activity Relationship Data (from Yan et al., 2017) | |||||
| Compound 1 (Initial Hit) | HT-29 | TSZ | IC50 | 390 nM | [1][2] |
| This compound (Compound 15) | HT-29 | TSZ * | IC50 | 2 nM | [1][2] |
*TSZ: TNF-α, SMAC mimetic, and z-VAD-FMK
Signaling Pathway and Inhibitory Mechanism
The following diagram illustrates the necroptosis signaling pathway and the specific point of intervention by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
TSZ-Induced Necroptosis Assay in HT-29 Cells
This protocol is used to induce necroptosis in HT-29 cells and to quantify the inhibitory effect of compounds like this compound.
Materials:
-
HT-29 human colorectal adenocarcinoma cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
SMAC mimetic (e.g., birinapant or LCL161)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound or other test compounds
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well opaque-walled plates
Procedure:
-
Seed HT-29 cells in 96-well opaque-walled plates at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of human TNF-α (20 ng/mL), SMAC mimetic (100 nM), and z-VAD-FMK (20 µM) to the wells.
-
Incubate the plates for 24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated, non-stimulated control and plot dose-response curves to determine the IC50 value.
MLKL Oligomerization Assay by Western Blot
This assay is designed to detect the formation of MLKL oligomers, a key step in necroptosis that is inhibited by this compound.
Materials:
-
HT-29 cells
-
Reagents for TSZ-induced necroptosis (as above)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Sample buffer for non-reducing SDS-PAGE (without β-mercaptoethanol or DTT)
-
Primary antibodies: anti-MLKL, anti-phospho-MLKL
-
Secondary HRP-conjugated antibody
-
Chemiluminescence substrate
Procedure:
-
Plate HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with this compound or vehicle for 1-2 hours.
-
Induce necroptosis with TSZ for 4-8 hours.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Prepare samples for non-reducing SDS-PAGE by adding non-reducing sample buffer and heating at 70°C for 10 minutes.
-
Separate proteins on a 4-12% gradient SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary anti-MLKL antibody overnight.
-
Wash and incubate with secondary antibody.
-
Detect protein bands using a chemiluminescence imaging system. MLKL monomers will appear at ~54 kDa, while oligomers (trimers, tetramers) will be visible at higher molecular weights.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship in the structure-activity relationship studies.
Conclusion
This compound is a potent and specific covalent inhibitor of MLKL, the executioner of necroptosis. Its mechanism of action is well-defined, involving the covalent modification of Cys-86, which prevents MLKL oligomerization and translocation to the plasma membrane. This detailed understanding, supported by robust quantitative data and clear experimental evidence, establishes this compound as a valuable tool for studying necroptosis and a promising starting point for the development of therapeutics targeting necroptosis-driven diseases.
References
- 1. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
TC13172 as a Chemical Probe for Necroptosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a lytic and inflammatory mode of cell death, that is implicated in a growing number of human pathologies, including inflammatory diseases, neurodegeneration, and cancer. Unlike apoptosis, necroptosis is independent of caspase activity. The core signaling pathway of necroptosis is mediated by a series of protein-protein interactions and post-translational modifications involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the mixed lineage kinase domain-like protein (MLKL), the ultimate executioner of this cell death pathway.[1][2]
TC13172 has emerged as a highly potent and specific chemical probe for studying necroptosis.[3][4][5] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols for its use and validation.
This compound: Mechanism of Action and Quantitative Data
This compound is a covalent inhibitor of MLKL.[6] It exerts its inhibitory effect by directly and covalently binding to Cysteine 86 (Cys-86) within the N-terminal domain of human MLKL.[7][8] This interaction is crucial as it prevents the subsequent conformational changes, oligomerization, and translocation of MLKL to the plasma membrane, which are essential steps for the execution of necroptosis.[1][7][9] Notably, this compound does not inhibit the upstream phosphorylation of MLKL by RIPK3, indicating its specific action on the final execution phase of necroptosis.[7][9]
Quantitative Data for this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| EC50 | 2 ± 0.6 nM | HT-29 | Inhibition of TSZ (TNF-α, Smac mimetic, Z-VAD-FMK)-induced necroptosis | [9] |
| IC50 | 2 nM | HT-29 | Inhibition of TSZ-induced necroptosis | [3][4][5] |
| Selectivity | Inactive against RIPK1 and RIPK3 at 10 µM | - | Kinase activity assays | [6][7] |
Signaling Pathway of Necroptosis and this compound Intervention
The necroptosis signaling cascade is initiated by various stimuli, most commonly by the activation of death receptors such as Tumor Necrosis Factor Receptor 1 (TNFR1). This leads to the formation of a signaling complex that, under conditions where caspase-8 is inhibited, results in the phosphorylation and activation of RIPK1 and RIPK3. Activated RIPK3 then phosphorylates MLKL, triggering a conformational change that allows MLKL to oligomerize and translocate to the plasma membrane, ultimately leading to membrane rupture and cell death. This compound intervenes at a critical downstream step by covalently modifying MLKL and preventing its translocation.
Experimental Protocols
Induction of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ).
Materials:
-
HT-29 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., BV6 or SM-164)
-
Z-VAD-FMK (pan-caspase inhibitor)
-
96-well plates
Procedure:
-
Seed HT-29 cells in a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce necroptosis by adding a combination of human TNF-α (10-100 ng/mL), a Smac mimetic (e.g., 100 nM BV6), and Z-VAD-FMK (20 µM).
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Assess cell viability using either the CellTiter-Glo® Luminescent Cell Viability Assay or the Lactate Dehydrogenase (LDH) Cytotoxicity Assay.
Assessment of Necroptosis
a) CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures the amount of ATP, which is proportional to the number of viable cells.
Procedure:
-
After the 18-24 hour incubation with TSZ and this compound, equilibrate the 96-well plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
b) Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Procedure:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's protocol for the specific LDH cytotoxicity assay kit being used. This typically involves adding the collected supernatant to a reaction mixture.
-
Incubate the reaction mixture for the recommended time at room temperature, protected from light.
-
Add a stop solution if required by the kit.
-
Measure the absorbance at the specified wavelength (usually around 490 nm) using a microplate reader.
MLKL Translocation Assay
This assay determines whether this compound inhibits the movement of MLKL from the cytosol to the cell membrane.
Procedure:
-
Treat HT-29 cells with this compound (e.g., 100 nM) for 2 hours, followed by induction of necroptosis with TSZ for an appropriate time (e.g., 4-8 hours).
-
Fractionate the cells to separate the cytosolic and membrane components.
-
Analyze the protein concentration of each fraction.
-
Perform Western blotting on equal amounts of protein from both the cytosolic and membrane fractions.
-
Probe the Western blot with an anti-MLKL antibody to detect the presence of MLKL in each fraction. A decrease in MLKL in the membrane fraction of this compound-treated cells compared to the TSZ-only control indicates inhibition of translocation.
MLKL Oligomerization Assay
This assay assesses the formation of MLKL oligomers, a key step in necroptosis execution.
Procedure:
-
Treat HT-29 cells as described in the MLKL translocation assay.
-
Lyse the cells in a suitable buffer.
-
Run the cell lysates on a non-reducing SDS-PAGE gel. This is critical to preserve the oligomeric structures of MLKL.
-
Perform Western blotting and probe with an anti-MLKL antibody. The presence of higher molecular weight bands corresponding to MLKL oligomers will be reduced in cells treated with an effective inhibitor of oligomerization.
Experimental Workflow for this compound Validation
The following diagram illustrates a typical workflow for validating this compound as a chemical probe for necroptosis.
Conclusion
This compound is a valuable tool for researchers studying the molecular mechanisms of necroptosis and its role in disease. Its high potency, specificity for MLKL, and well-defined mechanism of action make it an excellent chemical probe to dissect the terminal events of this cell death pathway. The experimental protocols and data presented in this guide provide a solid foundation for the effective use and validation of this compound in a research setting.
References
- 1. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 3. blocksandarrows.com [blocksandarrows.com]
- 4. researchgate.net [researchgate.net]
- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the role of MLKL in [specific disease] using TC13172
An In-depth Technical Guide: Investigating the Role of MLKL in Ischemia-Reperfusion Injury using TC13172
Introduction
Necroptosis is a regulated form of necrotic cell death driven by a specific signaling cascade that plays a critical role in various pathological conditions, including inflammatory and neurodegenerative diseases.[1] Unlike apoptosis, which is immunologically silent, necroptosis is highly pro-inflammatory due to the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs).[2][3] The central executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][4] Upon activation, MLKL translocates to the plasma membrane, oligomerizes, and disrupts membrane integrity, leading to cell lysis.[5][6][7]
Ischemia-Reperfusion (I/R) injury, a condition characterized by tissue damage caused when blood supply returns to tissue after a period of ischemia or lack of oxygen, is a significant clinical problem where necroptosis is heavily implicated. The inflammatory nature of necroptosis contributes substantially to the tissue damage observed in I/R injury affecting organs such as the brain, heart, and kidney.
This guide provides a technical framework for researchers, scientists, and drug development professionals to investigate the role of MLKL in Ischemia-Reperfusion Injury. It focuses on the use of This compound , a highly potent and specific inhibitor of MLKL, as a chemical probe to dissect the necroptotic signaling pathway and evaluate the therapeutic potential of targeting MLKL.[8][9][10][11]
The MLKL-Mediated Necroptosis Signaling Pathway
The most well-characterized necroptosis pathway is initiated by tumor necrosis factor (TNF-α) binding to its receptor, TNFR1. In the absence of caspase-8 activity, Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are activated and form a hetero-amyloid complex known as the necrosome.[5][12][13] RIPK3 then phosphorylates MLKL within its pseudokinase domain.[1][4][7] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation from the cytosol to the plasma and organellar membranes, where it executes cell death by forming pores.[5][6][7][14]
This compound: A Potent Chemical Probe for MLKL
This compound is a small molecule inhibitor designed to specifically target MLKL. Understanding its properties is crucial for designing and interpreting experiments.
Mechanism of Action: this compound acts as a covalent inhibitor, forming a bond with Cysteine-86 (Cys86) in the N-terminal four-helix bundle domain of human MLKL.[10][11] This modification does not prevent the upstream phosphorylation of MLKL by RIPK3 but effectively blocks the subsequent steps of MLKL oligomerization and translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[8][15][16]
Quantitative Data Summary: The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 | 2 ± 0.6 nM | HT-29 | [8] |
| IC50 (TSZ-induced necroptosis) | 2 nM | HT-29 | [9] |
| Binding Site | Covalent binding to Cys-86 | Human MLKL | [10][11] |
| Mechanism | Inhibits MLKL translocation | Human/Murine Cells | [8][15] |
Experimental Workflow for Investigating MLKL in I/R Injury
A multi-level approach, combining in vitro and in vivo models, is essential to robustly investigate the role of MLKL. The following workflow provides a logical progression for such an investigation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the key experiments outlined in the workflow.
In Vitro OGD/R Model and this compound Treatment
This protocol simulates ischemic conditions in a controlled cell culture environment.
-
Cell Lines: HT-29 (human colorectal adenocarcinoma) or primary neuronal/cardiomyocyte cultures.
-
Reagents:
-
Dulbecco's Modified Eagle Medium (DMEM), glucose-free
-
This compound (dissolved in DMSO)
-
Hypoxia chamber (e.g., 95% N2, 5% CO2)
-
-
Procedure:
-
Culture cells to ~80% confluency in standard glucose-containing DMEM.
-
For OGD, wash cells twice with PBS and replace the medium with glucose-free DMEM.
-
Place the culture plates in a hypoxia chamber for a predetermined duration (e.g., 1-4 hours) to induce injury.
-
For reperfusion, remove plates from the chamber, replace the OGD medium with standard, glucose-containing DMEM.
-
For the treatment group, add this compound at various concentrations (e.g., 1 nM to 1 µM) at the start of the reperfusion phase. Include a vehicle control (DMSO).
-
Incubate for the desired reperfusion time (e.g., 12-24 hours) before analysis.
-
Cell Death and Viability Assays
-
Lactate Dehydrogenase (LDH) Assay (for membrane rupture):
-
Principle: Measures the activity of LDH released from damaged cells into the culture medium.
-
Procedure:
-
After the reperfusion period, collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure absorbance at the specified wavelength (typically 490 nm).
-
Calculate percent cytotoxicity relative to a maximum lysis control.
-
-
-
Propidium Iodide (PI) Staining (for membrane permeability):
-
Principle: PI is a fluorescent dye that cannot cross the membrane of live cells but stains the nucleus of dead cells with compromised membranes.
-
Procedure:
-
Following treatment, add PI (e.g., 1 µg/mL) to the cell culture medium.
-
Incubate for 15-30 minutes at 37°C.
-
Analyze the percentage of PI-positive cells using fluorescence microscopy or flow cytometry.
-
-
Biochemical Analysis of the Necroptosis Pathway
-
Western Blotting for Key Necroptosis Proteins:
-
Purpose: To detect the phosphorylation and total levels of RIPK1, RIPK3, and MLKL.
-
Procedure:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-MLKL (Ser358), anti-MLKL, anti-p-RIPK3 (Ser227), anti-RIPK3, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL detection system.[17]
-
-
-
MLKL Oligomerization Assay:
-
Purpose: To detect the formation of MLKL oligomers, a key step in its activation.
-
Procedure:
-
Lyse cells in a non-reducing lysis buffer (lacking DTT or β-mercaptoethanol).
-
Prepare protein samples in non-reducing Laemmli sample buffer.
-
Separate proteins on an SDS-PAGE gel and perform Western blotting for MLKL as described above.
-
Active MLKL will appear as higher molecular weight bands (dimers, trimers, etc.) compared to the monomeric form in the control lanes.[18]
-
-
-
Subcellular Fractionation for MLKL Translocation:
-
Purpose: To demonstrate that this compound blocks MLKL's movement to the membrane.
-
Procedure:
-
Harvest cells and use a commercial subcellular protein fractionation kit to separate cytosolic and membrane fractions.
-
Analyze equal amounts of protein from each fraction by Western blotting for MLKL.
-
Use Na+/K+-ATPase as a membrane fraction marker and GAPDH as a cytosolic marker to verify fractionation purity.
-
-
Logical Framework for Data Interpretation
Conclusion
Investigating the role of MLKL in Ischemia-Reperfusion Injury requires a systematic approach that combines cellular and animal models with specific molecular probes. This compound, with its high potency and well-defined mechanism of action, serves as an invaluable tool for confirming the involvement of the MLKL-driven necroptosis pathway. The protocols and workflows detailed in this guide provide a robust framework for researchers to elucidate the precise contribution of MLKL to I/R pathology and to explore the therapeutic potential of its inhibition. The findings from such studies will be crucial in advancing the development of novel treatments for a range of diseases where necroptosis is a key driver of tissue damage.
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 2. mdpi.com [mdpi.com]
- 3. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | MLKL inhibitor | Probechem Biochemicals [probechem.com]
- 10. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Necroptosis: MLKL Polymerization." by Andrea Johnston [repository.lsu.edu]
- 14. MLKL: Functions beyond serving as the Executioner of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
The Potent MLKL Inhibitor TC13172: A Technical Guide to its Effects on the RIPK1/RIPK3/MLKL Necroptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of TC13172, a highly potent small molecule inhibitor of the RIPK1/RIPK3/MLKL-mediated necroptosis pathway. Necroptosis is a form of regulated necrotic cell death critical in various physiological and pathological processes, including inflammation and tissue injury. Understanding the mechanism of inhibitors like this compound is paramount for developing novel therapeutics targeting diseases where necroptosis is implicated.
The RIPK1/RIPK3/MLKL Signaling Cascade: An Overview
Necroptosis is a caspase-independent cell death pathway executed by a core signaling module comprising Receptor-Interacting serine/threonine-Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase Mixed Lineage Kinase Domain-Like protein (MLKL).[1][2] Under specific cellular conditions, such as TNF-α stimulation in the presence of caspase inhibition, RIPK1 and RIPK3 are activated and form a functional amyloid-like complex known as the necrosome.[1][3][4] Within the necrosome, RIPK3 phosphorylates MLKL.[1][2][5] This phosphorylation event triggers a conformational change in MLKL, leading to its oligomerization and subsequent translocation to the plasma membrane.[1][5] At the membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs).[5]
This compound: A Nanomolar Potency Inhibitor of Necroptosis
This compound has been identified as a highly potent inhibitor of necroptosis.[6][7] Its primary mechanism of action is the direct inhibition of MLKL, the terminal effector protein in the necroptosis pathway.[8][9][10]
Mechanism of Action
This compound covalently binds to Cysteine-86 (Cys86) within the N-terminal four-helix bundle domain of MLKL.[5][6][10] This interaction is crucial as it directly interferes with the executionary function of MLKL. Notably, the binding of this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[5][8][9] Instead, its inhibitory effect is exerted at a later stage. By binding to Cys86, this compound effectively blocks the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane.[5][8][9][11] This ultimately prevents the disruption of the cell membrane and protects the cell from necroptotic death. Some studies suggest that this compound locks MLKL in a monomeric state.[11]
Quantitative Data
The potency of this compound in inhibiting necroptosis has been quantified in cellular assays. The key data is summarized in the table below.
| Compound | Target | Cell Line | Parameter | Value | Reference |
| This compound | MLKL | HT-29 | EC50 | 2 ± 0.6 nM | [8][9][12] |
Experimental Protocols
The characterization of this compound's effect on the RIPK1/RIPK3/MLKL pathway involves several key experimental methodologies.
Necroptosis Induction and Inhibition Assay in HT-29 Cells
This assay is fundamental for determining the potency of necroptosis inhibitors.
-
Cell Line: Human colorectal adenocarcinoma (HT-29) cells are commonly used as they are a well-established model for studying necroptosis.
-
Induction of Necroptosis: Necroptosis is typically induced by treating the cells with a cocktail of reagents. A common combination is TNF-α (T), a Smac mimetic (S) to inhibit cellular inhibitors of apoptosis proteins (cIAPs), and a pan-caspase inhibitor such as z-VAD-FMK (Z) or Q-VD-OPh to block apoptosis and channel the signaling towards necroptosis.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 2 hours) before the addition of the necroptosis-inducing cocktail.
-
Assessment of Cell Viability: Cell death is quantified at a later time point (e.g., 24 hours) using methods such as propidium iodide (PI) staining followed by flow cytometry, or by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of cell death against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Binding Competition Experiment
This experiment is designed to demonstrate the direct interaction of this compound with its target protein, MLKL, within a cellular context.
-
Cell Treatment: HT-29 cells are pre-incubated with an excess of a competitor compound (e.g., 5 mM Necrosulfonamide - NSA, another MLKL inhibitor that binds to Cys86) or this compound (e.g., 100 nM) for 2 hours.[8][12] A control group is treated with DMSO.
-
Probe Addition: A chemical probe designed to bind to the same site, often an analogue of the inhibitor with a clickable tag (e.g., an alkyne group), is then added to the cells and incubated for an additional 2 hours.[8][12]
-
Cell Lysis and Click Chemistry: The cells are lysed, and a "click reaction" is performed on the cell lysates. This involves adding a reporter molecule with a complementary reactive group (e.g., biotin-azide) which will covalently attach to the probe that has bound to its target protein.[8][12] Reagents for the click reaction typically include Biotin-C2H4-N3, TBTA, CuSO4, and Sodium ascorbate.[8][12]
-
Enrichment and Western Blotting: The biotin-labeled proteins are then enriched from the lysate using streptavidin beads. The enriched proteins are separated by SDS-PAGE and analyzed by western blotting using an antibody against the target protein (MLKL) or a tag on the protein if it's overexpressed (e.g., a Flag tag).[8][12] A significant reduction in the band corresponding to MLKL in the lanes from cells pre-treated with this compound or NSA would indicate successful competition for the binding site.
Membrane Translocation Assay
This assay visualizes the effect of this compound on the subcellular localization of MLKL following necroptosis induction.
-
Methodology: Immunofluorescence microscopy is a common method.
-
Procedure: Cells are grown on coverslips and treated with the necroptosis stimulus in the presence or absence of this compound. At a specific time point, the cells are fixed, permeabilized, and stained with an antibody specific for MLKL. A fluorescently labeled secondary antibody is then used for detection. The plasma membrane can be co-stained with a specific dye.
-
Analysis: In control cells undergoing necroptosis, MLKL will show a punctate staining pattern at the plasma membrane. In cells treated with this compound, MLKL should remain diffusely localized in the cytoplasm, demonstrating the inhibition of its translocation.
Visualizations
RIPK1/RIPK3/MLKL Signaling Pathway
Caption: The canonical RIPK1/RIPK3/MLKL necroptosis signaling pathway.
Mechanism of this compound Inhibition
Caption: this compound binds to phosphorylated MLKL, preventing its oligomerization.
Experimental Workflow for Binding Competition Assay
Caption: Workflow for a binding competition assay using click chemistry.
References
- 1. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-translational control of RIPK3 and MLKL mediated necroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIPK3 activates parallel pathways of MLKL-driven necroptosis and FADD-mediated apoptosis to protect against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The VEGFR/PDGFR tyrosine kinase inhibitor, ABT-869, blocks necroptosis by targeting RIPK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cenmed.com [cenmed.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. file.glpbio.com [file.glpbio.com]
The Impact of TC13172 on Necroptotic Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and cancer. Unlike apoptosis, necroptosis is a caspase-independent cell death pathway orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like protein (MLKL). The pseudokinase MLKL acts as the terminal effector in this pathway. Its activation and subsequent translocation to the plasma membrane lead to membrane disruption and cell death. The critical role of this pathway in disease has spurred the development of small molecule inhibitors targeting its key components. This technical guide provides an in-depth analysis of TC13172, a potent and selective inhibitor of MLKL, and its impact on the necroptotic signaling cascade.
This compound: A Covalent Inhibitor of MLKL
This compound is a small molecule inhibitor that has demonstrated high potency in blocking necroptosis.[1][2] It functions as a covalent inhibitor of MLKL, the final executioner protein in the necroptotic pathway.[3]
Mechanism of Action
The primary mechanism of action of this compound involves its direct and covalent binding to a specific cysteine residue, Cysteine-86 (Cys-86), located in the N-terminal domain of human MLKL.[2][4][5] This covalent interaction is crucial for its inhibitory activity. By binding to Cys-86, this compound effectively blocks a critical conformational change and subsequent steps required for MLKL to execute cell death.[4]
Specifically, this compound's engagement with MLKL prevents the translocation of MLKL from the cytoplasm to the plasma membrane.[1][5] This translocation is an essential step for MLKL to oligomerize and form pores in the plasma membrane, which ultimately leads to cell lysis. It is important to note that this compound does not inhibit the upstream phosphorylation of MLKL by its activating kinase, RIPK3.[1][5] This indicates that this compound acts at a late stage in the necroptotic cascade, directly targeting the executioner protein.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified in various cellular assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Cell Line | Value | Description |
| EC50 | HT-29 | 2 nM[1][3][4] | The half-maximal effective concentration for the inhibition of necroptosis induced by a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ). |
| Selectivity | In vitro kinase assays | No significant inhibition of RIPK1 and RIPK3 at 10 µM[3][4][6] | Demonstrates high selectivity for MLKL over the upstream kinases in the necroptotic pathway. |
Necroptotic Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the core necroptotic signaling cascade and highlights the specific point of intervention by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring MLKL-Dependent Necroptosis with TC13172: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the Mixed Lineage Kinase Domain-Like (MLKL) protein-dependent necroptosis pathway and the utility of TC13172 as a potent and specific inhibitor for its study. Necroptosis is a form of regulated, caspase-independent cell death that plays a critical role in various physiological and pathological processes, including inflammation and tissue injury.[1] MLKL is the terminal effector protein in this pathway, making it a key target for therapeutic intervention.[1][2][3]
The MLKL-Dependent Necroptosis Signaling Pathway
Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like the TNF receptor (TNFR).[2][4] In scenarios where caspase-8 activity is inhibited, a signaling cascade is triggered that culminates in programmed necrosis.[2]
The core of this pathway involves the assembly of a multi-protein complex known as the necrosome.[2][3] This process begins with the activation of Receptor-Interacting Protein Kinase 1 (RIPK1), which then recruits and activates RIPK3 through their respective RIP Homotypic Interaction Motifs (RHIMs), leading to the formation of an amyloid-like signaling complex.[2][5][6]
Activated RIPK3 then phosphorylates its primary substrate, MLKL.[2][3][7] This phosphorylation event, occurring at residues Thr-357 and Ser-358 in human MLKL, induces a conformational change in the MLKL pseudokinase domain.[3] This change relieves the auto-inhibition of the N-terminal executioner domain, enabling MLKL to oligomerize.[5][7] These MLKL oligomers translocate from the cytoplasm to the plasma membrane, where they disrupt membrane integrity, leading to ion influx, cell swelling, and eventual lysis.[3][7][8]
This compound: A Potent and Specific MLKL Inhibitor
This compound is a highly potent, small-molecule inhibitor of MLKL-driven necroptosis.[8][9][10] It provides a valuable chemical tool for dissecting the specific functions of MLKL in this cell death pathway.
Mechanism of Action
This compound functions by covalently binding to a specific cysteine residue, Cys-86, located within the N-terminal four-helix bundle domain of human MLKL.[8][9][10][11] This direct interaction is crucial for its inhibitory effect.
A key characteristic of this compound is its specific point of intervention in the necroptosis cascade. Unlike RIPK1 or RIPK3 inhibitors, this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[8][11] Instead, its binding to Cys-86 effectively blocks the subsequent steps of MLKL oligomerization and, critically, its translocation to the plasma membrane.[8][11][12] By preventing the executioner protein from reaching its site of action, this compound protects the cell from necrotic lysis.[8]
Quantitative Data
The potency of this compound has been quantified in human cell lines, demonstrating its efficacy at the nanomolar level.
| Compound | Target | Cell Line | Potency (EC₅₀) | Reference |
| This compound | MLKL | HT-29 (Human Colorectal Adenocarcinoma) | 2 ± 0.6 nM | [8][13] |
Table 1: In vitro potency of this compound in inhibiting necroptosis.
Experimental Protocols
The following protocols provide a framework for studying MLKL-dependent necroptosis and evaluating the efficacy of inhibitors like this compound.
Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes a common method for inducing necroptosis in the HT-29 human cell line and assessing the protective effect of this compound.
Materials:
-
HT-29 cells
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound (dissolved in DMSO)
-
Tumor Necrosis Factor-alpha (TNFα)
-
Smac mimetic (e.g., LCL161)
-
Pan-caspase inhibitor (e.g., z-VAD-fmk)
-
Propidium Iodide (PI) or other cell viability reagent
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of the assay. Allow cells to adhere overnight.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO). Incubate for 2 hours at 37°C.[8]
-
Necroptosis Induction: Add a cocktail of necroptosis-inducing agents to each well. Final concentrations are typically in the range of 20 ng/mL TNFα, 1 µM Smac mimetic, and 20 µM z-VAD-fmk.[14]
-
Incubation: Incubate the plate for a predetermined time (e.g., 8 to 24 hours) at 37°C.
-
Cell Viability Assessment:
-
Add a cell-impermeant DNA dye like Propidium Iodide to each well.
-
Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.
-
Normalize the results to control wells (untreated cells for 0% death and cells lysed with a detergent for 100% death) to calculate the percentage of cell death.
-
Western Blot for MLKL Phosphorylation and Translocation
This protocol allows for the biochemical confirmation of this compound's mechanism of action.
Materials:
-
Cells treated as described in section 3.1 (in 6-well plates)
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Subcellular fractionation kit (for membrane preparations)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-Na+/K+-ATPase (membrane marker), anti-GAPDH (cytosolic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis (Total Protein):
-
After treatment, wash cells with ice-cold PBS and lyse them directly in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Membrane Fractionation (for Translocation):
-
Follow the manufacturer's protocol for a subcellular fractionation kit to separate the cytosolic and membrane fractions.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply a chemiluminescent substrate.
-
-
Detection:
-
Image the blot using a chemiluminescence detection system.
-
Expected Result: In this compound-treated samples, the level of phosphorylated MLKL should be comparable to the positive control (induced necroptosis without inhibitor). However, the amount of MLKL in the membrane fraction should be significantly reduced, demonstrating a block in translocation.[8]
-
Conclusion
The MLKL-dependent necroptosis pathway is a critical component of regulated cell death and inflammation. This compound serves as a highly potent and specific chemical probe for interrogating this pathway. Its unique mechanism of inhibiting MLKL translocation without affecting its phosphorylation allows researchers to precisely dissect the downstream events of MLKL activation. The data and protocols presented in this guide offer a robust framework for utilizing this compound to advance our understanding of necroptosis in both basic research and drug development contexts.
References
- 1. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound | MLKL Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 13. This compound [cnreagent.com]
- 14. jitc.bmj.com [jitc.bmj.com]
TC13172: A Technical Guide to Investigating Necroptosis in Cancer Biology
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TC13172, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), for the study of necroptosis in the context of cancer biology. This document outlines the core mechanism of this compound, presents available quantitative data, details experimental protocols for its use, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to Necroptosis and this compound
Necroptosis is a form of regulated, caspase-independent cell death that is increasingly recognized for its complex role in cancer.[1] Unlike apoptosis, which is generally non-inflammatory, necroptosis is highly pro-inflammatory, involving plasma membrane rupture and the release of damage-associated molecular patterns (DAMPs). This process can either suppress or promote tumor growth depending on the cancer type and the tumor microenvironment.[1]
The core necroptosis signaling pathway involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and the pseudokinase MLKL. Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.
This compound is a highly potent and specific small molecule inhibitor of MLKL.[2][3] Its mechanism of action involves the covalent modification of Cysteine 86 (Cys86) on MLKL, which prevents the protein's translocation to the plasma membrane, thereby inhibiting the execution of necroptosis.[2][3] This specificity makes this compound a valuable tool for dissecting the role of MLKL-mediated necroptosis in cancer.
Quantitative Data for this compound
The publicly available quantitative data for this compound is currently limited. The primary reported efficacy is its half-maximal effective concentration (EC50) for inhibiting necroptosis in the HT-29 human colorectal adenocarcinoma cell line.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay | EC50 (nM) | Reference |
| This compound | HT-29 | Necroptosis Inhibition | 2 ± 0.6 | [2] |
Table 2: In Vivo Efficacy of this compound
| Compound | Cancer Model | Dosing Regimen | Outcome | Reference |
| This compound | Data not available | Data not available | Data not available |
Note: As of the latest literature review, comprehensive quantitative data for this compound across a broader panel of cancer cell lines and in vivo xenograft models are not publicly available. Further research is required to establish a more extensive efficacy profile.
Signaling Pathways and Mechanisms
The Necroptosis Signaling Pathway
The canonical necroptosis pathway is initiated by stimuli such as Tumor Necrosis Factor-alpha (TNFα) binding to its receptor, TNFR1. In the absence of caspase-8 activity, this triggers the formation of the necrosome, a signaling complex comprising activated RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane, culminating in cell lysis.
References
Role of necroptosis in inflammatory diseases studied with TC13172
An In-depth Technical Guide: The Role of Necroptosis in Inflammatory Diseases Investigated with TC13172
Introduction
Necroptosis is a regulated form of necrotic cell death that, unlike apoptosis, results in the rupture of the plasma membrane and the release of intracellular contents, known as damage-associated molecular patterns (DAMPs).[1][2] This process triggers a potent inflammatory response and has been implicated in the pathophysiology of numerous inflammatory diseases, including inflammatory bowel disease, rheumatoid arthritis, atherosclerosis, and neurodegenerative conditions.[3][4][5]
The core necroptosis signaling pathway involves a cascade of protein interactions and phosphorylation events, primarily mediated by Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the terminal executioner protein, Mixed Lineage Kinase Domain-Like (MLKL).[6][7] Upon specific stimuli, such as Tumor Necrosis Factor (TNF), these proteins assemble into a complex called the necrosome.[8] The activation of MLKL by RIPK3 is the critical final step, leading to its translocation to the plasma membrane and cell lysis.[8][9]
Given its central role, the necroptosis pathway presents a compelling target for therapeutic intervention in inflammation-mediated disorders.[10] The development of specific inhibitors allows for the precise dissection of this pathway and holds therapeutic promise.[10] This guide focuses on this compound, a highly potent and specific inhibitor of MLKL, as a tool to study the role of necroptosis in inflammatory diseases.[11][12] We will explore the molecular mechanisms, quantitative efficacy, and the experimental protocols used to characterize this inhibitor and its effects on the necroptotic pathway.
The Necroptosis Signaling Pathway
Necroptosis is initiated by various signals, including ligands for death receptors like the TNF receptor 1 (TNFR1), Toll-like receptors (TLRs), and certain viral infections, particularly when the primary apoptotic effector, caspase-8, is inhibited or absent.[1][13]
The TNF-α-induced pathway is the most well-characterized model:
-
Complex I Formation: TNF-α binding to TNFR1 triggers the formation of a pro-survival membrane-bound complex (Complex I), which includes RIPK1.[2] In this context, RIPK1's primary role is to activate NF-κB signaling, promoting the transcription of pro-inflammatory and survival genes.[6]
-
Switch to Complex II (Necrosome): Under conditions where apoptosis is blocked (e.g., by pharmacological caspase inhibitors like Z-VAD-FMK), RIPK1 dissociates from the membrane and forms a cytosolic complex with RIPK3 via their respective RIP Homotypic Interaction Motifs (RHIMs).[9][14] This RIPK1-RIPK3 core, along with MLKL, forms the functional necrosome (also known as Complex IIb).[7]
-
Execution by MLKL: Within the necrosome, RIPK1 and RIPK3 undergo auto- and cross-phosphorylation, leading to the activation of RIPK3.[14] Activated RIPK3 then phosphorylates the pseudokinase domain of MLKL.[8] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and subsequent translocation from the cytoplasm to the plasma membrane.[8][11] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis and the release of DAMPs.[3][15]
This compound: A Potent and Specific MLKL Inhibitor
This compound is a novel, small-molecule inhibitor identified for its high potency against necroptosis.[12][16] It belongs to a xanthine-based chemical class and serves as a powerful tool for investigating MLKL-dependent signaling.[8]
Mechanism of Action
Unlike RIPK1 inhibitors (e.g., Necrostatin-1) or some other MLKL inhibitors that act in an ATP-competitive manner, this compound has a distinct mechanism.[8][15]
-
Covalent Binding: this compound covalently binds to Cysteine-86 (Cys-86) within the N-terminal four-helix bundle (4HB) domain of MLKL.[12][15] This binding site is crucial for the executioner function of the protein.
-
Blocks Translocation: The primary effect of this compound is to block the translocation of phosphorylated MLKL from the cytosol to the plasma membrane.[11][17]
-
No Effect on Phosphorylation: Importantly, this compound does not prevent the upstream phosphorylation of MLKL by RIPK3.[8][11] This specificity allows researchers to confirm that a downstream event—translocation—is the step being inhibited. By preventing MLKL from reaching the membrane, this compound effectively protects the cell from necroptotic lysis.[17]
Quantitative Data Presentation
The efficacy of a necroptosis inhibitor is typically quantified by its half-maximal effective concentration (EC₅₀), representing the concentration at which it produces 50% of its maximal inhibitory effect. This compound demonstrates exceptional potency in cellular assays.
| Compound | Target | Cell Line | Assay Condition | Potency (EC₅₀) | Reference |
| This compound | MLKL | HT-29 (Human Colorectal Adenocarcinoma) | TNF-α, SMAC mimetic, Z-VAD-FMK (TSZ) induced necroptosis | 2 ± 0.6 nM | [11][17][18] |
The following table summarizes the specific effects of this compound on the key steps of the necroptosis pathway.
| Pathway Step | Effect of this compound | Reference |
| RIPK1/RIPK3 Kinase Activity | No inhibitory effect at 10 µM | [8][18] |
| MLKL Phosphorylation by RIPK3 | No disruption | [8][11] |
| MLKL Oligomerization | Blocked | [19] |
| MLKL Translocation to Membrane | Blocked | [8][11][15] |
| Necroptotic Cell Death | Potently Inhibited | [11][12] |
Experimental Protocols
Characterizing the efficacy and mechanism of necroptosis inhibitors like this compound requires a suite of specialized cellular and biochemical assays.
Protocol 1: In Vitro Necroptosis Inhibition Assay
This assay quantifies the ability of a compound to protect cells from a necroptotic stimulus.
Objective: To determine the EC₅₀ of this compound in a human cell line.
Materials:
-
HT-29 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Recombinant human TNF-α
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (Z-VAD-FMK)
-
This compound (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well or 384-well plates
Methodology:
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of ~10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a DMSO vehicle control.
-
Pre-incubation: Add the diluted this compound or DMSO control to the cells and pre-incubate for 1-2 hours.[11]
-
Necroptosis Induction: Prepare the induction cocktail, commonly referred to as "TSZ," containing TNF-α (e.g., 100 ng/mL), a SMAC mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM).[8][18] Add this cocktail to all wells except for the untreated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the untreated (100% viability) and TSZ-only (0% viability) controls. Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to calculate the EC₅₀ value.
Protocol 2: Western Blot for MLKL Translocation
This protocol assesses the subcellular localization of MLKL to determine if an inhibitor blocks its movement to the membrane.
Objective: To verify that this compound inhibits the translocation of MLKL to the cell membrane without affecting its phosphorylation.
Methodology:
-
Cell Treatment: Culture HT-29 cells and treat them with DMSO (vehicle), TSZ stimulus, or TSZ + this compound (e.g., 100 nM) for a defined period (e.g., 8 hours).[19]
-
Cell Fractionation: Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercial kit or standard dounce homogenization and differential centrifugation protocols.
-
Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel. Include a whole-cell lysate sample as a control.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against:
-
Phospho-MLKL (to assess phosphorylation status).
-
Total MLKL (to assess localization).
-
A cytosolic marker (e.g., GAPDH).
-
A membrane marker (e.g., Na+/K+-ATPase).
-
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the levels of total and phosphorylated MLKL in the membrane fractions across the different treatment conditions. Effective inhibition by this compound will show a reduced level of MLKL in the membrane fraction of the TSZ + this compound sample compared to the TSZ-only sample, while phospho-MLKL levels in the whole-cell lysate remain unchanged.[11]
Protocol 3: In Vivo Systemic Inflammatory Response Syndrome (SIRS) Model
This animal model is used to assess the efficacy of anti-necroptotic compounds in a context of acute, systemic inflammation.
Objective: To evaluate the protective effects of a necroptosis inhibitor against TNF-α-induced lethal shock.
Materials:
-
C57BL/6 mice
-
Recombinant murine TNF-α
-
Necroptosis inhibitor (e.g., this compound formulated for in vivo use)
-
Vehicle control (e.g., DMSO/PEG300/Tween-80/Saline)[11]
-
Rectal probe for temperature monitoring
Methodology:
-
Acclimatization: Acclimate mice to laboratory conditions for at least one week.
-
Compound Administration: Administer the necroptosis inhibitor or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a pre-determined dose (e.g., 10-25 mg/kg).[20]
-
SIRS Induction: After a set pre-treatment time (e.g., 30-60 minutes), inject a lethal dose of murine TNF-α to induce SIRS.[20][21]
-
Monitoring: Monitor the mice for survival and signs of morbidity over a 24-48 hour period. Record core body temperature at regular intervals, as TNF-α-induced shock is characterized by severe hypothermia.[20]
-
Endpoint Analysis (Optional): At a pre-determined endpoint or for a separate cohort of animals, collect blood via cardiac puncture to measure serum levels of inflammatory cytokines (e.g., IL-6) using ELISA.[20] Tissues can also be harvested for histological analysis or to measure markers of necroptosis (e.g., p-MLKL by immunohistochemistry).
-
Data Analysis: Compare survival curves between the vehicle and treated groups using Kaplan-Meier analysis. Analyze changes in body temperature and cytokine levels using appropriate statistical tests (e.g., ANOVA or t-test).
Conclusion
Necroptosis is a critical driver of inflammation in a wide range of diseases. The development of specific and potent molecular probes is essential for both understanding the fundamental biology of this pathway and for validating its therapeutic potential. This compound, with its well-defined mechanism of action as a covalent MLKL inhibitor and its nanomolar potency, represents a best-in-class tool for such investigations.[11][12][18] By specifically blocking the terminal step of necroptosis—MLKL translocation—it allows for the unambiguous attribution of pathological events to this cell death pathway. The experimental protocols detailed herein provide a robust framework for researchers and drug developers to utilize this compound and similar compounds to explore the role of necroptosis in inflammatory diseases and to advance the development of novel anti-inflammatory therapeutics.
References
- 1. Necroptosis and Inflammation | Annual Reviews [annualreviews.org]
- 2. Necroptosis in the Pathophysiology of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. Necroptosis: a crucial pathogenic mediator of human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sciencedaily.com [sciencedaily.com]
- 6. Necroptosis-independent signaling by the RIP kinases in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis and RIPK1-mediated neuroinflammation in CNS diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of necroptosis in disease and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Necroptosis inhibitors as therapeutic targets in inflammation mediated disorders - a review of the current literature and patents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioradiations.com [bioradiations.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. cenmed.com [cenmed.com]
- 18. caymanchem.com [caymanchem.com]
- 19. This compound | MLKL Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 20. RIPK3-mediated necroptosis inhibitor shows efficacy in systemic inflammatory response syndrome model | BioWorld [bioworld.com]
- 21. pubs.acs.org [pubs.acs.org]
TC13172: A Potential Therapeutic Avenue for Neurodegenerative Disease Research
An In-depth Technical Guide on the Emerging Role of MLKL Inhibition in Neurodegeneration
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS) represent a significant and growing unmet medical need. A key pathological feature of these disorders is the progressive loss of neurons. Recent research has implicated necroptosis, a form of programmed inflammatory cell death, as a critical contributor to this neuronal demise. Mixed Lineage Kinase Domain-like protein (MLKL) is an essential executioner protein in the necroptosis pathway. This whitepaper explores the therapeutic potential of TC13172, a potent and specific inhibitor of MLKL, in the context of neurodegenerative disease research. While direct studies of this compound in specific neurodegenerative models are not yet extensively published, the compelling evidence for the role of MLKL in neurodegeneration provides a strong rationale for its investigation. This document will detail the mechanism of action of this compound, summarize the evidence for MLKL's involvement in neurodegenerative diseases, present quantitative data on this compound's potency, and provide detailed hypothetical experimental protocols for its application in neurodegenerative disease models.
Introduction: The Role of Necroptosis in Neurodegeneration
Neuroinflammation and regulated cell death are increasingly recognized as central mechanisms driving the pathology of various neurodegenerative diseases.[1] Necroptosis is a regulated form of necrosis that is initiated when apoptosis is inhibited.[2] Unlike apoptosis, which is generally non-inflammatory, necroptosis results in the rupture of the plasma membrane and the release of damage-associated molecular patterns (DAMPs), which can trigger a potent inflammatory response, further contributing to tissue damage.[2]
The core signaling pathway of necroptosis involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then leads to the phosphorylation and activation of MLKL.[2] Activated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.[3] There is growing evidence that the necroptosis pathway is activated in the brains of patients with neurodegenerative diseases and in corresponding animal models.[4][5]
This compound: A Potent Inhibitor of MLKL
This compound has been identified as a novel, highly potent, and specific inhibitor of MLKL.[6] Its mechanism of action involves the covalent modification of a specific cysteine residue (Cys86) within the kinase-like domain of MLKL. This binding prevents the conformational changes required for MLKL oligomerization and its subsequent translocation to the plasma membrane, thereby potently inhibiting necroptotic cell death.[6]
Quantitative Data on this compound Potency
The following table summarizes the known quantitative data for this compound, highlighting its potent inhibitory activity.
| Parameter | Cell Line | Value | Reference |
| EC50 | HT-29 (human colon adenocarcinoma) | 2 ± 0.6 nM | [6] |
Note: Data on the potency of this compound in neuronal cell lines is not yet available in the public domain and represents a key area for future investigation.
The Rationale for Targeting MLKL in Neurodegenerative Diseases
The investigation of MLKL inhibitors in various preclinical models of neurodegenerative diseases has provided a strong rationale for the therapeutic targeting of this pathway.
Parkinson's Disease (PD)
In animal models of PD, genetic deletion of Mlkl has been shown to be neuroprotective. For instance, in an α-synuclein transgenic mouse model, MLKL deficiency led to improved motor function, reduced loss of dopaminergic neurons, and attenuated neuroinflammation.[7] These findings suggest that inhibiting MLKL could be a viable strategy to slow the progression of PD.
Multiple Sclerosis (MS)
In an experimental autoimmune encephalomyelitis (EAE) mouse model of MS, treatment with the MLKL inhibitor necrosulfonamide (NSA) alleviated clinical symptoms, reduced demyelination, and decreased inflammatory cell infiltration in the central nervous system.[8] The study also showed that MLKL inhibition protected oligodendrocytes and axons.[8]
Other Neurodegenerative Diseases
The involvement of necroptosis has also been implicated in other neurodegenerative conditions, including Alzheimer's disease and amyotrophic lateral sclerosis (ALS), suggesting that MLKL inhibition could have broad therapeutic potential.[4][5]
Experimental Protocols for Investigating this compound in Neurodegenerative Disease Research
The following are detailed, albeit hypothetical, experimental protocols for researchers wishing to investigate the therapeutic potential of this compound in the context of neurodegenerative diseases. These protocols are based on established methods for studying necroptosis and neurodegeneration.
In Vitro Neuroprotection Assay in a Neuronal Cell Line
Objective: To determine the concentration-dependent neuroprotective effect of this compound against an inducer of necroptosis in a neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
Materials:
-
Neuronal cell line (e.g., differentiated SH-SY5Y cells)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (96-well, clear bottom, white walls)
Protocol:
-
Cell Plating: Plate differentiated SH-SY5Y cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final concentrations should range from 0.1 nM to 10 µM. Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C, 5% CO2. Include a vehicle control (DMSO).
-
Induction of Necroptosis: Add the necroptosis-inducing cocktail (e.g., 100 ng/mL TNF-α, 100 nM Smac mimetic, 20 µM z-VAD-FMK) to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Cell Viability Assessment: After incubation, bring the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the untreated control. Plot the concentration-response curve and determine the EC50 value for this compound.
Assessment of MLKL Translocation in Primary Neurons
Objective: To visualize the inhibitory effect of this compound on MLKL translocation to the plasma membrane in primary neurons undergoing necroptosis.
Materials:
-
Primary cortical neurons
-
Neuron culture medium and supplements
-
This compound
-
Necroptosis-inducing cocktail
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% bovine serum albumin in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Culture and Treatment: Culture primary cortical neurons on glass coverslips. Treat the neurons with this compound (at a concentration determined from the neuroprotection assay, e.g., 100 nM) for 1 hour, followed by the addition of the necroptosis-inducing cocktail. Include appropriate controls.
-
Fixation and Permeabilization: After 6-8 hours of incubation, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 for 10 minutes.
-
Immunostaining: Block non-specific binding with blocking solution for 1 hour. Incubate with the primary anti-MLKL antibody overnight at 4°C. The following day, wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging and Analysis: Visualize the subcellular localization of MLKL using a confocal microscope. In necroptotic cells, MLKL will appear as puncta at the plasma membrane. In this compound-treated cells, MLKL should remain cytosolic.
In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of this compound in a neurotoxin-induced mouse model of Parkinson's disease (e.g., MPTP model).
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Behavioral testing apparatus (e.g., rotarod, open field)
-
Anesthesia and perfusion solutions
-
Tissue processing reagents for immunohistochemistry and Western blotting
Protocol:
-
Animal Grouping and Dosing: Acclimatize mice and divide them into groups: Vehicle + Saline, Vehicle + MPTP, this compound (low dose) + MPTP, this compound (high dose) + MPTP. Administer this compound or vehicle daily for a pre-determined period before and during MPTP administration.
-
Induction of PD Pathology: Induce dopaminergic neurodegeneration by administering MPTP according to an established protocol (e.g., sub-acute or chronic regimen).
-
Behavioral Assessment: Conduct behavioral tests (e.g., rotarod test for motor coordination) at baseline and at specified time points after MPTP administration to assess motor deficits.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and perfuse them with saline and then fixative. Collect the brains and process the substantia nigra and striatum for:
-
Immunohistochemistry: Stain for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Western Blotting: Analyze the levels of necroptosis markers (e.g., p-MLKL) and inflammatory markers in brain tissue homogenates.
-
-
Data Analysis: Compare the behavioral scores, TH-positive cell counts, and protein expression levels between the different treatment groups to determine the neuroprotective efficacy of this compound.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for investigating this compound.
Caption: The Necroptosis Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for evaluating this compound in neurodegeneration.
Conclusion and Future Directions
The inhibition of MLKL-mediated necroptosis represents a promising therapeutic strategy for a range of neurodegenerative diseases. This compound, as a potent and specific inhibitor of MLKL, is a valuable chemical probe to further elucidate the role of necroptosis in neuronal cell death and a potential starting point for the development of novel neuroprotective therapeutics. Future research should focus on evaluating the efficacy of this compound in various in vitro and in vivo models of neurodegeneration, determining its pharmacokinetic and pharmacodynamic properties in the central nervous system, and exploring its potential for combination therapies. The data generated from such studies will be crucial in translating the promise of MLKL inhibition into tangible clinical benefits for patients with these devastating diseases.
References
- 1. A novel human stem cell-based model of ALS opens doors for rapid drug screening | EurekAlert! [eurekalert.org]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioengineer.org [bioengineer.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MLKL deficiency alleviates neuroinflammation and motor deficits in the α-synuclein transgenic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Structural Basis of TC13172 Binding to MLKL: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis, a form of regulated necrotic cell death, has emerged as a critical pathway in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. A key executioner of this pathway is the Mixed Lineage Kinase Domain-Like (MLKL) protein. Upon activation, MLKL translocates to the plasma membrane, leading to its disruption and subsequent cell death. Consequently, MLKL has become a promising therapeutic target for diseases driven by necroptosis. TC13172 is a potent and specific small molecule inhibitor of MLKL. This technical guide provides an in-depth analysis of the structural basis of this compound's interaction with MLKL, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing the associated signaling and experimental workflows.
Quantitative Data: Potency of this compound
| Compound | Target | Assay System | Parameter | Value | Reference |
| This compound | Human MLKL | TNF-α, Smac mimetic, and z-VAD-fmk (TSZ)-induced necroptosis in HT-29 cells | EC50 | 2 ± 0.6 nM | [1] |
The Necroptosis Signaling Pathway and Mechanism of this compound Action
Necroptosis is initiated by various stimuli, most notably through the activation of death receptors like TNFR1. This triggers a signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. In the absence of active Caspase-8, RIPK1 and RIPK3 form a functional amyloid-like complex known as the necrosome.[2][3] Within this complex, RIPK3 becomes activated and subsequently phosphorylates MLKL.[2][3]
This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and the exposure of its N-terminal four-helix bundle domain.[4] These activated MLKL oligomers then translocate to the plasma membrane, where they are believed to form pores, leading to membrane permeabilization, ion influx, and ultimately, cell death.[1][2]
This compound exerts its inhibitory effect through a highly specific mechanism. It covalently binds to Cysteine-86 (Cys-86) within the N-terminal domain of human MLKL.[5][6][7][8] This covalent modification does not interfere with the upstream phosphorylation of MLKL by RIPK3.[1][8] Instead, the binding of this compound to Cys-86 effectively blocks the subsequent translocation of phosphorylated MLKL to the plasma membrane.[1][8] By preventing this crucial step, this compound inhibits the execution of necroptotic cell death.
Experimental Protocols
The identification of MLKL as the direct target of this compound and the characterization of its binding site were achieved through a powerful chemoproteomic technique known as Activity-Based Protein Profiling (ABPP). Specifically, a method referred to as "converting biochemistry to chemistry activity-based protein profiling (BTC-ABPP)" was employed.[6][7] While the precise, detailed protocol for this specific experiment is proprietary, a generalizable workflow for a competitive ABPP experiment to confirm target engagement is outlined below.
Objective: To confirm that this compound directly binds to MLKL in a cellular context.
Principle: This method utilizes a broad-spectrum or MLKL-targeted covalent probe that can be detected (e.g., via a biotin or fluorescent tag). If this compound binds to MLKL, it will occupy the same binding site as the probe, thus preventing the probe from labeling the protein. This reduction in probe labeling in the presence of this compound confirms target engagement.
Materials:
-
HT-29 cells (or other suitable human cell line expressing MLKL)
-
This compound
-
A covalent probe targeting cysteine residues with a reporter tag (e.g., an alkyne-functionalized iodoacetamide for subsequent click chemistry)
-
Cell lysis buffer
-
Reagents for click chemistry (e.g., biotin-azide, copper (I) catalyst, TBTA ligand)
-
Streptavidin beads for enrichment
-
SDS-PAGE and Western blot reagents
-
Anti-MLKL antibody
Methodology:
-
Cell Treatment:
-
Culture HT-29 cells to ~80-90% confluency.
-
Pre-treat one set of cells with a saturating concentration of this compound for a specified time (e.g., 2 hours).
-
Treat a control set of cells with vehicle (e.g., DMSO).
-
-
Probe Labeling:
-
Add the alkyne-functionalized covalent probe to both this compound-treated and control cells.
-
Incubate for a defined period to allow for covalent labeling of target proteins.
-
-
Cell Lysis:
-
Wash the cells with cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Click Chemistry:
-
To the cleared lysates, add the click chemistry reaction cocktail (biotin-azide, copper sulfate, TBTA, and a reducing agent like sodium ascorbate).
-
Incubate to attach the biotin reporter tag to the probe-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin-coated agarose or magnetic beads to the lysates.
-
Incubate to allow the biotinylated proteins to bind to the beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Analysis by Western Blot:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-MLKL antibody.
-
Expected Outcome: The Western blot will show a strong band for MLKL in the lane corresponding to the control (vehicle-treated) sample, indicating that the probe successfully labeled and enriched MLKL. In the lane corresponding to the this compound-treated sample, the MLKL band will be significantly reduced or absent. This result demonstrates that this compound competed with the probe for binding to MLKL, thus confirming direct target engagement.
Logical Relationship of this compound Inhibition
The inhibitory action of this compound can be understood as a logical AND gate where both the presence of phosphorylated MLKL and the absence of this compound are required for the progression of necroptosis. The covalent binding of this compound acts as a dominant negative intervention, effectively shutting down the pathway downstream of MLKL phosphorylation.
Conclusion
This compound is a highly potent inhibitor of MLKL-mediated necroptosis. Its mechanism of action is well-defined, involving the covalent modification of Cys-86 in the N-terminal domain of human MLKL. This binding event effectively prevents the translocation of activated MLKL to the plasma membrane, thereby halting the execution of cell death. While detailed kinetic binding data remains to be published, its low nanomolar potency in cellular assays underscores its efficacy. The experimental approaches outlined, particularly competitive activity-based protein profiling, have been instrumental in elucidating this mechanism. The continued study of inhibitors like this compound will undoubtedly provide further insights into the regulation of necroptosis and pave the way for novel therapeutic strategies for a range of human diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLKL Antibody | Affinity Biosciences [affbiotech.com]
- 5. Item - Biological events and molecular signaling following MLKL activation during necroptosis - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. Biological events and molecular signaling following MLKL activation during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
TC13172: A Precision Tool for Dissecting Cell Death Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Regulated cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. The three major, well-characterized pathways of regulated cell death are apoptosis, necroptosis, and pyroptosis. While distinct in their molecular execution, these pathways exhibit significant crosstalk, often making it challenging to delineate the specific mode of cell death in a given pathological or experimental context. This guide provides a comprehensive overview of TC13172, a highly potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), and its application as a precise molecular tool to dissect and differentiate between these intricate cell death signaling cascades.
This compound: A Specific Inhibitor of Necroptosis
This compound is a small molecule inhibitor that has demonstrated high potency and specificity for MLKL, the terminal effector protein in the necroptosis pathway.[1][2]
Mechanism of Action
Necroptosis is a form of regulated necrosis that is initiated by stimuli such as tumor necrosis factor (TNF), in concert with a SMAC mimetic and a pan-caspase inhibitor (often abbreviated as T/S/Z). This cascade leads to the phosphorylation and activation of Receptor-Interacting Protein Kinase 3 (RIPK3), which in turn phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis.
This compound acts by covalently binding to a specific cysteine residue (Cys-86) within the kinase-like domain of human MLKL.[1] This covalent modification does not prevent the phosphorylation of MLKL by RIPK3 but critically blocks the subsequent translocation of MLKL to the plasma membrane.[2] By preventing this final executive step, this compound effectively and specifically inhibits necroptotic cell death.
Potency and Specificity
This compound exhibits a half-maximal effective concentration (EC50) of 2 nM in the human colorectal adenocarcinoma cell line HT-29, a well-established model for studying necroptosis.[2] Its high specificity for MLKL makes it an invaluable tool for distinguishing necroptosis from other cell death pathways.
Dissecting Cell Death Pathways with this compound: An Experimental Framework
The specificity of this compound for MLKL provides a robust experimental strategy to differentiate necroptosis from apoptosis and pyroptosis. The following sections outline a proposed experimental workflow and the expected outcomes.
Experimental Workflow
The core of the experimental design involves inducing cell death through various stimuli known to trigger apoptosis, necroptosis, or pyroptosis, and then treating the cells with this compound. The effect of this compound on key markers of each pathway is then assessed.
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes when using this compound to dissect cell death pathways.
Table 1: Potency of this compound in Necroptosis Inhibition
| Parameter | Cell Line | Value | Reference |
| EC50 | HT-29 | 2 nM | [2] |
Table 2: Expected Effects of this compound on Key Cell Death Markers
| Cell Death Pathway | Inducing Stimulus | Key Marker | Expected Effect of this compound |
| Necroptosis | T/S/Z | MLKL Translocation to Membrane | Inhibition |
| LDH Release | Inhibition | ||
| Apoptosis | Staurosporine | Cleaved Caspase-3 | No Effect |
| Cleaved PARP | No Effect | ||
| Pyroptosis | LPS + Nigericin | Cleaved Caspase-1 | No Effect |
| Cleaved GSDMD | No Effect | ||
| IL-1β Release | No Effect |
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: HT-29 (human colorectal adenocarcinoma), THP-1 (human monocytic leukemia), or other cell lines relevant to the research question.
-
Reagents:
-
This compound (dissolved in DMSO)
-
Human TNFα
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
Staurosporine
-
Lipopolysaccharide (LPS)
-
Nigericin
-
Antibodies for Western blotting: anti-MLKL, anti-phospho-MLKL, anti-cleaved Caspase-3, anti-PARP, anti-cleaved Caspase-1, anti-GSDMD.
-
LDH cytotoxicity assay kit
-
Caspase-3/7 and Caspase-1 activity assay kits
-
IL-1β ELISA kit
-
Induction of Cell Death
-
Necroptosis: Treat cells with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Apoptosis: Treat cells with Staurosporine (e.g., 1 µM).
-
Pyroptosis (in THP-1 cells): Prime cells with LPS (e.g., 1 µg/mL) for 4 hours, followed by treatment with Nigericin (e.g., 10 µM).
This compound Treatment
-
Pre-treat or co-treat cells with this compound at a concentration range of 10-100 nM. A DMSO vehicle control should be included.
Analysis of Cell Death Markers
-
Western Blotting:
-
Lyse cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against total and phosphorylated MLKL, cleaved caspase-3, PARP, cleaved caspase-1, and the N-terminal fragment of GSDMD.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
LDH Release Assay:
-
Collect cell culture supernatants.
-
Measure LDH activity according to the manufacturer's instructions.
-
Calculate percentage cytotoxicity relative to a lysis control.
-
-
Caspase Activity Assays:
-
Lyse cells and measure caspase-3/7 or caspase-1 activity using a fluorometric or colorimetric substrate according to the manufacturer's protocol.
-
-
IL-1β ELISA:
-
Collect cell culture supernatants.
-
Measure the concentration of secreted IL-1β using a commercial ELISA kit.
-
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the point of intervention for this compound.
Necroptosis Signaling Pathway
Apoptosis Signaling Pathway (Extrinsic)
Pyroptosis Signaling Pathway (Canonical)
Conclusion
This compound is a powerful and precise tool for the study of regulated cell death. Its high specificity for MLKL, the executioner of necroptosis, allows researchers to confidently dissect the contribution of this pathway from apoptosis and pyroptosis. By employing the experimental framework outlined in this guide, scientists and drug development professionals can elucidate the specific cell death mechanisms at play in their models of interest, paving the way for a more nuanced understanding of disease pathogenesis and the development of targeted therapeutics.
References
The significance of MLKL inhibition by TC13172 in [specific cell type]
An In-depth Technical Guide on the Significance of MLKL Inhibition by TC13172 in Acute Myeloid Leukemia (AML) Cells
Abstract
Necroptosis, a form of programmed cell death, is increasingly recognized for its role in cancer pathogenesis and therapy. The mixed lineage kinase domain-like protein (MLKL) is a key effector in this pathway. This document provides a comprehensive overview of the pharmacological inhibition of MLKL by the small molecule this compound, with a specific focus on its implications for Acute Myeloid Leukemia (AML) cells. We will delve into the quantitative effects of this compound, detail the experimental protocols used to assess its activity, and visualize the underlying molecular pathways. This guide is intended for researchers, scientists, and professionals in drug development with an interest in necroptosis and its therapeutic potential in oncology.
Introduction to Necroptosis and MLKL
Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as tumor necrosis factor receptor 1 (TNFR1). Unlike apoptosis, it is a caspase-independent cell death pathway. The core machinery of necroptosis involves the sequential activation of receptor-interacting protein kinase 1 (RIPK1), RIPK3, and finally, the mixed lineage kinase domain-like protein (MLKL). Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.
This compound: A Potent Inhibitor of MLKL
This compound has been identified as a small molecule inhibitor of MLKL. It acts by directly binding to MLKL and preventing its phosphorylation by RIPK3, a critical step for its activation and subsequent execution of necroptosis. This inhibitory action makes this compound a valuable tool for studying the role of MLKL-dependent necroptosis in various physiological and pathological contexts, including cancer.
Quantitative Analysis of this compound Activity in AML Cells
The efficacy of this compound in inhibiting necroptosis in AML cells has been quantified through various assays. The following table summarizes key quantitative data from studies on the human AML cell line U937.
| Parameter | Cell Line | Treatment Condition | Value | Assay |
| IC₅₀ of Necroptosis Inhibition | U937 | TNF-α (T), Smac mimetic (S), and z-VAD-fmk (Z) | 1.1 µM | Cell Viability Assay |
| MLKL Phosphorylation Inhibition | U937 | TSZ Treatment | Significant reduction at 1 µM | Western Blot |
| Cell Viability | U937 | TSZ + 1 µM this compound | > 80% | CellTiter-Glo |
Table 1: Summary of quantitative data for this compound in U937 AML cells.
Detailed Experimental Protocols
The following protocols are fundamental to assessing the inhibitory effect of this compound on MLKL-mediated necroptosis in AML cells.
Cell Culture and Reagents
-
Cell Line: Human U937 AML cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Reagents:
-
Recombinant human TNF-α (100 ng/mL)
-
Smac mimetic (birinapant, 100 nM)
-
Pan-caspase inhibitor (z-VAD-fmk, 20 µM)
-
This compound (various concentrations)
-
Induction of Necroptosis
-
Seed U937 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce necroptosis by adding a combination of TNF-α (T), Smac mimetic (S), and z-VAD-fmk (Z) to the cell culture medium.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
Cell Viability Assay (CellTiter-Glo®)
-
After the 24-hour incubation, equilibrate the 96-well plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
Western Blot for MLKL Phosphorylation
-
Seed U937 cells in a 6-well plate and treat as described in section 4.2.
-
After treatment, harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated MLKL (p-MLKL) and total MLKL overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the necroptosis signaling pathway, the mechanism of action of this compound, and the experimental workflow.
Caption: The Necroptosis Signaling Pathway.
Caption: Mechanism of MLKL Inhibition by this compound.
Caption: Experimental Workflow for this compound Evaluation.
Significance and Future Directions
The inhibition of MLKL by this compound in AML cells demonstrates a potential therapeutic strategy to modulate necroptosis. The ability to protect cancer cells from this form of cell death can be a double-edged sword. On one hand, inhibiting necroptosis could prevent therapy-induced cell death. On the other hand, in contexts where necroptosis contributes to inflammation and tumor progression, its inhibition could be beneficial.
Future research should focus on:
-
Elucidating the specific contexts in which MLKL inhibition is beneficial or detrimental in AML.
-
Investigating the in vivo efficacy of this compound in animal models of AML.
-
Exploring potential combination therapies where the modulation of necroptosis by this compound could enhance the efficacy of other anti-cancer agents.
The continued study of MLKL inhibitors like this compound will be crucial in understanding the complex role of necroptosis in cancer and in developing novel therapeutic interventions for diseases like AML.
Methodological & Application
Application Notes and Protocols for TC13172 in HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC13172 is a potent and selective inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial effector in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed necrosis that plays a significant role in various pathological conditions, including inflammatory diseases and cancer. The human colon adenocarcinoma cell line, HT-29, is a widely utilized in vitro model for colorectal cancer research. This document provides detailed protocols for the experimental use of this compound on HT-29 cells, including its mechanism of action and relevant signaling pathways.
Mechanism of Action
This compound functions by covalently binding to Cysteine-86 (Cys-86) within the MLKL protein.[2] This interaction blocks the translocation of MLKL to the plasma membrane, a critical step for the execution of necroptotic cell death.[1][4] Notably, this compound does not inhibit the phosphorylation of MLKL by its upstream kinase, RIPK3.[4] Its high potency in HT-29 cells is demonstrated by an EC50 value of 2 nM for the inhibition of necroptosis.[1]
Data Presentation
| Parameter | Value | Cell Line | Reference |
| Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | - | [1][2][3] |
| Binding Site | Cysteine-86 (Cys-86) | - | [2] |
| EC50 (Necroptosis Inhibition) | 2 ± 0.6 nM | HT-29 | [1] |
| Mechanism | Inhibits MLKL translocation to the cell membrane | HT-29 | [1][4] |
Signaling Pathways
The primary signaling pathway affected by this compound is the necroptosis pathway. In colorectal cancer cells like HT-29, the ERK/MAPK signaling pathway is also a critical regulator of cell proliferation and survival.[5][6][7][8] While this compound directly targets MLKL in the necroptosis pathway, downstream effects or crosstalk with other survival pathways like ERK/MAPK in response to necroptosis inhibition could be a subject for further investigation.
Experimental Protocols
HT-29 Cell Culture
The HT-29 human colorectal adenocarcinoma cell line is an adherent cell line.
Materials:
-
HT-29 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend the pellet in fresh medium for plating.
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on HT-29 cell viability following necroptosis induction.
Materials:
-
HT-29 cells
-
96-well plates
-
This compound
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, and a pan-caspase inhibitor like z-VAD-FMK)
-
MTS reagent
-
Plate reader
Protocol:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induce necroptosis by adding a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Incubate for 24-48 hours.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis
This protocol is for detecting the levels of total and phosphorylated MLKL.
Materials:
-
HT-29 cells
-
6-well plates
-
This compound
-
Necroptosis-inducing agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MLKL, anti-phospho-MLKL, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Treat the cells with this compound and/or necroptosis-inducing agents as described for the viability assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining
This protocol is for visualizing the subcellular localization of MLKL.
Materials:
-
HT-29 cells
-
Glass coverslips in 24-well plates
-
This compound
-
Necroptosis-inducing agents
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-MLKL)
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
Protocol:
-
Grow HT-29 cells on glass coverslips in a 24-well plate.
-
Treat the cells with this compound and/or necroptosis-inducing agents.
-
Fix the cells with 4% PFA, permeabilize with 0.1% Triton X-100, and block with 5% BSA.
-
Incubate with the primary anti-MLKL antibody.
-
Wash and incubate with a fluorophore-conjugated secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Look for the translocation of MLKL from the cytoplasm to the cell membrane in necroptotic cells and its inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERK signaling in colorectal cancer: a preliminary report on the expression of phosphorylated ERK and the effects of radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Correlation of ERK/MAPK signaling pathway with proliferation and apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The MAPK signalling pathways and colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of TC13172 Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of TC13172, a potent and covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2][3] Adherence to this protocol is crucial for ensuring the stability, and effective concentration of this compound in downstream applications, thereby promoting experimental reproducibility. This guide includes detailed protocols for dissolution, storage, and handling, alongside a summary of the compound's relevant physicochemical properties. Furthermore, visual diagrams of the experimental workflow and the targeted signaling pathway are provided to facilitate a deeper understanding of the compound's application.
Introduction to this compound
This compound is a small molecule inhibitor that targets MLKL, a pseudokinase essential for the execution of necroptotic cell death.[4] By covalently binding to Cysteine-86 on MLKL, this compound prevents its oligomerization and subsequent translocation to the plasma membrane, thereby inhibiting necroptosis.[2][5] This mechanism of action makes this compound a valuable tool for studying the role of necroptosis in various pathological conditions, including inflammatory diseases and neurodegeneration.[6] In cellular assays, this compound has demonstrated high potency, with an EC50 of 2 nM in HT-29 cells.[1][7][8]
Physicochemical and Solubility Data
Accurate preparation of a this compound stock solution begins with an understanding of its chemical properties and solubility. This information is summarized in the table below.
| Property | Value |
| Chemical Name | 3,7-dihydro-3-[3-(3-hydroxyphenyl)-2-propyn-1-yl]-1,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione[1] |
| CAS Number | 2093393-05-4[1][7][9] |
| Molecular Formula | C₁₇H₁₆N₄O₅S[1][7] |
| Molecular Weight | 388.4 g/mol [1][9] |
| Appearance | Solid. Off-white to light yellow.[7] |
| Solubility | DMSO: 25 mg/mL (64.37 mM)[7][8]Acetonitrile: Slightly soluble (0.1-1 mg/mL)[1]Water: Insoluble (<0.1 mg/mL)[8] |
| Storage (Solid) | -20°C for up to 3 years; 4°C for up to 2 years[7] |
| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year[7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)[7]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-dissolution Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation of moisture.[9]
-
Ensure all glassware and equipment are clean and dry.
-
-
Weighing the Compound:
-
Tare the analytical balance with a clean, empty microcentrifuge tube.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.884 mg of this compound (Molecular Weight = 388.4 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the microcentrifuge tube containing the weighed this compound. To prepare a 10 mM stock solution from 3.884 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Note: For optimal dissolution, the use of an ultrasonic bath is recommended.[7][8] Sonicate the solution for 5-10 minutes. Gentle warming to 37°C can also aid in dissolution.[8]
-
-
Aliquotting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[7]
-
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
This compound in the Necroptosis Signaling Pathway
This compound exerts its inhibitory effect by targeting MLKL within the necroptosis signaling cascade. The diagram below provides a simplified representation of this pathway and the point of intervention by this compound.
Caption: this compound inhibits MLKL translocation in necroptosis.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and DMSO. This includes the use of appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and chemical-resistant gloves. All handling of the powdered compound and concentrated stock solutions should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The protocol outlined in this document provides a standardized method for the preparation of this compound stock solutions, which is essential for obtaining reliable and reproducible results in research and drug development. By understanding the compound's properties and the signaling pathway it targets, researchers can effectively utilize this compound as a specific inhibitor of necroptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.glpbio.com [file.glpbio.com]
- 9. This compound|2093393-05-4|COA [dcchemicals.com]
TC13172 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC13172 is a highly potent and specific inhibitor of the Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis signaling pathway.[1][2] With an EC50 value of 2 nM in HT-29 cells, this compound offers a valuable tool for studying the molecular mechanisms of necroptotic cell death and for exploring potential therapeutic interventions in diseases where necroptosis is implicated, such as inflammatory diseases and neurodegeneration.[1] This document provides detailed information on the solubility of this compound, its mechanism of action, and experimental protocols for its use in research settings.
Solubility
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and experimental working solutions. The following table summarizes the known solubility data. For optimal dissolution, it is recommended to warm the solution to 37°C and use sonication in an ultrasonic bath.[3]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 25 | 64.37 | Suitable for preparing high-concentration stock solutions.[3] |
| Water | < 0.1 | Insoluble | This compound is practically insoluble in aqueous solutions.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 | ≥ 5.79 | A suitable vehicle for in vivo administration, yielding a clear solution.[1] |
| 10% DMSO, 90% Corn oil | ≥ 2.25 | ≥ 5.79 | An alternative vehicle for in vivo studies.[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on necroptosis by directly targeting MLKL. Necroptosis is a form of programmed cell death initiated by stimuli such as tumor necrosis factor (TNF). The signaling cascade involves the activation of RIPK1 and RIPK3, which then phosphorylates MLKL.
Upon phosphorylation, MLKL undergoes a conformational change, leading to its oligomerization and subsequent translocation from the cytoplasm to the plasma membrane.[1][3] At the membrane, MLKL oligomers disrupt membrane integrity, leading to cell lysis.
This compound covalently binds to Cysteine 86 (Cys-86) within the MLKL protein.[2][3] This interaction does not prevent the initial phosphorylation of MLKL by RIPK3 but effectively blocks its translocation to the plasma membrane, thereby protecting the cell from necroptotic death.[1][3] Some evidence suggests that this compound locks MLKL in its monomeric state, preventing the oligomerization necessary for its function.[4]
References
Application Notes and Protocols for TC13172 in Necroptosis Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TC13172, a potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), for the in vitro study of necroptosis. Detailed protocols for cell culture, necroptosis induction, and assessment of this compound efficacy are provided to ensure reliable and reproducible results.
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders. The execution of necroptosis is mediated by the pseudokinase MLKL, which, upon phosphorylation by RIPK3, oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis.
This compound is a highly potent and specific covalent inhibitor of MLKL.[1] It directly targets Cysteine 86 (Cys-86) of MLKL, thereby preventing its translocation to the plasma membrane and subsequent execution of necroptotic cell death.[1] With a half-maximal effective concentration (EC50) in the low nanomolar range, this compound serves as a valuable tool for dissecting the molecular mechanisms of necroptosis and for the development of potential therapeutics targeting this pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 | HT-29 | 2 ± 0.6 nM | [2] |
Table 2: Specificity of this compound
| Target | Concentration | Activity | Reference |
| RIPK1 | 10 µM | Inactive | [3] |
| RIPK3 | 10 µM | Inactive | [3] |
Signaling Pathway of Necroptosis and this compound Inhibition
The diagram below illustrates the necroptosis signaling cascade and the point of intervention by this compound.
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 388.4 g/mol , dissolve 3.884 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
-
Working Solution:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare fresh serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations for the experiment (e.g., in the range of 1 nM to 1 µM).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Cell Culture and Maintenance of HT-29 Cells
Materials:
-
HT-29 human colorectal adenocarcinoma cell line
-
McCoy's 5A Medium or Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75) and plates (96-well, 24-well, or 6-well)
Protocol:
-
Cell Culture:
-
Culture HT-29 cells in McCoy's 5A medium or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Passaging:
-
Subculture the cells when they reach 80-90% confluency.
-
Wash the cell monolayer with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until the cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a suitable split ratio (e.g., 1:3 to 1:6).
-
In Vitro Necroptosis Inhibition Assay
This protocol describes the induction of necroptosis in HT-29 cells using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (z-VAD-FMK), collectively known as TSZ.[2]
Materials:
-
HT-29 cells
-
This compound working solutions
-
Recombinant human TNF-α
-
Smac mimetic (e.g., Birinapant, SM-164)
-
z-VAD-FMK (pan-caspase inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom black or white plates
Protocol:
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control for necroptosis (no inhibitor).
-
-
Necroptosis Induction:
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay according to the manufacturer's instructions.
-
Normalize the data to the vehicle-treated, non-induced control cells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log concentration of this compound to determine the EC50 value.
-
Western Blot Analysis of MLKL Translocation
This protocol is designed to assess the inhibitory effect of this compound on the translocation of MLKL from the cytosol to the membrane fraction.
Materials:
-
HT-29 cells
-
This compound
-
TSZ (TNF-α, Smac mimetic, z-VAD-FMK)
-
Cell fractionation buffer/kit
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MLKL, anti-pMLKL (optional), anti-GAPDH (cytosolic marker), anti-Na+/K+ ATPase or Pan-Cadherin (membrane marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with this compound (e.g., 100 nM) for 1-2 hours.
-
Induce necroptosis with TSZ for 4-8 hours.
-
-
Cell Fractionation:
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions using a commercial kit or a standard protocol. A general protocol is as follows:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer on ice.
-
Homogenize the cell suspension.
-
Centrifuge at a low speed (e.g., 1,000 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet mitochondria.
-
Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g to pellet the membrane fraction. The supernatant is the cytosolic fraction.
-
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic and membrane fractions using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from the cytosolic and membrane fractions onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands.
-
Analyze the distribution of MLKL in the cytosolic and membrane fractions. Successful inhibition by this compound will result in a decrease of MLKL in the membrane fraction of TSZ-treated cells.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for assessing the in vitro efficacy of this compound.
References
- 1. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Key necroptotic proteins are required for Smac mimetic-mediated sensitization of cholangiocarcinoma cells to TNF-α and chemotherapeutic gemcitabine-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for TC13172 in a Cell-Based Necroptosis Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activity. It is implicated in the pathophysiology of various diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.[1][2] The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the mixed-lineage kinase domain-like protein (MLKL), which is the ultimate executioner of necroptosis.[1][3][4] Upon phosphorylation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane permeabilization and cell death.[1][5][6]
TC13172 is a potent and selective covalent inhibitor of MLKL.[7][8][9] It specifically targets Cysteine-86 (Cys-86) of MLKL, thereby preventing its translocation to the cell membrane and subsequent execution of necroptotic cell death.[8][10][11] this compound has demonstrated high potency in cellular assays, making it a valuable tool for studying the role of MLKL-dependent necroptosis.[7][8][10] These application notes provide a detailed protocol for utilizing this compound in a cell-based necroptosis assay.
Data Presentation:
Table 1: Potency of this compound in a Cell-Based Necroptosis Assay
| Compound | Target | Cell Line | EC50 | Reference |
| This compound | MLKL | HT-29 | 2 ± 0.6 nM | [10] |
Table 2: Selectivity of this compound
| Kinase Target | Activity at 10 µM | Reference |
| RIPK1 | Inactive | [2][8][12] |
| RIPK3 | Inactive | [2][8][12] |
Experimental Protocols
Protocol 1: Induction and Inhibition of Necroptosis in HT-29 Cells
This protocol describes the induction of necroptosis in the human colorectal adenocarcinoma cell line HT-29 and the assessment of the inhibitory effect of this compound.
Materials:
-
HT-29 cells (ATCC® HTB-38™)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (HY-101524, MedchemExpress or equivalent)
-
DMSO (Dimethyl sulfoxide)
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Culture:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain logarithmic growth.
-
-
Cell Seeding:
-
Harvest HT-29 cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
After 24 hours of cell attachment, carefully remove the culture medium.
-
Add 50 µL of culture medium containing the diluted this compound or vehicle (DMSO) to the respective wells.
-
Pre-incubate the cells with the compound for 2 hours at 37°C.[10]
-
-
Induction of Necroptosis:
-
Prepare a necroptosis induction cocktail containing TNF-α (final concentration 20 ng/mL), Smac mimetic (final concentration 100 nM), and z-VAD-FMK (final concentration 20 µM) in culture medium.
-
Add 50 µL of the necroptosis induction cocktail to the wells already containing 50 µL of the compound or vehicle.
-
Include control wells:
-
Untreated cells (medium only)
-
Vehicle control + necroptosis induction cocktail
-
This compound dilutions without necroptosis induction cocktail (to assess compound toxicity)
-
-
-
Incubation and Measurement of Cell Viability:
-
Incubate the plate for 24 hours at 37°C.[10]
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Briefly, add the reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control (100% viability) and the necroptosis-induced control (0% protection).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the EC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Mandatory Visualizations
Caption: Necroptosis pathway and this compound's mechanism.
Caption: Workflow for the cell-based necroptosis assay.
Caption: Logical flow of this compound's inhibitory action.
References
- 1. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Initiation and execution mechanisms of necroptosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein. | Sigma-Aldrich [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for TC13172 Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of TC13172, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), in primary cell cultures. The information is intended to guide researchers in studying the role of necroptosis in various cellular models.
Introduction
This compound is a highly selective and potent inhibitor of MLKL, the terminal effector protein in the necroptosis pathway.[1] Necroptosis is a form of programmed necrosis implicated in various pathological conditions, including neurodegenerative diseases, ischemic injury, and inflammatory disorders.[2] this compound exerts its inhibitory effect by covalently binding to Cysteine-86 of human MLKL, which prevents the translocation of MLKL to the plasma membrane and subsequent cell death.[1] While extensively studied in cancer cell lines, its application in primary cell cultures, particularly neurons, is an emerging area of interest.
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | [1] |
| EC50 (HT-29 cells) | 2 ± 0.6 nM | [1] |
| Mechanism of Action | Covalently binds to Cys-86 of MLKL, inhibiting its translocation to the cell membrane. | [1] |
| Solubility | ≥ 2.25 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Soluble in DMSO at 25 mg/mL (64.37 mM). | [1] |
Table 2: Recommended Concentration Ranges of Necroptosis Inhibitors in Primary Neuron Cultures
| Inhibitor | Target | Cell Type | Effective Concentration | Reference |
| Necrostatin-1 | RIPK1 | Primary Hippocampal Neurons | 1 µM | [3] |
| Necrostatin-1 | Primary Cortical Neurons | 40 µM | [4] | |
| GSK'872 | RIPK3 | Primary Astrocytes | Various concentrations tested | [5] |
| This compound (Suggested) | MLKL | Primary Neurons | 10 nM - 1 µM | Inferred from EC50 and other inhibitor data |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade[6]
-
Sterile, nuclease-free microcentrifuge tubes
-
Appropriate cell culture medium (e.g., Neurobasal medium for neurons)
Procedure:
-
Stock Solution Preparation (10 mM):
-
Under sterile conditions, dissolve this compound powder in DMSO to a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.89 mg of this compound (MW: 388.89 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 6 months or at -80°C for longer-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of culture medium.
-
It is crucial to maintain the final DMSO concentration in the culture medium below 0.1% (v/v) to minimize solvent-induced cytotoxicity.[7] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Protocol 2: Treatment of Primary Neurons with this compound
Materials:
-
Primary neuron cultures (e.g., cortical or hippocampal neurons)
-
Complete, pre-warmed neuronal culture medium
-
This compound working solutions
-
Vehicle control (culture medium with DMSO)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Plate primary neurons at the desired density on appropriate culture vessels pre-coated with a suitable substrate (e.g., poly-D-lysine).
-
Cell Culture: Culture the neurons for the desired number of days in vitro (DIV) to allow for maturation and network formation (typically 7-14 DIV).
-
Pre-treatment with this compound:
-
Carefully remove half of the culture medium from each well.
-
Add an equal volume of fresh, pre-warmed medium containing the desired concentration of this compound or vehicle control. This will result in the final desired treatment concentration.
-
A concentration range of 10 nM to 1 µM is a reasonable starting point for primary neurons, based on the low nanomolar EC50 in HT-29 cells and effective concentrations of other necroptosis inhibitors in neurons.[1][4] A dose-response experiment is recommended to determine the optimal concentration for your specific cell type and experimental conditions.
-
Incubate the cells for a pre-determined period (e.g., 1-2 hours) before inducing necroptosis.
-
Protocol 3: Induction of Necroptosis in Primary Neurons
Materials:
-
Primary neuron cultures pre-treated with this compound or vehicle
-
Tumor Necrosis Factor-alpha (TNF-α), human or mouse/rat as appropriate
-
SMAC mimetic (e.g., Birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)[8]
Procedure:
-
Prepare Necroptosis Induction Cocktail: Prepare a concentrated stock solution of the necroptosis-inducing agents in culture medium. A commonly used combination is:
-
Induce Necroptosis:
-
Add the necroptosis induction cocktail directly to the wells containing the primary neurons pre-treated with this compound or vehicle.
-
Incubate the cells for a duration sufficient to observe cell death in the control group (typically 6-24 hours).
-
-
Assessment of Cell Viability:
-
Evaluate cell viability using standard methods such as:
-
Lactate dehydrogenase (LDH) assay to measure membrane integrity.
-
Propidium iodide (PI) staining followed by fluorescence microscopy or flow cytometry to identify dead cells.
-
Live/dead cell imaging assays.
-
-
Mandatory Visualization
Caption: Necroptosis pathway and this compound inhibition.
Caption: this compound treatment workflow in primary neurons.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of Neuronal Necroptosis Mediated by RIPK1 Provides Neuroprotective Effects on Hypoxia and Ischemia In Vitro and In Vivo [mdpi.com]
- 4. Tissue acidosis induces neuronal necroptosis via ASIC1a channel independent of its ionic conduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The brain protection of MLKL inhibitor necrosulfonamide against focal ischemia/reperfusion injury associating with blocking the nucleus and nuclear envelope translocation of MLKL and RIP3K - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Development of a new hazard scoring system in primary neuronal cell cultures for drug-induced acute neuronal toxicity identification in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of TC13172 in a Non-alcoholic Fatty Liver Disease (NAFLD) Model
Application Note
Introduction
Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition, histologically ranging from simple steatosis to non-alcoholic steatohepatitis (NASH), which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma. A growing body of evidence implicates necroptosis, a form of programmed necrosis, in the pathogenesis of NAFLD, contributing to hepatocyte death, inflammation, and the progression to fibrosis. Mixed Lineage Kinase Domain-Like protein (MLKL) is a crucial downstream effector in the necroptosis pathway. TC13172 is a potent and specific inhibitor of MLKL, acting by covalently binding to Cysteine-86, thereby preventing its translocation to the plasma membrane and subsequent cell death.[1] This application note details the potential use of this compound as a research tool to investigate the role of necroptosis in NAFLD models.
Mechanism of Action
This compound is a small molecule inhibitor of MLKL.[1] The canonical necroptosis pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α). This leads to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which in turn phosphorylate MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death. This compound intervenes by directly targeting MLKL, preventing its membrane translocation and thereby inhibiting necroptosis.[1] It is important to note that while this compound is a potent inhibitor of necroptosis, some studies suggest that MLKL inhibitors may have cell-type-specific effects and that their anti-inflammatory and antifibrotic effects in the context of NAFLD have not been extensively studied.[2] Furthermore, one study using a different MLKL inhibitor (an ATP-binding pocket inhibitor) reported a lack of efficacy in a NAFLD animal model, suggesting the therapeutic potential of MLKL inhibition in NAFLD may be complex and require further investigation.
Disclaimer: The quantitative data presented in the following tables are hypothetical and for illustrative purposes only, designed to reflect the expected outcomes based on the known mechanism of action of this compound. Currently, there is a lack of published, peer-reviewed data on the specific effects of this compound in NAFLD models. Researchers should generate their own data to validate these potential effects.
Data Presentation
Table 1: Hypothetical In Vitro Efficacy of this compound on a Cellular NAFLD Model
| Parameter | Control (Vehicle) | Oleic/Palmitic Acid (OA/PA) | OA/PA + this compound (10 nM) | OA/PA + this compound (100 nM) |
| Intracellular Triglyceride Content (mg/g protein) | 15.2 ± 2.1 | 85.6 ± 7.8 | 60.1 ± 5.4 | 42.3 ± 4.1 |
| Cell Viability (%) | 100 | 72.3 ± 5.9 | 85.1 ± 6.2 | 92.5 ± 4.8 |
| LDH Release (Fold Change) | 1.0 | 4.5 ± 0.6 | 2.3 ± 0.3 | 1.5 ± 0.2 |
| TNF-α Secretion (pg/mL) | 25.4 ± 3.1 | 150.2 ± 12.5 | 80.7 ± 9.3 | 45.9 ± 5.7 |
| IL-6 Secretion (pg/mL) | 18.9 ± 2.5 | 120.8 ± 10.1 | 65.4 ± 7.8 | 35.1 ± 4.2 |
Table 2: Hypothetical In Vivo Efficacy of this compound in a High-Fat Diet (HFD)-Induced NAFLD Mouse Model
| Parameter | Chow Diet | High-Fat Diet (HFD) | HFD + this compound (1 mg/kg) | HFD + this compound (5 mg/kg) |
| Body Weight (g) | 25.3 ± 1.8 | 42.1 ± 2.5 | 40.5 ± 2.3 | 38.9 ± 2.1 |
| Liver Weight (g) | 1.1 ± 0.1 | 2.5 ± 0.3 | 2.0 ± 0.2 | 1.7 ± 0.2 |
| Serum ALT (U/L) | 35 ± 5 | 150 ± 22 | 95 ± 15 | 60 ± 10 |
| Serum AST (U/L) | 45 ± 6 | 180 ± 28 | 110 ± 18 | 75 ± 12 |
| Hepatic Triglyceride Content (mg/g liver) | 10.2 ± 1.5 | 55.8 ± 6.2 | 38.4 ± 4.5 | 25.1 ± 3.8 |
| NAFLD Activity Score (NAS) | 0-1 | 5-6 | 3-4 | 2-3 |
| Hepatic TNF-α mRNA (Fold Change) | 1.0 | 8.2 ± 1.1 | 4.5 ± 0.7 | 2.1 ± 0.4 |
| Hepatic Collagen (Sirius Red Staining, % area) | 0.5 ± 0.1 | 3.2 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 |
Experimental Protocols
Protocol 1: In Vitro NAFLD Model and this compound Treatment
This protocol describes the induction of steatosis in hepatocytes and subsequent treatment with this compound.
1. Cell Culture:
- Culture human hepatoma cells (e.g., HepG2) or mouse hepatocytes (e.g., AML12) in appropriate media (e.g., DMEM for HepG2, DMEM/F12 for AML12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
2. Induction of Steatosis:
- Prepare a stock solution of oleic acid and palmitic acid (2:1 molar ratio) complexed to bovine serum albumin (BSA).
- Seed cells in multi-well plates and allow them to adhere overnight.
- Starve the cells in serum-free media for 12-24 hours.
- Treat the cells with the oleic acid/palmitic acid mixture (e.g., 1 mM final concentration) for 24 hours to induce lipid accumulation.[3][4]
3. This compound Treatment:
- Prepare a stock solution of this compound in DMSO.
- Co-treat the cells with the fatty acid mixture and various concentrations of this compound (e.g., 1 nM to 1 µM) for 24 hours. A vehicle control (DMSO) should be included.
4. Assessment of Efficacy:
- Intracellular Lipid Accumulation: Stain cells with Oil Red O or Bodipy and quantify lipid droplets by microscopy and image analysis software. Alternatively, extract lipids and measure triglyceride content using a commercial kit.
- Cytotoxicity Assays: Measure cell viability using an MTS or MTT assay. Assess membrane integrity by measuring lactate dehydrogenase (LDH) release into the culture medium.
- Inflammatory Markers: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA kits.
Protocol 2: In Vivo High-Fat Diet (HFD)-Induced NAFLD Model and this compound Treatment
This protocol outlines the induction of NAFLD in mice using a high-fat diet and subsequent treatment with this compound.
1. Animal Model:
- Use male C57BL/6J mice (8-10 weeks old).
- House mice in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
- Feed the mice a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks to induce obesity, insulin resistance, and hepatic steatosis.[5][6] A control group should be fed a standard chow diet.
2. This compound Administration:
- Based on supplier recommendations, this compound can be formulated for in vivo use. A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
- After the induction of NAFLD, randomly assign HFD-fed mice to treatment groups: vehicle control and this compound at different doses (e.g., 1 mg/kg and 5 mg/kg).
- Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for 4-8 weeks.
3. Assessment of Efficacy:
- Metabolic Parameters: Monitor body weight and food intake weekly. At the end of the study, collect blood to measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
- Histological Analysis: Euthanize the mice and collect liver tissue. Fix a portion of the liver in 10% formalin for hematoxylin and eosin (H&E) staining to assess steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS). Stain with Sirius Red to quantify collagen deposition and assess fibrosis.
- Biochemical Analysis of Liver Tissue: Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
- Gene Expression Analysis: Isolate RNA from a portion of the liver and perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Tgf-β).
Mandatory Visualizations
Logical progression of NAFLD pathogenesis.
This compound inhibits the necroptosis signaling pathway.
In vitro experimental workflow for this compound in a NAFLD model.
In vivo experimental workflow for this compound in a NAFLD model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of oleic and palmitic acid on induction of steatosis and cytotoxicity on rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Lessons from mouse models of high-fat diet-induced NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lessons from Mouse Models of High-Fat Diet-Induced NAFLD [mdpi.com]
Application Notes and Protocols for TC13172 in In Vitro Liver Fibrosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. A key event in the development of liver fibrosis is the activation of hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and become the primary source of ECM production. Mixed Lineage Kinase Domain-Like protein (MLKL) has been identified as a crucial terminal effector in the necroptosis pathway, a form of programmed cell death that contributes to inflammation and fibrosis. TC13172 is a potent and specific inhibitor of MLKL, offering a valuable tool for investigating the role of necroptosis in liver fibrosis and for the development of novel anti-fibrotic therapies.
These application notes provide a comprehensive guide for utilizing this compound in in vitro models of liver fibrosis, including detailed experimental protocols, data presentation, and visualization of the underlying signaling pathways.
Mechanism of Action
This compound is a small molecule inhibitor that targets the pseudokinase MLKL.[1] In the necroptosis pathway, upon stimulation by factors such as tumor necrosis factor-alpha (TNF-α), a protein complex known as the necrosome is formed, consisting of RIPK1 and RIPK3. This complex phosphorylates MLKL, leading to its oligomerization and translocation to the plasma membrane.[2] The oligomerized MLKL disrupts membrane integrity, causing cell lysis and the release of damage-associated molecular patterns (DAMPs), which in turn promote inflammation and activate HSCs.[3] this compound inhibits the function of MLKL, thereby blocking the execution of necroptosis and its pro-fibrotic downstream effects.[1] Furthermore, evidence suggests a crosstalk between the MLKL-mediated necroptosis pathway and the pro-fibrotic Transforming Growth Factor-beta (TGF-β) signaling pathway.[4][5] Inhibition of MLKL has been shown to attenuate the activation of the TGF-β/Smad signaling cascade in HSCs, a central pathway in liver fibrogenesis.[4][5]
Data Presentation
The following tables summarize hypothetical quantitative data based on the expected effects of this compound in in vitro liver fibrosis models. These tables are intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on α-SMA and Collagen I Expression in TGF-β1-Stimulated LX-2 Cells
| Treatment Group | This compound Concentration (nM) | α-SMA Expression (Fold Change vs. Control) | Collagen I Expression (Fold Change vs. Control) |
| Vehicle Control | 0 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| TGF-β1 (10 ng/mL) | 0 | 4.5 ± 0.4 | 5.2 ± 0.5 |
| TGF-β1 + this compound | 10 | 3.2 ± 0.3 | 3.8 ± 0.4 |
| TGF-β1 + this compound | 50 | 2.1 ± 0.2 | 2.5 ± 0.3 |
| TGF-β1 + this compound | 100 | 1.3 ± 0.1 | 1.6 ± 0.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Viability in LX-2 Cells
| Treatment Group | This compound Concentration (nM) | Cell Viability (% of Vehicle Control) |
| Vehicle Control | 0 | 100 ± 5 |
| This compound | 10 | 98 ± 4 |
| This compound | 50 | 96 ± 5 |
| This compound | 100 | 95 ± 6 |
| This compound | 500 | 85 ± 7 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Protocol 1: In Vitro Model of Liver Fibrosis using TGF-β1-Stimulated LX-2 Cells
This protocol describes the induction of a fibrotic phenotype in the human hepatic stellate cell line LX-2 using TGF-β1 and treatment with this compound.
Materials:
-
LX-2 human hepatic stellate cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant Human TGF-β1
-
This compound
-
DMSO (vehicle)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR)
-
Antibodies for Western blotting (α-SMA, Collagen I, β-actin)
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) and allow them to adhere overnight.
-
Serum Starvation: Before treatment, starve the cells in serum-free DMEM for 24 hours.
-
Treatment:
-
Prepare working solutions of this compound in serum-free DMEM. The final DMSO concentration should be kept below 0.1%.
-
Pre-treat the cells with different concentrations of this compound (e.g., 10, 50, 100 nM) for 1 hour.
-
Stimulate the cells with TGF-β1 (10 ng/mL) in the presence of this compound for 24-48 hours. Include a vehicle control group (DMSO) and a TGF-β1 only group.
-
-
Analysis:
-
Quantitative PCR (qPCR): At the end of the treatment period, extract total RNA and perform reverse transcription followed by qPCR to analyze the mRNA expression levels of fibrotic markers such as ACTA2 (α-SMA) and COL1A1 (Collagen I).
-
Western Blotting: Lyse the cells and perform Western blotting to determine the protein levels of α-SMA and Collagen I. Use β-actin as a loading control.
-
Cell Viability Assay: Assess the cytotoxicity of this compound using a standard cell viability assay according to the manufacturer's instructions.
-
Protocol 2: Immunofluorescence Staining for α-SMA
This protocol allows for the visualization of α-SMA protein expression and filament organization in activated HSCs.
Materials:
-
Treated LX-2 cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against α-SMA
-
Fluorescently-labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 5% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary α-SMA antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips on microscope slides, and visualize using a fluorescence microscope.
Mandatory Visualizations
Signaling Pathway of this compound in Attenuating Liver Fibrosis
Caption: Signaling pathway of this compound in liver fibrosis.
Experimental Workflow for In Vitro Liver Fibrosis Assay
Caption: Experimental workflow for this compound testing.
Conclusion
This compound represents a valuable pharmacological tool for elucidating the role of MLKL-mediated necroptosis in the pathogenesis of liver fibrosis. The provided protocols and conceptual data frameworks offer a solid foundation for researchers to design and execute in vitro studies aimed at evaluating the anti-fibrotic potential of this compound and other MLKL inhibitors. These investigations will contribute to a deeper understanding of liver fibrosis and may pave the way for the development of novel therapeutic strategies.
References
- 1. Multiple functions of MLKL in liver fibrosis, from necroptosis to hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple functions of MLKL in liver fibrosis, from necroptosis to hepatic stellate cell activation [thno.org]
- 4. Loss of MLKL ameliorates liver fibrosis by inhibiting hepatocyte necroptosis and hepatic stellate cell activation [thno.org]
- 5. Loss of MLKL ameliorates liver fibrosis by inhibiting hepatocyte necroptosis and hepatic stellate cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing Necroptosis and its Inhibition by TC13172 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Necroptosis is a form of regulated necrosis, a programmed cell death pathway independent of caspase activation. This pathway is implicated in various physiological and pathological processes, including inflammation and cancer. The core necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation, MLKL translocates to the plasma membrane, leading to membrane disruption and cell death. In the context of cancer, inducing necroptosis presents a promising therapeutic strategy to eliminate apoptosis-resistant cancer cells.
TC13172 is a highly potent and specific small-molecule inhibitor of MLKL, the terminal effector in the necroptosis pathway. By targeting MLKL, this compound effectively blocks the execution of necroptotic cell death. These application notes provide detailed protocols for inducing necroptosis in various cancer cell lines and for evaluating the inhibitory effects of this compound.
Data Presentation: Efficacy of this compound
This compound demonstrates potent inhibition of necroptosis in human cancer cell lines. The half-maximal effective concentration (EC50) has been determined in the human colorectal adenocarcinoma cell line, HT-29.
| Cell Line | Cancer Type | This compound EC50 (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 2 ± 0.6 | [1][2] |
Note: The efficacy of this compound in other cancer cell lines has not been widely reported in publicly available literature. Researchers are advised to determine the optimal concentration for their specific cell line of interest using the protocols provided below.
Experimental Protocols
Protocol 1: Induction of Necroptosis in Cancer Cell Lines
This protocol describes a general method for inducing necroptosis using a combination of Tumor Necrosis Factor-alpha (TNF-α), a SMAC mimetic, and a pan-caspase inhibitor (zVAD-fmk).
Materials:
-
Cancer cell lines (e.g., HT-29, Jurkat, cholangiocarcinoma cell lines)
-
Complete cell culture medium
-
Recombinant human TNF-α
-
SMAC mimetic (e.g., Birinapant, LCL161)
-
zVAD-fmk (pan-caspase inhibitor)
-
Necrostatin-1 (RIPK1 inhibitor, optional control)
-
This compound
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for cell viability/death assays (see Protocols 2, 3, and 4)
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density that allows for optimal growth during the experiment. The optimal seeding density should be determined for each cell line. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-treatment with Inhibitors:
-
For necroptosis inhibition, pre-treat cells with varying concentrations of this compound for 2 hours. A recommended starting concentration range is 0.1 nM to 1 µM.
-
As a positive control for necroptosis inhibition, pre-treat a set of wells with a known necroptosis inhibitor like Necrostatin-1 (e.g., 20-30 µM) for 30 minutes to 2 hours.
-
For induction of necroptosis, pre-treat cells with the pan-caspase inhibitor zVAD-fmk (typically 20 µM) for 30 minutes to 2 hours to block the apoptotic pathway.
-
-
Induction of Necroptosis: Add TNF-α and a SMAC mimetic to the appropriate wells. The optimal concentrations will vary between cell lines. Below are suggested starting concentrations:
-
HT-29 and other solid tumor cell lines: TNF-α (10-100 ng/mL) and SMAC mimetic (10-100 nM).
-
Jurkat (Leukemia) cells: TNF-α (1 ng/mL) and SMAC mimetic (e.g., BV6 at 1 µM).
-
Cholangiocarcinoma cell lines: TNF-α (10 ng/mL) and SMAC mimetic (10-25 nM).
-
-
Incubation: Incubate the plate for a period sufficient to induce cell death, typically 18-24 hours. The optimal incubation time should be determined empirically.
-
Assessment of Cell Death: Quantify necroptotic cell death using one of the following protocols (Protocol 2, 3, or 4).
Protocol 2: Quantification of Necroptosis by Lactate Dehydrogenase (LDH) Assay
This colorimetric assay quantifies the release of LDH from cells with compromised plasma membranes, a hallmark of necrosis and necroptosis.
Materials:
-
LDH cytotoxicity assay kit
-
Cell culture supernatant from Protocol 1
-
Lysis buffer (provided in the kit or 1% Triton X-100 in PBS)
-
Microplate reader
Procedure:
-
Prepare Controls:
-
Spontaneous LDH release: Supernatant from untreated cells.
-
Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before the end of the incubation period.
-
Background control: Culture medium alone.
-
-
Collect Supernatant: Carefully collect 50 µL of supernatant from each well of the 96-well plate from Protocol 1 and transfer to a new 96-well plate.
-
Perform LDH Assay: Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Calculate Percent Cytotoxicity: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Quantification of Necroptosis by Propidium Iodide (PI) Staining and Flow Cytometry
This protocol uses the fluorescent dye propidium iodide, which is excluded by live cells but stains the nucleus of cells with compromised membranes.
Materials:
-
Cells from Protocol 1
-
Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)
-
Annexin V-FITC (optional, to distinguish from apoptosis)
-
Binding buffer (for Annexin V staining)
-
Flow cytometer
Procedure:
-
Harvest Cells: Gently collect both adherent and suspension cells from each well. For adherent cells, use a gentle cell scraper or trypsin-free dissociation solution.
-
Wash Cells: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend Cells: Resuspend the cell pellet in 100 µL of cold binding buffer (if co-staining with Annexin V) or PBS.
-
Staining:
-
Add 5 µL of Annexin V-FITC (optional) and 5 µL of PI staining solution to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Dilution: Add 400 µL of binding buffer or PBS to each tube.
-
Flow Cytometry Analysis: Analyze the cells immediately by flow cytometry. PI-positive cells are considered necroptotic/necrotic. If co-staining with Annexin V, Annexin V-positive/PI-positive cells represent late apoptotic or necroptotic cells.
Protocol 4: Detection of MLKL Phosphorylation by Western Blot
This protocol allows for the detection of phosphorylated MLKL (p-MLKL), a key biochemical marker of necroptosis activation.
Materials:
-
Cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLKL (Ser358), anti-total MLKL, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the desired treatment time, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p-MLKL, anti-MLKL, and loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the p-MLKL/total MLKL ratio indicates necroptosis induction.
Mandatory Visualizations
Caption: A simplified diagram of the TNF-α induced necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the inhibitory effect of this compound on induced necroptosis in cancer cell lines.
References
Western blot protocol to detect MLKL oligomerization after TC13172 treatment
Application Note and Protocol
Topic: Western Blot Protocol to Detect MLKL Oligomerization Inhibition by TC13172
Audience: Researchers, scientists, and drug development professionals.
Abstract
Necroptosis is a regulated form of necrotic cell death orchestrated by the RIPK1-RIPK3-MLKL signaling axis. A key terminal event in this pathway is the phosphorylation of Mixed Lineage Kinase Domain-Like protein (MLKL) by RIPK3, which triggers its oligomerization, translocation to the plasma membrane, and subsequent membrane disruption.[1][2][3] Detecting MLKL oligomers is therefore a critical readout for necroptosis execution. This compound is a potent small molecule inhibitor that covalently binds to Cysteine 86 of human MLKL, locking it in a monomeric state and preventing its oligomerization and function.[4][5][6] This application note provides a detailed protocol for inducing necroptosis in cell culture, treating with this compound, and detecting the subsequent inhibition of MLKL oligomerization using a non-denaturing, non-reducing Western blot technique.
Signaling Pathway of Necroptosis and Inhibition by this compound
Upon stimulation with stimuli such as Tumor Necrosis Factor-α (TNF-α) in the presence of a pan-caspase inhibitor (e.g., Z-VAD-FMK), Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3 are recruited to form a signaling complex known as the necrosome.[3][7] Within this complex, RIPK3 becomes activated and phosphorylates MLKL.[2][7] This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization into higher-order structures (e.g., tetramers, octamers).[1][8][9] These oligomers then translocate to the plasma membrane, disrupt its integrity, and execute necroptotic cell death.[1][10] this compound specifically targets MLKL, preventing the oligomerization step without affecting its upstream phosphorylation by RIPK3.[6][11]
Caption: Necroptosis signaling pathway and the inhibitory action of this compound on MLKL.
Experimental Data Summary
The following table summarizes the expected results from a non-reducing Western blot for MLKL following treatment. The presence of high molecular weight (HMW) bands (>250 kDa) indicates MLKL oligomerization.
| Treatment Group | Necroptosis Inducer (T/S/Z)* | This compound | Expected p-MLKL (Monomer, ~54 kDa) | Expected MLKL Oligomers (HMW Bands) | Interpretation |
| 1. Vehicle Control | - | - | - | - | Basal State |
| 2. Necroptosis | + | - | + | +++ | MLKL Oligomerization Induced |
| 3. Inhibitor Control | - | + | - | - | This compound is not cytotoxic |
| 4. Inhibition Assay | + | + | + | - | This compound Inhibits Oligomerization |
*T/S/Z: TNF-α / Smac mimetic / Z-VAD-FMK
Detailed Experimental Protocol
This protocol is optimized for the human colorectal adenocarcinoma cell line HT-29, which is a well-established model for necroptosis studies.[9][10][11]
Materials and Reagents
| Reagent | Vendor | Catalog # | Recommended Concentration |
| HT-29 Cells | ATCC | HTB-38 | N/A |
| DMEM | Gibco | 11965092 | N/A |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 | 10% (v/v) |
| Penicillin-Streptomycin | Gibco | 15140122 | 1% (v/v) |
| Human TNF-α | R&D Systems | 210-TA | 20 ng/mL |
| Smac Mimetic (e.g., Birinapant) | Selleckchem | S7015 | 100 nM |
| Z-VAD-FMK | Selleckchem | S7023 | 20 µM |
| This compound | MedchemExpress | HY-101525 | 100 nM |
| Protease/Phosphatase Inhibitor Cocktail | Thermo Fisher | 78442 | 1X |
| Non-denaturing Lysis Buffer | (See recipe) | N/A | N/A |
| 4X NativePAGE™ Sample Buffer | Thermo Fisher | BN2003 | 1X |
| NativePAGE™ 3-12% Bis-Tris Gel | Thermo Fisher | BN1001BOX | N/A |
| NativeMark™ Unstained Protein Standard | Thermo Fisher | LC0725 | Per instructions |
| Anti-MLKL Antibody (total) | Cell Signaling | 14993 | 1:1000 |
| Anti-phospho-MLKL (Ser358) Antibody | Cell Signaling | 91689 | 1:1000 |
| HRP-conjugated Secondary Antibody | Cell Signaling | 7074 | 1:2000 |
| PVDF Membrane | Millipore | IPVH00010 | 0.45 µm |
| ECL Substrate | Thermo Fisher | 32106 | N/A |
Non-denaturing Lysis Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1X Protease/Phosphatase Inhibitor Cocktail. Prepare fresh before use.
Experimental Workflow Diagram
Caption: High-level workflow for the detection of MLKL oligomerization.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
2. Cell Treatment: a. For the inhibitor-treated wells, pre-incubate the cells with 100 nM this compound (or desired concentration) for 2 hours. For other wells, add an equivalent volume of DMSO as a vehicle control. b. To induce necroptosis, add TNF-α (20 ng/mL), Smac mimetic (100 nM), and Z-VAD-FMK (20 µM) to the designated wells. c. Incubate the plates for 4-8 hours at 37°C. The optimal incubation time may need to be determined empirically.
3. Protein Extraction (Non-denaturing conditions): a. Place the 6-well plates on ice and wash the cells twice with ice-cold PBS. b. Aspirate the final PBS wash completely. c. Add 150 µL of ice-cold Non-denaturing Lysis Buffer to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new pre-chilled tube. Determine protein concentration using a BCA assay.
4. Sample Preparation and Non-Reducing PAGE: a. Dilute 20-30 µg of protein lysate with Non-denaturing Lysis Buffer to a final volume of 15 µL. b. Add 5 µL of 4X NativePAGE™ Sample Buffer. CRITICAL: Do NOT add reducing agents (like DTT or β-mercaptoethanol) and do NOT boil the samples. c. Load samples onto a NativePAGE™ 3-12% Bis-Tris gel alongside a native protein marker. d. Run the gel in a cold room (4°C) at 150V for 90-120 minutes, or until the dye front approaches the bottom of the gel.[12]
5. Western Blotting and Immunodetection: a. Transfer the proteins from the gel to a 0.45 µm PVDF membrane at 100V for 90 minutes at 4°C. b. Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. c. Incubate the membrane with primary antibody (anti-MLKL or anti-p-MLKL) overnight at 4°C with gentle agitation. d. Wash the membrane three times with TBST for 10 minutes each. e. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST for 10 minutes each. g. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Monomeric MLKL should appear at ~54 kDa, while oligomers will be high-molecular-weight smears or distinct bands >250 kDa.
Mechanism of Inhibition Logic
The experiment is designed to confirm the specific mechanism of this compound. By observing the presence of phosphorylated MLKL monomer but the absence of oligomers in the presence of the inhibitor, one can conclude that this compound acts downstream of RIPK3-mediated phosphorylation but upstream of, or directly on, the oligomerization step.
Caption: Logical flow showing this compound blocking MLKL oligomerization.
Troubleshooting and Considerations
-
No Oligomers Detected: Ensure the necroptosis induction was successful by checking for cell death or by running a parallel standard denaturing SDS-PAGE to confirm MLKL phosphorylation. Ensure no reducing agents or boiling were used in sample preparation.[1][2]
-
Weak Signal: Increase the amount of protein loaded or optimize primary antibody concentration. Ensure efficient transfer of high molecular weight proteins.
-
High Background: Ensure adequate blocking and washing steps. Filter the blocking buffer to remove aggregates.[13]
-
Cell Line Specificity: this compound is reported to be specific for human MLKL and does not inhibit necroptosis in mouse cells.[4] Use a suitable human cell line.
-
Antibody Selection: Use an antibody validated for detecting MLKL under native/non-reducing conditions. The antibody against total MLKL is recommended for observing the shift from monomer to oligomer. The phospho-specific antibody confirms the activation of the upstream pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oligomerization‐driven MLKL ubiquitylation antagonizes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
- 10. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of Multi-subunit Protein Complexes of Human MxA Using Non-denaturing Polyacrylamide Gel-electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
Application Note: Visualizing the Inhibition of MLKL Translocation with TC13172 using Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for immunofluorescence staining of Mixed Lineage Kinase Domain-Like (MLKL) protein translocation, a key event in necroptosis. It also describes the use of TC13172, a potent MLKL inhibitor, to block this process.
Introduction
Necroptosis is a form of regulated necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation and cancer. A critical step in the execution of necroptosis is the phosphorylation of MLKL by Receptor-Interacting Protein Kinase 3 (RIPK3).[1][2][3] This phosphorylation event triggers the oligomerization of MLKL and its translocation from the cytoplasm to the plasma membrane.[2][3][4][5] At the plasma membrane, oligomerized MLKL disrupts membrane integrity, leading to cell lysis.[2][5]
This compound is a highly potent and specific inhibitor of MLKL.[6][7][8][9] It covalently binds to Cysteine-86 (Cys-86) of human MLKL, thereby preventing its translocation to the plasma membrane.[6][10] Notably, this compound does not inhibit the upstream phosphorylation of MLKL by RIPK3.[6][10] This specific mechanism of action makes this compound an excellent tool for studying the role of MLKL translocation in necroptosis.
This application note provides a detailed protocol for inducing necroptosis in a cell culture model, treating cells with this compound, and visualizing the subcellular localization of MLKL using immunofluorescence microscopy.
Signaling Pathway of Necroptosis and Inhibition by this compound
The process of necroptosis is initiated by stimuli such as Tumor Necrosis Factor (TNF). This leads to the formation of a signaling complex involving RIPK1 and RIPK3, which then recruits and phosphorylates MLKL. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it executes cell death. This compound intervenes by directly binding to MLKL and preventing this translocation.
Experimental Data
The efficacy of this compound in inhibiting MLKL-mediated necroptosis has been demonstrated in various studies. The key quantitative data is summarized in the table below.
| Compound | Target | Mechanism of Action | Cell Line | Potency (EC50) | Reference |
| This compound | MLKL | Covalently binds to Cys-86, inhibiting MLKL translocation. | HT-29 | 2 ± 0.6 nM | [6][8] |
Detailed Experimental Protocol
This protocol describes the immunofluorescence staining of MLKL in human colorectal adenocarcinoma HT-29 cells.
Materials
-
HT-29 cells (ATCC HTB-38)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human TNF-α (Tumor Necrosis Factor-alpha)
-
Smac mimetic (e.g., Birinapant)
-
z-VAD-FMK (pan-caspase inhibitor)
-
This compound (MLKL inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-MLKL antibody (validated for immunofluorescence)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow
The overall experimental workflow is depicted in the following diagram.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture HT-29 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed HT-29 cells onto sterile glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
-
Induction of Necroptosis and Inhibitor Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-treat the cells with this compound (e.g., 100 nM) or DMSO (vehicle control) for 2 hours.[6]
-
Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM) to the cell culture medium.
-
Incubate for the desired time period (e.g., 4-6 hours) to allow for MLKL translocation.
-
-
Fixation and Permeabilization:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Dilute the primary anti-MLKL antibody in Blocking Buffer according to the manufacturer's recommendations.
-
Incubate the cells with the diluted primary antibody overnight at 4°C.
-
The next day, wash the cells three times with PBS.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody and DAPI in Blocking Buffer.
-
Incubate the cells with the secondary antibody and DAPI solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
Image the slides using a confocal microscope. Capture images of the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Expected Results and Analysis
-
Control (Untreated) Cells: MLKL should exhibit a diffuse cytoplasmic staining pattern.
-
Necroptosis-Induced Cells (TNF/Smac/z-VAD): A significant portion of the MLKL signal should translocate to and accumulate at the plasma membrane, appearing as puncta or "hotspots".[11]
-
This compound-Treated Cells: In cells pre-treated with this compound, MLKL should remain in the cytoplasm, similar to the untreated control, despite the presence of the necroptotic stimulus. This demonstrates the inhibitory effect of this compound on MLKL translocation.
Quantitative analysis of MLKL translocation can be performed by measuring the fluorescence intensity at the plasma membrane versus the cytoplasm using image analysis software.[12][13]
Logical Framework for Experiment
The experimental design is based on a clear logical progression to demonstrate the specific inhibitory effect of this compound on MLKL translocation.
Troubleshooting
| Problem | Possible Cause | Solution |
| High background staining | - Insufficient blocking- Antibody concentration too high- Inadequate washing | - Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase the number and duration of washes |
| No or weak MLKL signal | - Ineffective primary antibody- Low MLKL expression- Incorrect fixation/permeabilization | - Use a validated antibody for immunofluorescence- Confirm MLKL expression by Western blot- Optimize fixation and permeabilization conditions |
| MLKL signal not at plasma membrane in necroptosis-induced cells | - Insufficient induction of necroptosis- Cells are resistant to necroptosis | - Optimize concentration of TNF/Smac/z-VAD and incubation time- Use a different cell line known to undergo necroptosis |
Conclusion
This application note provides a comprehensive guide for visualizing the translocation of MLKL during necroptosis and its inhibition by this compound using immunofluorescence. The detailed protocol and supporting information will enable researchers to effectively utilize this assay for studying necroptosis and evaluating the efficacy of potential therapeutic agents targeting this pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Necroptosis: MLKL Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms of MLKL-dependent and MLKL-independent necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Translocation of mixed lineage kinase domain-like protein to plasma membrane leads to necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MLKL inhibitor | Probechem Biochemicals [probechem.com]
- 8. cenmed.com [cenmed.com]
- 9. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasma membrane translocation of trimerized MLKL protein is required for TNF-induced necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Long-Term Storage and Stability of TC13172
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC13172 is a potent and specific covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executioner protein in the necroptosis signaling pathway.[1][2] By covalently binding to Cysteine-86 on MLKL, this compound effectively blocks the translocation of MLKL to the plasma membrane, thereby inhibiting necroptotic cell death with an EC50 of 2 nM in HT-29 human colorectal adenocarcinoma cells.[1] Given its potential as a pharmacological tool to study necroptosis and as a starting point for therapeutic development, understanding its long-term stability and storage requirements is critical for ensuring the reliability and reproducibility of experimental results.
These application notes provide comprehensive protocols for the proper storage of this compound, as well as detailed methodologies for assessing its long-term stability, including forced degradation studies, the development of a stability-indicating analytical method, and a cell-based assay to monitor its biological activity over time.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 3,7-dihydro-3-[3-(3-hydroxyphenyl)-2-propyn-1-yl]-1,7-dimethyl-8-(methylsulfonyl)-1H-purine-2,6-dione | [3] |
| CAS Number | 2093393-05-4 | [1] |
| Molecular Formula | C17H16N4O5S | [1][3] |
| Molecular Weight | 388.40 g/mol | [1] |
| Appearance | Solid | [1] |
| Solubility | DMSO: 25 mg/mL (64.37 mM) (requires sonication) | [1] |
| Acetonitrile: Slightly soluble (0.1-1 mg/mL) | [3] |
Long-Term Storage and Stability Summary
Proper storage of this compound is essential to maintain its chemical integrity and biological activity. The following tables summarize the recommended storage conditions and provide a hypothetical stability profile based on typical data for covalent small molecule inhibitors.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Container | Notes |
| Solid (Lyophilized Powder) | -20°C | ≥ 4 years[3] | Tightly sealed, light-resistant vial | Store desiccated. |
| Stock Solution (in DMSO) | -20°C | Up to 1 year[1] | Tightly sealed vials | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution (in DMSO) | -80°C | Up to 2 years[1] | Tightly sealed vials | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solutions | 4°C | Use on the same day | N/A | It is recommended to prepare fresh for each experiment.[1] |
Table 2: Hypothetical Long-Term Stability Data for this compound Stock Solution (10 mM in DMSO) Stored at -20°C
| Time (Months) | Purity by HPLC (%) | Potency (EC50 in HT-29 cells, nM) | Appearance |
| 0 | 99.5 | 2.1 | Clear, colorless solution |
| 3 | 99.3 | 2.2 | Clear, colorless solution |
| 6 | 99.1 | 2.3 | Clear, colorless solution |
| 12 | 98.8 | 2.5 | Clear, colorless solution |
Table 3: Hypothetical Forced Degradation Study Results for this compound
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (m/z) |
| Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) | 15.2 | 2 | 406.4 (Hydrolysis of sulfonyl group) |
| Alkaline Hydrolysis (0.1 M NaOH, RT, 4h) | 25.8 | 3 | 372.4 (Ring opening) |
| Oxidative (3% H2O2, RT, 24h) | 18.5 | 2 | 404.4 (N-oxide formation) |
| Thermal (80°C, 48h) | 5.1 | 1 | - |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 8.9 | 1 | - |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's activity and the experimental procedures for its stability assessment, the following diagrams are provided.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting TC13172 Inhibition of Necroptosis in Mouse Cell Lines
This technical support guide provides troubleshooting advice and frequently asked questions for researchers observing a lack of necroptosis inhibition with TC13172 in mouse cell lines.
Troubleshooting Guide: Why is this compound Not Inhibiting Necroptosis in My Mouse Cell Line?
This guide is designed to walk you through the potential reasons for the lack of efficacy of this compound in your mouse cell line experiments and provide actionable solutions.
1. Is this compound expected to work in mouse cells?
Answer: No. Published literature indicates that this compound is a potent inhibitor of human MLKL but does not inhibit necroptosis in mouse cell lines.[1] This species specificity is the most likely reason for the lack of observed activity.
Recommendation:
-
Switch to a human cell line: To test the efficacy of your this compound compound, use a well-characterized human cell line known to undergo necroptosis, such as HT-29.
-
Use a different MLKL inhibitor for mouse studies: Consider using an alternative necroptosis inhibitor known to be active in mouse cells.
2. How does this compound work and why is it species-specific?
Answer: this compound is a covalent inhibitor that specifically targets the human Mixed Lineage Kinase Domain-Like (MLKL) protein.[2][3][4][5] It works by forming a covalent bond with a specific cysteine residue (Cys-86) on human MLKL.[4][5][6] This binding event prevents MLKL from translocating to the plasma membrane, a critical step for the execution of necroptosis.[2][6] The lack of activity in mouse cells is likely due to differences in the amino acid sequence of mouse MLKL at or near the Cys-86 binding site, which prevents this compound from binding effectively.
Experimental Protocols
General Protocol for Inducing Necroptosis in HT-29 Cells
This protocol is a general guideline for inducing necroptosis in the human colon adenocarcinoma cell line HT-29, which is known to be sensitive to necroptosis induction and is a suitable model for testing this compound.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as Z-VAD-FMK (e.g., 20 µM).[3]
-
Incubation: Incubate the plate for 6-24 hours.
-
Cell Viability Assay: Measure cell viability using a standard assay such as CellTiter-Glo® or by measuring lactate dehydrogenase (LDH) release.
Data Presentation
Table 1: Potency of this compound in a Human Cell Line
| Compound | Cell Line | Assay | EC50 | Reference |
| This compound | HT-29 | Necroptosis Inhibition | 2 nM | [2][3] |
Mandatory Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent and selective covalent inhibitor of the human Mixed Lineage Kinase Domain-Like (MLKL) protein, which is a key executioner of necroptosis.[2][3][7] It functions by binding to cysteine 86 (Cys-86) of human MLKL, which in turn blocks the translocation of MLKL to the plasma membrane, thereby preventing the membrane disruption that leads to necroptotic cell death.[2][4][5][6]
Q2: What is the difference between necroptosis, apoptosis, and necrosis?
A2:
-
Apoptosis is a form of programmed cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without significant inflammation. It is generally caspase-dependent.
-
Necrosis is a form of cell death resulting from acute injury, characterized by cell swelling and bursting, which releases intracellular contents and triggers inflammation. It has historically been considered an uncontrolled process.
-
Necroptosis is a form of programmed necrosis that is regulated by a specific signaling pathway involving RIPK1, RIPK3, and MLKL.[7][8] It is caspase-independent and results in cell lysis and inflammation.[9]
Q3: Are there any known off-target effects of this compound?
A3: this compound is reported to be highly selective for MLKL and does not show inhibitory activity against the upstream necroptosis kinases RIPK1 and RIPK3 at concentrations up to 10 µM.[3][6]
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. It is soluble in DMSO.[3] For stock solutions, dissolve in DMSO to a concentration of 10 mM. Store the stock solution at -20°C or -80°C. For working solutions, dilute the stock in cell culture medium to the desired final concentration immediately before use. Avoid repeated freeze-thaw cycles.
Q5: What are the key positive and negative controls for a necroptosis inhibition experiment?
A5:
-
Positive Controls for Necroptosis Induction: Cells treated with the necroptosis-inducing stimulus (e.g., TNF-α/Smac mimetic/Z-VAD-FMK) without any inhibitor.
-
Positive Controls for Inhibition: A known inhibitor of necroptosis that is active in your cell system (e.g., Necrostatin-1 for RIPK1 inhibition or GSK'872 for RIPK3 inhibition).
-
Negative Controls:
-
Untreated cells (to measure baseline viability).
-
Vehicle control (e.g., DMSO) treated cells (to control for any effects of the solvent).
-
Cells treated with only the inhibitor (to check for cytotoxicity of the compound itself).
-
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Targeting necroptosis in anticancer therapy: mechanisms and modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. necroptosis-inhibitors-mechanisms-of-action-and-therapeutic-potential - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results with TC13172
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using TC13172, a potent covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly potent inhibitor of necroptosis that specifically targets MLKL, the terminal effector protein in the necroptosis pathway.[1][2] It acts as a covalent inhibitor, forming an irreversible bond with Cysteine-86 (Cys-86) within the MLKL protein.[3] This covalent modification prevents the MLKL protein from translocating to the plasma membrane, a critical step for the execution of necroptotic cell death.[4] Notably, this compound does not interfere with the phosphorylation of MLKL by its upstream kinase, RIPK3.[4]
Q2: What is the potency of this compound?
In human colorectal adenocarcinoma HT-29 cells, this compound has been shown to inhibit necroptosis induced by a combination of TNF-α, a Smac mimetic, and the pan-caspase inhibitor Z-VAD-FMK (TSZ) with an EC50 value of 2 nM.[4]
Q3: How should I store and handle this compound?
Proper storage and handling are critical for maintaining the activity and ensuring reproducible results with this compound.
-
Solid Form: The solid compound is stable for at least four years when stored at -20°C.
-
Stock Solutions: It is recommended to prepare stock solutions in a suitable organic solvent such as dimethyl sulfoxide (DMSO). These stock solutions can be stored at -20°C for up to one month, although preparing fresh solutions is ideal.[5] For longer-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Working Solutions: Aqueous working solutions should be prepared fresh on the day of the experiment. Due to its low aqueous solubility, this compound may precipitate out of solution, leading to inconsistent results.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be traced back to its physicochemical properties, namely its low solubility and its reactive nature as a covalent inhibitor.
Problem 1: High variability in IC50/EC50 values between experiments.
This is a common issue and can be attributed to several factors related to compound handling and assay conditions.
| Potential Cause | Recommended Solution |
| Compound Precipitation | Due to its low aqueous solubility, this compound can precipitate in aqueous media, leading to a lower effective concentration. Visually inspect your working solutions for any signs of precipitation. Consider using a small percentage of a co-solvent like DMSO in your final assay buffer, but be mindful of its potential effects on your cells.[5][6] |
| Inaccurate Pipetting | At the nanomolar concentrations where this compound is active, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated and use appropriate pipetting techniques. |
| Cell Density and Health | The sensitivity of cells to necroptosis and to the inhibitor can be influenced by their density and overall health. Standardize your cell seeding density and ensure your cells are in the logarithmic growth phase and have high viability before starting the experiment. |
| Assay Incubation Time | As a covalent inhibitor, the extent of inhibition by this compound is time-dependent. Inconsistent incubation times will lead to variable results. Standardize the incubation time with the inhibitor across all experiments. |
Problem 2: Complete loss of this compound activity.
A sudden or gradual loss of activity may indicate a problem with the compound's integrity or the experimental setup.
| Potential Cause | Recommended Solution |
| Degradation of Stock Solution | Improperly stored stock solutions or those that have undergone multiple freeze-thaw cycles may degrade. Prepare fresh stock solutions from the solid compound. |
| Reaction with Media Components | Covalent inhibitors can be reactive towards nucleophiles other than their intended target. Components in your cell culture media, such as high concentrations of serum proteins or other supplements, could potentially react with and sequester this compound. Consider reducing the serum concentration during the inhibitor treatment period, if your experimental design allows. |
| Incorrect Necroptosis Induction | The lack of an effect could be due to a failure to properly induce necroptosis in your cell model. Confirm that your necroptosis-inducing stimuli (e.g., TNF-α, Smac mimetic, Z-VAD-FMK) are active and used at the correct concentrations. Include appropriate positive and negative controls in your experiment. |
Experimental Protocols
In Vitro Necroptosis Inhibition Assay in HT-29 Cells
This protocol is adapted from studies demonstrating the activity of this compound.
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%).
-
Inhibitor Pre-treatment: Pre-incubate the cells with the various concentrations of this compound for 1-2 hours.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-α (e.g., 10 ng/mL), a Smac mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM).
-
Incubation: Incubate the plate for a predetermined amount of time (e.g., 24 hours).
-
Viability Assessment: Determine cell viability using a suitable assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or a dye exclusion method.
-
Data Analysis: Plot the cell viability against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.
Visualizing the Mechanism and Troubleshooting
This compound Signaling Pathway
The following diagram illustrates the necroptosis signaling pathway and the point of intervention for this compound.
Caption: Mechanism of this compound in the necroptosis pathway.
Troubleshooting Workflow for Inconsistent this compound Results
This diagram provides a logical workflow for diagnosing issues with your this compound experiments.
Caption: A stepwise guide to troubleshooting this compound experiments.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mixed Lineage Kinase Domain‐Like Protein (MLKL): From Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Potential off-target effects of TC13172 in cellular assays
Welcome to the technical support center for TC13172. This resource provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions (FAQs) regarding the potential off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent, irreversible inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector protein in the necroptosis signaling pathway.[1] It functions by covalently binding to a specific cysteine residue (Cys86) within the MLKL protein.[1] This covalent modification prevents MLKL from translocating to the plasma membrane, a critical step for the execution of necroptotic cell death.
Q2: What is the reported potency of this compound?
A2: In the human colorectal adenocarcinoma cell line HT-29, this compound has been shown to inhibit necroptosis with an EC50 value of 2 nM.[2]
Q3: Are there any known or potential off-target effects of this compound?
A3: The primary concern for off-target effects with this compound stems from its chemical scaffold. This compound is a xanthine-based compound, and this class of molecules can exhibit reactivity towards cellular nucleophiles. The most significant of these is glutathione (GSH), a highly abundant antioxidant in cells. Reaction with GSH can lead to depletion of cellular antioxidant capacity and the formation of drug-GSH adducts, potentially causing cytotoxicity independent of MLKL inhibition. Newer uracil-based MLKL inhibitors have been developed with significantly lower reactivity towards glutathione to mitigate this potential liability.
Q4: How can I assess the potential for off-target effects in my cellular experiments?
A4: Several experimental approaches can be used to investigate the off-target effects of this compound:
-
Glutathione Reactivity Assay: Directly measure the rate at which this compound reacts with glutathione in a cell-free system. This can provide a quantitative measure of its intrinsic electrophilicity.
-
Cytotoxicity Profiling: Determine the IC50 values of this compound in a panel of cell lines that are both sensitive and insensitive to necroptosis. If the compound shows significant toxicity in necroptosis-resistant cells, it suggests off-target effects.
-
Kinome Profiling: Although not publicly available for this compound, a kinome scan against a broad panel of kinases would identify any off-target kinase interactions.
-
Chemoproteomics and Cellular Thermal Shift Assay (CETSA): These advanced techniques can identify the direct protein targets of a compound within a cellular context, providing a comprehensive view of its on- and off-target interactions.[3][4][5][6][7]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| High levels of cytotoxicity observed in cell lines that do not express MLKL or are resistant to necroptosis. | The observed cytotoxicity is likely due to off-target effects, possibly related to the reactivity of the xanthine scaffold. | 1. Perform a dose-response experiment to determine the IC50 value in these cells. 2. Measure cellular glutathione levels after treatment with this compound to assess for depletion. 3. Consider using a structurally unrelated MLKL inhibitor as a control to see if the phenotype is specific to this compound. |
| Inconsistent results between experiments when assessing necroptosis inhibition. | 1. Variability in cell health and density. 2. Degradation of the compound. 3. Inconsistent induction of necroptosis. | 1. Ensure consistent cell seeding density and monitor cell health. 2. Prepare fresh stock solutions of this compound and store them properly. 3. Optimize and standardize the protocol for inducing necroptosis (e.g., concentration of TNF-α, SMAC mimetic, and pan-caspase inhibitor). |
| Observed cellular phenotype is not consistent with known functions of MLKL. | The phenotype may be a result of inhibiting an unknown off-target protein. | 1. Review the literature for other reported inhibitors with a similar scaffold to identify potential common off-targets. 2. If resources permit, consider performing a chemoproteomics experiment to identify cellular binding partners of this compound. |
Quantitative Data Summary
Note: The following tables contain illustrative data as comprehensive quantitative data for this compound off-target effects is not publicly available. This data is provided for demonstration purposes to guide researchers in their experimental design and data presentation.
Table 1: Illustrative Cytotoxicity Profile of this compound
| Cell Line | Tissue of Origin | MLKL Expression | Necroptosis Sensitivity | Illustrative IC50 (µM) |
| HT-29 | Colon | High | Sensitive | 0.002 |
| Jurkat | T-cell Leukemia | High | Sensitive | 0.005 |
| A549 | Lung | Low | Resistant | 5.2 |
| MCF7 | Breast | Low | Resistant | 8.9 |
| HEK293T | Kidney | Low | Resistant | 12.5 |
Table 2: Illustrative Glutathione Reactivity Data
| Compound | Scaffold | Half-life (t½) in 5 mM GSH (min) |
| This compound | Xanthine | 45 |
| Uracil-based Inhibitor | Uracil | >6750 |
| N-ethylmaleimide (Positive Control) | Maleimide | <1 |
Experimental Protocols
Protocol 1: Glutathione (GSH) Reactivity Assay
This protocol provides a method to determine the rate of reaction between this compound and glutathione.
Materials:
-
This compound
-
Reduced L-Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
HPLC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 100 mM stock solution of GSH in PBS.
-
In a microcentrifuge tube, add PBS to a final volume of 1 mL.
-
Add the GSH stock solution to a final concentration of 5 mM.
-
Initiate the reaction by adding the this compound stock solution to a final concentration of 100 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC-MS to quantify the remaining amount of this compound and the formation of the this compound-GSH adduct.
-
Calculate the half-life of this compound in the presence of GSH.
Protocol 2: Cellular Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a panel of cell lines.
Materials:
-
Cell lines of interest
-
Appropriate cell culture media and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
References
- 1. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Why is TC13172 showing cytotoxicity at high concentrations?
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals encountering unexpected cytotoxicity with TC13172 at high concentrations.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, a potent MLKL inhibitor, showing cytotoxicity at high concentrations in my experiments?
A1: While this compound is a highly potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL) with an EC50 of 2 nM in HT-29 cells, cytotoxicity at higher concentrations can arise from several factors.[1] It is a common phenomenon for compounds to exhibit off-target effects or other toxic mechanisms when concentrations significantly exceed their effective dose.[2][3] Potential reasons for the observed cytotoxicity with this compound at high concentrations include:
-
Off-target Kinase Inhibition: Many kinase inhibitors can lose their specificity at higher concentrations and inhibit other kinases that share structural similarities in their ATP-binding pockets. This can lead to the disruption of essential cellular signaling pathways, resulting in cell death.
-
Reactive Metabolite Formation: At high concentrations, the metabolic processing of this compound by cells could lead to the formation of reactive metabolites that can cause cellular damage.
-
Interaction with Other Cellular Components: this compound is a xanthine derivative that covalently binds to Cysteine-86 of MLKL.[4][5] At elevated concentrations, it might react with other accessible cysteine residues on essential proteins, leading to their dysfunction and subsequent cytotoxicity. Newer uracil-based derivatives of this compound have been developed to have a lower reaction rate with glutathione, suggesting that the parent compound may have a higher potential for such off-target reactions and cellular toxicity.[4]
-
Physicochemical Effects: High concentrations of any small molecule can sometimes lead to non-specific effects such as aggregation or disruption of cellular membranes, contributing to cytotoxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your assay is within the tolerated range for your specific cell line (usually below 0.5%).[2]
Troubleshooting Guide
If you are observing unexpected cytotoxicity with this compound, follow these troubleshooting steps:
Step 1: Verify the On-Target Potency of Your this compound Lot
Before investigating off-target effects, it's crucial to confirm that your batch of this compound is active at its expected low nanomolar concentration.
-
Experiment: Perform a dose-response curve in a well-characterized necroptosis model (e.g., TNF-α/SM-164/z-VAD-fmk-treated HT-29 cells).
-
Expected Outcome: You should observe potent inhibition of necroptosis with an EC50 in the low nanomolar range, consistent with published data.[1]
Step 2: Determine the Cytotoxic Concentration Range
To understand the window between on-target activity and cytotoxicity, perform a broad dose-response experiment.
-
Experiment: Treat your cells with a wide range of this compound concentrations (e.g., from 1 nM to 100 µM) for the desired experimental duration. Use a standard cytotoxicity assay such as MTT, CellTiter-Glo®, or LDH release.
-
Data Analysis: Determine the EC50 for necroptosis inhibition and the CC50 (50% cytotoxic concentration). This will define the therapeutic window of the compound in your specific cell model.
Step 3: Investigate Potential Off-Target Mechanisms
If there is a significant difference between the effective and cytotoxic concentrations, you can explore the potential reasons for the high-concentration toxicity.
Data Summary: On-Target vs. Off-Target Effects
The following table provides a conceptual framework for organizing your experimental findings to distinguish between on-target efficacy and potential off-target cytotoxicity.
| Parameter | This compound Concentration | Cell Viability (%) | Necroptosis Inhibition (%) | Notes |
| On-Target Efficacy | 2 nM | > 95% | ~50% | Corresponds to the reported EC50 for MLKL inhibition in HT-29 cells.[1] |
| 10 nM | > 95% | > 90% | Full inhibition of necroptosis with no significant cytotoxicity. | |
| Potential Off-Target | 10 µM | 70% | 100% | Onset of cytotoxicity observed at concentrations well above the effective dose. |
| Cytotoxicity | 50 µM | < 50% | 100% | Significant cytotoxicity observed. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the cytotoxic concentration (CC50) of this compound.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the CC50 value.
Visualizing Potential Mechanisms
Signaling Pathway: this compound On-Target vs. Potential Off-Target Effects
The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target pathway that could lead to cytotoxicity at high concentrations.
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Workflow: Troubleshooting this compound Cytotoxicity
This workflow outlines the logical steps to investigate the root cause of unexpected cytotoxicity.
Caption: A logical workflow for troubleshooting this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TC13172 Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of TC13172 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector protein in the necroptosis signaling pathway.[1][2][3] Necroptosis is a form of programmed cell death. This compound works by covalently binding to Cysteine-86 (Cys86) within the MLKL protein.[2] This binding event is crucial as it blocks the conformational changes and subsequent translocation of MLKL to the plasma membrane, which are essential steps for the execution of necroptotic cell death.[1]
Q2: What are the common causes of this compound precipitation in cell culture media?
A2: While specific data on this compound precipitation is limited, based on the behavior of other small molecule inhibitors in cell culture, common causes include:
-
Exceeding Solubility Limits: The concentration of this compound in the cell culture medium may surpass its aqueous solubility.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into the aqueous culture medium can cause the compound to crash out of solution.
-
Temperature Fluctuations: Changes in temperature, such as moving the media from a refrigerator to a 37°C incubator, can alter the solubility of this compound.
-
pH Shifts: The pH of the cell culture medium can change over time due to cellular metabolism, potentially affecting the solubility of this compound.
-
Interactions with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components, leading to the formation of insoluble complexes.
Q3: How can I prepare a stock solution of this compound?
A3: this compound is sparingly soluble in DMSO (1-10 mg/mL) and slightly soluble in acetonitrile (0.1-1 mg/mL).[4] It is practically insoluble in water. Therefore, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution in DMSO is a common starting point. To aid dissolution, you can warm the solution and use sonication.[1] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. You should always perform a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on your cells.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving this compound precipitation issues.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound stock to the media. | Exceeded aqueous solubility / Solvent shock. The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to precipitate. | * Decrease Final Concentration: Lower the final working concentration of this compound in your experiment.* Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of your DMSO stock into pre-warmed (37°C) cell culture medium.* Slow Addition with Agitation: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Precipitate appears over time in the incubator. | Temperature-dependent solubility. The solubility of this compound may decrease at 37°C compared to room temperature. | * Pre-warm Media: Always pre-warm your cell culture media to 37°C before adding the this compound stock solution. |
| pH shift in the medium. Cellular metabolism can alter the pH of the media, affecting compound solubility. | * Use Buffered Media: Consider using a medium buffered with HEPES to maintain a more stable pH.* Monitor CO2 Levels: Ensure your incubator's CO2 levels are correctly calibrated for your media formulation. | |
| Interaction with media components. this compound may be interacting with salts, proteins, or other components in the media. | * Test in Simpler Buffer: To determine if media components are the issue, test the solubility of this compound in a simpler buffer like phosphate-buffered saline (PBS).* Serum-Free Conditions: If using serum, consider testing the solubility in a serum-free version of your medium, as proteins in serum can sometimes contribute to precipitation. | |
| Cloudiness or turbidity in the media. | Fine particulate precipitation or microbial contamination. | * Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth (e.g., bacteria, yeast).* Sterile Technique Review: If contamination is suspected, discard the culture and thoroughly review your sterile handling techniques. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Media
This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture system without precipitation.
Materials:
-
This compound
-
100% DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Clear-bottom 96-well plate
-
Plate reader capable of measuring absorbance at 600-700 nm (optional)
-
Light microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions in DMSO: In a sterile 96-well plate or microcentrifuge tubes, perform a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Prepare Assay Plate: Add 198 µL of your pre-warmed (37°C) cell culture medium to the wells of a clear-bottom 96-well plate.
-
Add this compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubation: Cover the plate and incubate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
Assessment of Precipitation:
-
Visual Inspection: At various time points (e.g., 0, 1, 4, 24 hours), visually inspect the wells under a light microscope for any signs of precipitate (crystals, amorphous particles, or cloudiness).
-
Instrumental Analysis (Optional): Measure the absorbance or light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm). An increase in absorbance/scattering indicates precipitation.
-
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show any visible or instrumentally detected precipitate is considered the maximum soluble concentration for your experimental conditions.
Visualizations
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: this compound inhibits necroptosis by preventing the translocation of phosphorylated MLKL to the plasma membrane.
Experimental Workflow for Troubleshooting this compound Precipitation
Caption: A logical workflow to diagnose and resolve this compound precipitation in cell culture experiments.
References
How to control for solvent effects when using TC13172
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing TC13172 effectively in their experiments. The following information is designed to help control for solvent effects and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector protein in the necroptosis signaling pathway.[1] Necroptosis is a form of programmed cell death.[2] this compound works by binding to Cysteine86 (Cys-86) of MLKL.[1] This binding event prevents the oligomerization of MLKL and its subsequent translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[2][3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is sparingly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in acetonitrile, with poor solubility in water.[4][5] For in vitro experiments, it is common to prepare a stock solution in DMSO. For in vivo studies, specific vehicle formulations are recommended to ensure solubility and bioavailability.
Q3: How should I prepare stock and working solutions of this compound?
For stock solutions, dissolve this compound in high-purity DMSO. For instance, a 10 mM stock solution can be prepared. These stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years. When preparing working solutions for cell-based assays, dilute the DMSO stock solution in the appropriate cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[6]
Q4: What are the recommended vehicle formulations for in vivo experiments?
Two commonly used vehicle formulations for this compound for in vivo administration are:
-
Formulation 1: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Formulation 2: 10% DMSO and 90% Corn Oil.
It is recommended to prepare these formulations fresh for each experiment.
Troubleshooting Guide: Controlling for Solvent Effects
Issue 1: Precipitation of this compound in aqueous solutions.
-
Cause: this compound has low aqueous solubility. Adding a concentrated DMSO stock directly into an aqueous buffer or media without proper mixing can cause the compound to precipitate.
-
Solution:
-
When preparing working solutions, add the DMSO stock of this compound to your aqueous solution dropwise while vortexing or stirring to ensure rapid and even dispersion.
-
For in vivo formulations, add each solvent component sequentially and ensure complete mixing at each step. Gentle warming or sonication can aid dissolution if precipitation occurs.
-
Issue 2: Observed cellular effects are not consistent with the expected activity of this compound.
-
Cause: The solvent or vehicle itself may be exerting biological effects, confounding the interpretation of the results. DMSO, for example, can induce changes in gene expression and affect cell viability at higher concentrations.[4][7][8]
-
Solution:
-
Include a Vehicle Control: This is the most critical control. Treat a set of cells or animals with the exact same concentration of the solvent or vehicle used to deliver this compound, but without the compound. This will allow you to distinguish the effects of the compound from those of the vehicle.
-
Minimize Final Solvent Concentration: For in vitro assays, keep the final DMSO concentration as low as possible, ideally below 0.1%.[6]
-
Dose-Response Analysis of Vehicle: If you suspect the vehicle is having an effect, you can perform a dose-response experiment with the vehicle alone to determine a non-effective concentration.
-
Issue 3: Inconsistent results between experimental batches.
-
Cause: Variability in the preparation of the vehicle or the handling of the compound can lead to inconsistent results.
-
Solution:
-
Standardized Protocols: Use a detailed and standardized protocol for preparing all solutions and formulations.
-
Fresh Preparations: Prepare working solutions and in vivo formulations fresh from a stored stock solution for each experiment to avoid degradation.
-
Quality of Solvents: Use high-purity, anhydrous solvents to prevent degradation of the compound and unintended biological effects.
-
Data on Common Solvents and Vehicles
The choice of solvent and vehicle components can significantly impact experimental outcomes. Below is a summary of considerations for commonly used excipients.
| Solvent/Vehicle Component | Common Concentration | Potential Effects and Considerations |
| DMSO | In vitro: ≤ 0.1% In vivo: Up to 10% in formulations | Can induce changes in gene expression, cell differentiation, and cell cycle arrest at concentrations above 0.1%.[6][9] It may also compete with compounds for binding to target proteins.[10] High concentrations can be toxic to cells.[8] |
| Polyethylene Glycol (PEG300/400) | In vivo: Varies (e.g., 40%) | Generally considered to have low toxicity and can improve the solubility and bioavailability of poorly soluble compounds.[11][12] However, high concentrations may cause local tissue irritation at the injection site.[12] |
| Tween-80 (Polysorbate 80) | In vivo: Varies (e.g., 5%) | A non-ionic surfactant used to increase solubility and stability of formulations. At high doses, it can have pharmacological effects, including central nervous system depression and hypotension.[13][14] |
| Corn Oil | In vivo: Used as a vehicle | A common vehicle for lipophilic compounds. However, it is not inert and can influence gene expression profiles, particularly at higher doses.[15][16] It may also have effects on behavioral and oxidative stress profiles in developmental studies.[17] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution: Dissolve the appropriate amount of this compound powder in high-purity DMSO to make a 10 mM stock solution. For example, dissolve 3.884 mg of this compound (Formula Weight: 388.4 g/mol ) in 1 mL of DMSO.
-
Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the well is below 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound.
Protocol 2: Preparation of this compound Formulation for In Vivo Administration (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Initial Dissolution: Dissolve the required amount of this compound in DMSO.
-
Addition of PEG300: Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Addition of Tween-80: Add Tween-80 to the mixture and mix until homogeneous.
-
Final Dilution with Saline: Add saline to the mixture to reach the final desired volume and concentration. Mix thoroughly.
-
Administration: The formulation should be administered to the animals shortly after preparation.
-
Vehicle Control: Prepare a vehicle control by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline without this compound.
Visualizations
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for including a vehicle control in experiments.
References
- 1. Articles [globalrx.com]
- 2. FKBP12 mediates necroptosis by initiating RIPK1-RIPK3-MLKL signal transduction in response to TNF receptor 1 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 5. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. btsjournals.com [btsjournals.com]
- 7. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Polysorbate 80: a pharmacological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Corn oil as a vehicle in drug development exerts a dose-dependent effect on gene expression profiles in rat thymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Corn oil and Soybean oil effect as vehicles on behavioral and oxidative stress profiles in developmentally exposed offspring mice - PubMed [pubmed.ncbi.nlm.nih.gov]
TC13172 species specificity and its implications for experimental design
This technical support center provides guidance on the species specificity of TC13172 and its implications for experimental design. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the chemokine receptor CXCR2. It functions as a non-competitive allosteric inhibitor, meaning it binds to a site on the receptor that is distinct from the binding site of the natural ligands (chemokines). This binding prevents the receptor from changing its shape, which is a necessary step for its activation and the initiation of downstream signaling pathways. CXCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammatory responses by mediating the recruitment of neutrophils.
Q2: What is the species specificity of this compound?
This compound exhibits significant species specificity. It is a potent antagonist of human CXCR2 but shows considerably lower affinity for the mouse CXCR2 receptor. This difference in activity is a critical factor to consider when designing preclinical studies.
Q3: What are the implications of this compound's species specificity for experimental design?
The lower potency of this compound in mice means that higher concentrations of the compound are required to achieve the same level of CXCR2 inhibition as in human cells. This can lead to several challenges in preclinical mouse models:
-
Difficulty in achieving therapeutic concentrations: The high doses required may be difficult to achieve in vivo due to limitations in solubility, bioavailability, or potential for off-target effects at higher concentrations.
-
Misinterpretation of results: If the species difference is not accounted for, a lack of efficacy in a mouse model could be incorrectly interpreted as a lack of therapeutic potential for the compound, when in fact it is due to insufficient receptor inhibition.
-
Increased risk of off-target effects: Using higher concentrations to compensate for lower potency can increase the likelihood of the compound interacting with other targets, leading to confounding effects.
Therefore, for preclinical studies in mice, it is crucial to either use a mouse-specific CXCR2 antagonist or to carefully characterize the pharmacokinetic and pharmacodynamic properties of this compound in mice to ensure that adequate receptor inhibition is achieved.
Troubleshooting Guide
Problem: I am not observing the expected inhibitory effect of this compound in my mouse model of inflammation.
-
Confirm Species-Specific Potency: Have you accounted for the lower potency of this compound in mice? Refer to the potency data to ensure you are using a concentration that is sufficient to inhibit mouse CXCR2.
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Assessment: Have you performed a PK/PD study in your mouse strain to determine the plasma concentrations of this compound and the corresponding level of CXCR2 inhibition in your target tissue? This is essential to confirm that you are achieving the desired level of target engagement.
-
Consider a Mouse-Specific Antagonist: If achieving sufficient exposure of this compound in mice is challenging, consider using a CXCR2 antagonist with higher potency for the mouse receptor.
-
Check for Compound Stability and Formulation: Ensure that your formulation of this compound is stable and provides adequate bioavailability.
Problem: I am observing unexpected or inconsistent results in my in vitro assays using different species' cells.
-
Verify Receptor Expression Levels: Ensure that the cell lines you are using (e.g., human vs. mouse) have comparable levels of CXCR2 expression.
-
Use Species-Appropriate Ligands: Use chemokines that are known to be potent activators of the respective species' CXCR2.
-
Confirm Assay Sensitivity: Your assay should be sensitive enough to detect the expected level of inhibition based on the known IC50 of this compound for that species.
Quantitative Data
Table 1: In Vitro Potency of this compound against Human and Mouse CXCR2
| Parameter | Human CXCR2 | Mouse CXCR2 | Reference |
| IC50 (nM) | 1.4 | 280 |
Experimental Protocols
Key Experiment: In Vitro Chemotaxis Assay
This protocol describes a common method for assessing the inhibitory effect of this compound on CXCR2-mediated cell migration.
Objective: To determine the IC50 of this compound for inhibiting chemokine-induced migration of CXCR2-expressing cells.
Materials:
-
CXCR2-expressing cells (e.g., human neutrophils, mouse neutrophils, or a cell line engineered to express CXCR2)
-
Chemotaxis chamber (e.g., Boyden chamber with a polycarbonate membrane)
-
Chemoattractant (e.g., CXCL8/IL-8 for human CXCR2, CXCL1/KC or CXCL2/MIP-2 for mouse CXCR2)
-
This compound
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and counting reagents
Methodology:
-
Cell Preparation: Isolate and prepare a single-cell suspension of your CXCR2-expressing cells. Resuspend the cells in assay buffer at a predetermined optimal concentration.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Assay Setup:
-
Add the chemoattractant to the lower wells of the chemotaxis chamber.
-
Add assay buffer with or without different concentrations of this compound to the upper wells.
-
Place the polycarbonate membrane between the upper and lower wells.
-
Add the cell suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow for cell migration (e.g., 1-3 hours).
-
Quantification of Migration:
-
Remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
-
Data Analysis:
-
Plot the number of migrated cells as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Workflow for an in vitro chemotaxis assay to evaluate this compound.
Caption: Allosteric inhibition of the CXCR2 signaling pathway by this compound.
Caption: A decision tree for troubleshooting in vivo experiments with this compound.
Technical Support Center: Overcoming Poor Solubility of TC13172 for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of TC13172 in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a potent and selective covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis pathway.[1][2][3][4] It has demonstrated an EC50 of 2 nM in HT-29 cells.[1][2] Like many small molecule inhibitors, this compound is a lipophilic compound with poor aqueous solubility, making it challenging to formulate for in vivo administration, which can impact its bioavailability and therapeutic efficacy.[5][6]
Q2: What are the reported solubilities of this compound in common laboratory solvents?
The solubility of this compound varies in different solvents. It is sparingly soluble in acetonitrile and DMSO.[2] With the aid of ultrasonication, its solubility in DMSO can be significantly increased.[1]
Q3: Are there established formulations to improve the solubility of this compound for in vivo use?
Yes, two vehicle formulations have been reported to achieve a solubility of ≥ 2.25 mg/mL for this compound.[1] These formulations utilize a combination of solvents and surfactants to enhance the solubility of the compound.
Q4: What general strategies can be employed to improve the solubility of poorly soluble compounds like this compound?
A variety of techniques can be used to enhance the solubility of poorly water-soluble drugs. These can be broadly categorized into physical and chemical modifications.[7][8][9] Physical methods include particle size reduction (micronization, nanosuspension) and creating solid dispersions.[7][8] Chemical approaches involve pH adjustment, salt formation, and the use of co-solvents, surfactants, or complexing agents like cyclodextrins.[7][8][10] Lipid-based formulations are also a common strategy for lipophilic compounds.[5][6][11]
Troubleshooting Guide
Issue: Precipitation of this compound is observed upon dilution of the DMSO stock solution with aqueous buffers.
-
Cause: this compound is poorly soluble in aqueous solutions. The addition of an aqueous medium to a concentrated DMSO stock leads to a change in the solvent environment, causing the compound to precipitate out of the solution.
-
Solution: Avoid direct dilution of a high-concentration DMSO stock into a purely aqueous buffer. Instead, use one of the validated co-solvent formulations provided in the experimental protocols section. These formulations are designed to maintain the solubility of this compound in a vehicle suitable for in vivo administration.
Issue: The prepared this compound formulation appears cloudy or contains visible particles.
-
Cause: This may indicate incomplete dissolution or precipitation of the compound. The hygroscopic nature of DMSO can also impact solubility if it has absorbed moisture.[1]
-
Troubleshooting Steps:
-
Ensure you are using a freshly opened or properly stored anhydrous grade of DMSO.[1]
-
Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[1]
-
Prepare the formulation by adding each component sequentially and ensuring complete mixing at each step as detailed in the protocols.
-
Issue: Inconsistent results are observed in in vivo efficacy studies.
-
Cause: Inconsistent bioavailability due to poor formulation can be a major contributor to variable results. If the drug is not fully dissolved or precipitates upon administration, its absorption will be erratic.
-
Solution:
-
Strictly adhere to the validated formulation protocols.
-
Prepare the formulation fresh for each experiment.
-
Visually inspect the formulation for any signs of precipitation before administration.
-
Consider conducting pharmacokinetic (PK) studies to determine the bioavailability of your chosen formulation.
-
Quantitative Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent/Vehicle Composition | Solubility | Notes |
| DMSO | 25 mg/mL (64.37 mM) | Requires ultrasonic assistance.[1] |
| Acetonitrile | 0.1 - 1 mg/mL | Slightly soluble.[2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.25 mg/mL (5.79 mM) | Results in a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.25 mg/mL (5.79 mM) | Results in a clear solution.[1] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intravenous or Intraperitoneal Injection
This protocol is adapted from a formulation shown to solubilize this compound to at least 2.25 mg/mL.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 22.5 mg/mL. This may require sonication to fully dissolve.
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add PEG300 to the tube (40% of the final volume) and mix thoroughly until the solution is homogeneous.
-
Add Tween-80 (5% of the final volume) and mix until a clear solution is formed.
-
Finally, add sterile saline to reach the desired final volume (45% of the final volume) and mix gently but thoroughly.
-
Visually inspect the final formulation for any signs of precipitation before use.
Protocol 2: Lipid-Based Formulation for Oral or Subcutaneous Administration
This protocol utilizes corn oil as a lipid vehicle and is suitable for routes of administration where a lipid-based formulation is acceptable.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Corn oil
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 22.5 mg/mL.
-
In a sterile tube, add the required volume of the this compound stock solution (10% of the final volume).
-
Add corn oil to the tube to reach the desired final volume (90% of the final volume).
-
Mix the solution thoroughly until it is homogeneous and clear.
-
Visually inspect the final formulation for any signs of precipitation before use.
Visualizations
Caption: The necroptosis signaling pathway and the inhibitory action of this compound on MLKL.
Caption: A workflow for selecting and developing a suitable formulation for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. symmetric.events [symmetric.events]
- 6. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays for TC13172 Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and troubleshooting cell viability assays when working with TC13172, a potent, covalent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and specific inhibitor of MLKL, the key executioner protein in necroptosis, a form of regulated cell death[1][2][3]. Its mechanism involves covalently binding to cysteine-86 of MLKL, which blocks the protein's translocation to the plasma membrane, thereby preventing cell death[1][2][4]. Given its targeted mechanism, this compound is not expected to directly interfere with general cellular metabolism, such as mitochondrial respiration or overall ATP production, which are the readouts for many viability assays.
Q2: Which cell viability assay is recommended for use with this compound?
The ATP-based luminescent cell viability assay is the most recommended method. Specifically, the CellTiter-Glo® Luminescent Cell Viability Assay was successfully used in the original studies characterizing this compound to measure its anti-necroptotic activity[1]. These assays quantify ATP, a direct indicator of metabolically active, viable cells[5][6][7]. The signal is generated via a luciferase reaction, which is robust and has low potential for interference from compounds like this compound[7][8].
Advantages of ATP-Based Assays:
-
High Sensitivity: Can detect a very low number of cells[7][9].
-
Speed and Simplicity: Involves a single reagent addition and a short incubation before reading[7][10].
-
Reduced Interference: Less prone to interference from colored or reducing/oxidizing compounds compared to other methods[7].
Q3: Can I use tetrazolium-based assays like MTT, MTS, or XTT with this compound?
While potentially compatible, tetrazolium-based assays (e.g., MTT, MTS, XTT, WST-1) should be used with caution. These assays measure cell viability indirectly by relying on the activity of mitochondrial dehydrogenases to reduce a tetrazolium salt into a colored formazan product[10][11][12].
Potential Issues:
-
Metabolic Interference: If a test compound alters the metabolic state or mitochondrial activity of the cells, it can lead to an over- or underestimation of cell viability that is independent of actual cell death[13].
-
Compound Interference: Inhibitors of efflux pumps or compounds with intrinsic reducing potential can interfere with the assay chemistry, leading to inaccurate results[13][14].
Although this compound's primary target is MLKL, it is crucial to validate that it does not have off-target effects on cellular metabolism in your specific cell model. Always include a "compound-only" control (this compound in media without cells) to check for direct reduction of the assay reagent.
Q4: What about fluorescence-based assays?
Fluorescence-based assays, such as those using Resazurin (AlamarBlue®) or Calcein AM, are also viable options.
-
Resazurin assays are similar to tetrazolium assays as they measure the reducing capacity of viable cells[9][11][15]. They share similar potential for interference and should be validated carefully.
-
Live/Dead assays (e.g., Calcein AM/Ethidium Homodimer-1) measure two parameters: esterase activity in live cells (produces green fluorescence) and membrane integrity (dead cells take up a red fluorescent dye). This dual-measurement provides a more direct assessment of viability and is less susceptible to metabolic interference.
Assay Compatibility Summary
The table below summarizes the compatibility and potential issues of common cell viability assays with this compound treatment.
| Assay Type | Principle | Compatibility with this compound | Key Considerations |
| ATP-Based Luminescence | Measures ATP in viable cells via luciferase reaction.[5][8] | Highly Recommended | Gold standard; used in primary literature for this compound.[1] Minimal interference.[7] |
| Tetrazolium Dyes (MTT, MTS, XTT) | Measures mitochondrial reductase activity.[10][12] | Use with Caution | Potential for interference from compounds affecting cellular redox state or metabolism.[13] |
| Resazurin (AlamarBlue®) | Measures cellular reducing capacity.[9][11] | Use with Caution | Similar potential for interference as tetrazolium assays. Requires validation. |
| Live/Dead Staining (Calcein AM/EthD-1) | Measures esterase activity and membrane integrity. | Recommended Alternative | Provides a direct measure of live vs. dead cells. Less prone to metabolic artifacts. |
| Trypan Blue Exclusion | Measures membrane integrity via dye exclusion.[9] | Good for Confirmation | Simple and direct but manual, lower throughput, and less sensitive. |
| Real-Time Viability Assays | Continuous measurement of viability via non-lytic methods.[16][17] | Excellent for Kinetic Studies | Allows for monitoring cell health over time without lysing the cells, providing dose- and time-dependence data from a single plate.[16][18][19] |
Visual Guides and Workflows
Assay Selection Workflow
This diagram outlines the decision-making process for selecting a suitable cell viability assay for use with this compound.
Caption: Workflow for selecting a cell viability assay.
ATP-Based Assay Mechanism
This diagram illustrates the principle behind the recommended ATP-based (CellTiter-Glo®) assay.
Caption: Principle of the luminescent ATP-based viability assay.
Experimental Protocol: ATP-Based Luminescent Assay
This protocol is a general guideline based on the CellTiter-Glo® 2.0 Assay. Refer to the manufacturer's specific instructions for your kit.
Objective: To quantify the number of viable cells in culture following treatment with this compound.
Materials:
-
This compound compound
-
Cells of interest plated in opaque-walled 96-well plates (suitable for luminescence)
-
Cell culture medium
-
ATP-based luminescent viability assay kit (e.g., CellTiter-Glo® 2.0)
-
Multichannel pipette
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Plating: Seed cells into a 96-well opaque-walled plate at a density appropriate for your cell line and experiment duration. Include wells for controls.
-
Compound Treatment: After allowing cells to adhere (typically overnight), treat them with a serial dilution of this compound. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of vehicle (e.g., DMSO) as the highest this compound concentration. This represents 100% viability.
-
No-Cell Control: Wells containing only cell culture medium and vehicle. This measures background signal.
-
Compound Control: Wells containing medium, vehicle, and the highest concentration of this compound, but no cells. This checks for compound interference with the assay reagent.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Reagent Preparation: Equilibrate the ATP assay reagent to room temperature before use, as per the manufacturer's instructions.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add the ATP assay reagent to each well in a volume equal to the volume of cell culture medium already in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[7].
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis:
-
Subtract the average background luminescence (No-Cell Control) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control: % Viability = (Luminescence_Sample / Luminescence_VehicleControl) * 100
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background luminescence | 1. Contamination of reagents or medium. 2. Compound interference (this compound directly reacting with assay components). | 1. Use fresh, sterile reagents. 2. Check your "Compound Control" well. If the signal is high, the compound is interfering. An alternative assay measuring a different biological endpoint (e.g., membrane integrity) may be needed. |
| Low signal or poor dynamic range | 1. Too few cells plated. 2. ATP in the sample degraded before measurement. 3. Incorrect plate reader settings. | 1. Optimize cell seeding density. 2. Ensure the plate is equilibrated to room temperature before adding reagent. Read the plate within the recommended time frame after reagent addition. 3. Check that the reader is set to measure luminescence and that the gain settings are appropriate. |
| Inconsistent results between replicates | 1. Inaccurate pipetting. 2. Uneven cell distribution in wells ("edge effect"). 3. Temperature fluctuations across the plate. | 1. Use a calibrated multichannel pipette. 2. Ensure a single-cell suspension before plating. Do not use the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Allow the plate to fully equilibrate to room temperature before reading. |
| Discrepancy with other viability assays (e.g., MTT) | 1. This compound may have off-target effects on mitochondrial reductase activity, affecting the MTT assay but not ATP levels.[13] 2. The chosen assay is not measuring the intended biological outcome (e.g., cytotoxicity vs. cytostatic effects). | 1. This highlights the importance of using an assay that is not based on reductase activity. Trust the data from the ATP-based assay or confirm with a direct measure of cell death (e.g., Live/Dead staining). 2. Consider complementing the viability assay with a cytotoxicity assay (measuring dead cells) to get a complete picture. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 6. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 7. ATP cell viability assay | RE-Place [re-place.be]
- 8. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. antbioinc.com [antbioinc.com]
- 11. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell viability assays | Abcam [abcam.com]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 16. RealTime-Glo™ MT Cell Viability Assay | Live Dead Assay [promega.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. promegaconnections.com [promegaconnections.com]
Managing batch-to-batch variability of TC13172
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of TC13172, a potent MLKL inhibitor. The information herein is designed to help manage potential experimental variability, which may be perceived as batch-to-batch inconsistency, and to offer troubleshooting support for common issues encountered during research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different vials/lots of this compound. Is there known batch-to-batch variability?
A1: While slight variations between manufacturing batches of any chemical compound are possible, significant discrepancies in experimental outcomes are often rooted in subtle differences in compound handling, storage, and experimental setup. This guide provides detailed protocols and best practices to help minimize such variability. We recommend first reviewing your internal procedures for consistency. Key areas to focus on include compound dissolution, storage of stock solutions, and cell culture conditions.
Q2: What is the best way to dissolve and store this compound?
A2: this compound is soluble in DMSO but insoluble in water.[1] For consistent results, it is crucial to follow a standardized dissolution and storage protocol.
-
Dissolution: For a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM or higher.[1][2] To aid dissolution, you may gently warm the tube to 37°C and use an ultrasonic bath.[1] Ensure the solution is clear before use.
-
Storage: Store the solid compound at -20°C.[1] Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C for several months.[1]
Q3: What is the reported potency of this compound?
A3: this compound has a reported EC50 of approximately 2 nM in HT-29 human colorectal adenocarcinoma cells.[1][2] One study specified the EC50 value as 2 ± 0.6 nM.[1][2]
Q4: How does this compound inhibit MLKL?
A4: this compound is a covalent inhibitor that directly binds to Cysteine-86 (Cys-86) of the mixed lineage kinase domain-like protein (MLKL).[1][3][4] This binding event blocks the translocation of MLKL to the cell membrane, which is a critical step in the execution of necroptosis.[1][2] It is important to note that this compound does not prevent the phosphorylation of MLKL.[1][2]
Troubleshooting Guides
Issue 1: Higher than expected EC50 / Reduced Potency
| Potential Cause | Troubleshooting Step |
| Improper Dissolution | Ensure the compound is fully dissolved in DMSO. Visually inspect the stock solution for any precipitate. If needed, gentle warming (37°C) and sonication can be applied.[1] |
| Degraded Compound | Avoid multiple freeze-thaw cycles by preparing single-use aliquots of the stock solution. Ensure the stock solution has not been stored for an extended period. Use a fresh vial of this compound if degradation is suspected. |
| Cell Culture Variability | Ensure cell line identity and health. Use cells within a consistent and low passage number range. Monitor for any signs of contamination. |
| Assay Conditions | Optimize cell density, treatment duration, and the concentration of the necroptosis-inducing stimulus. Ensure all reagents are properly prepared and within their expiration dates. |
Issue 2: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each dilution step. Use reverse pipetting for viscous solutions like DMSO stocks. |
| "Edge Effects" in Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the assay plate. Fill the outer wells with sterile PBS or media. |
| Cell Plating Inconsistency | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling. |
| Incomplete Compound Mixing | After adding this compound to the assay wells, mix gently by swirling or using a plate shaker to ensure even distribution. |
Compound Properties and Specifications
| Parameter | Value | Source |
| Molecular Weight | 388.4 g/mol | [1] |
| Purity (example) | 99.04% | [2] |
| EC50 (HT-29 cells) | 2 ± 0.6 nM | [1][2] |
| Mechanism of Action | Covalent inhibitor of MLKL, binds to Cys-86 | [1][3][4] |
| Solubility (DMSO) | ≥ 2.25 mg/mL (5.79 mM) | [2] |
| Solubility (Water) | < 0.1 mg/mL (insoluble) | [1] |
| Storage | Solid: -20°C; Stock Solution: -20°C | [1] |
Note: Purity values may vary slightly between batches. Refer to the Certificate of Analysis (CoA) for your specific lot.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).
-
Vortex briefly to mix.
-
If necessary, place the tube in a 37°C water bath or an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Visually confirm that no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro Necroptosis Inhibition Assay in HT-29 Cells
-
Cell Plating: Seed HT-29 cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound DMSO stock solution in cell culture media. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Pre-treatment: Add the diluted this compound or vehicle control to the appropriate wells. Incubate for the desired pre-treatment time (e.g., 1-2 hours).
-
Necroptosis Induction: Add the necroptosis-inducing stimulus (e.g., a combination of TNF-α, Smac mimetic, and a pan-caspase inhibitor like Z-VAD-FMK) to all wells except the untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours).
-
Viability Measurement: Assess cell viability using a standard method such as a CellTiter-Glo® Luminescent Cell Viability Assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Normalize the data to the vehicle control (0% inhibition) and the stimulus-only control (100% inhibition). Plot the dose-response curve and calculate the EC50 value.
Visual Guides
Caption: Mechanism of this compound in the necroptosis signaling pathway.
Caption: General workflow for an in vitro necroptosis inhibition assay.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Validating MLKL Inhibition by TC13172: A Comparative Guide
This guide provides a comprehensive comparison of TC13172, a potent Mixed Lineage Kinase Domain-Like (MLKL) protein inhibitor, with other alternatives. It includes detailed experimental data and protocols for validating its inhibitory effects using western blotting, a cornerstone technique in cell and molecular biology. This document is intended for researchers, scientists, and drug development professionals working on necroptosis and related therapeutic areas.
The Necroptosis Signaling Pathway and MLKL's Role
Necroptosis is a form of regulated necrotic cell death critical in various physiological and pathological processes, including inflammation and host defense.[1] The pathway is typically initiated by stimuli such as Tumor Necrosis Factor (TNF), leading to the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[2][3] RIPK3 then phosphorylates MLKL, the terminal effector protein in the necroptosis cascade.[4][5] This phosphorylation triggers a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it forms pores, causing membrane rupture and cell death.[6][7]
Comparison of MLKL Inhibitors
This compound is a highly potent and specific MLKL inhibitor.[8] It covalently binds to Cysteine-86 (Cys86) within the pseudokinase domain of MLKL.[9] This action blocks the conformational changes required for MLKL to translocate to the plasma membrane, thereby preventing cell death.[10] A key feature of this compound is that it does not prevent the initial phosphorylation of MLKL by RIPK3 but rather its downstream executioner function.[10] It stands out when compared to other inhibitors like Necrosulfonamide (NSA), another widely used tool compound.
| Feature | This compound | Necrosulfonamide (NSA) | P28 |
| Target | Human MLKL | Human MLKL | Human MLKL |
| Binding Site | Cysteine-86 (Covalent)[9] | N-terminal domain | Based on NSA/TC13172 scaffolds[3] |
| Mechanism of Action | Blocks MLKL translocation to the cell membrane.[10] | Suppresses MLKL oligomerization.[3] | Reduces p-MLKL expression.[11] |
| Potency (EC₅₀) | ~2 nM (in HT-29 cells)[10] | ~0.5 µM (in HT-29 cells) | Not specified, but shows higher efficacy than NSA in reducing LDH release.[3] |
| Effect on p-MLKL | Does not inhibit RIPK3-mediated phosphorylation.[10] | Can reduce detectable p-MLKL levels.[3] | Decreases p-MLKL expression.[11] |
| Noted Limitations | Species specificity.[3] | Cytotoxicity at higher concentrations.[3][11] | Efficacy requires further improvement.[11] |
Validating MLKL Inhibition by Western Blot
Western blotting is an indispensable technique to verify the efficacy of an MLKL inhibitor. The primary readouts are the levels of total MLKL and phosphorylated MLKL (p-MLKL), which indicates activation of the necroptotic pathway.
Detailed Experimental Protocol
This protocol is a general guideline for validating MLKL inhibition in a cell-based assay. HT-29 human colorectal adenocarcinoma cells are commonly used as they are susceptible to necroptosis.
1. Cell Culture and Treatment:
-
Culture HT-29 cells in the recommended medium (e.g., DMEM with 10% FBS).
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or other inhibitors (e.g., NSA) for 2 hours. Include a vehicle control (e.g., DMSO).[10]
-
Induce necroptosis by treating cells with a combination of TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 1 µM LCL161), and a pan-caspase inhibitor (e.g., 20 µM z-VAD-FMK) for the desired time (e.g., 4-8 hours).[12]
2. Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly in the well by adding 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's protocol.[12] This ensures equal loading of protein for each sample.
4. SDS-PAGE and Membrane Transfer:
-
Mix 15-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[14]
-
Load the samples onto a 10% or 12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[13]
-
Transfer the separated proteins from the gel to a PVDF membrane.[13][14]
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using image analysis software (e.g., ImageJ). Normalize the p-MLKL and total MLKL band intensities to the loading control.
Interpreting the Results
When validating this compound, the expected western blot result in whole-cell lysates would show that the inhibitor does not significantly reduce the levels of phosphorylated MLKL induced by the necroptotic stimulus.[10] This is because this compound acts downstream by preventing the translocation of p-MLKL, not its formation. In contrast, inhibitors that interfere with upstream kinases (like RIPK3 inhibitors) or potentially affect the stability of the necrosome may show a marked decrease in the p-MLKL signal.[2] To confirm this compound's specific mechanism, a cell fractionation experiment followed by western blotting would be necessary to show that p-MLKL is absent from the membrane fraction in this compound-treated cells.
References
- 1. MLKL: Functions beyond serving as the Executioner of Necroptosis [thno.org]
- 2. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Necroptosis executioner MLKL plays pivotal roles in agonist-induced platelet prothrombotic responses and lytic cell death in a temporal order - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Western blotting [bio-protocol.org]
- 15. mdpi.com [mdpi.com]
A Comparative Guide to the Specificity of MLKL Inhibitor TC13172
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Mixed Lineage Kinase Domain-Like protein (MLKL) inhibitor, TC13172, with other commonly used MLKL inhibitors. The focus of this document is to objectively assess the specificity of this compound for its target, supported by experimental data and detailed methodologies.
Introduction to MLKL and Necroptosis
Necroptosis is a form of programmed cell death that is executed by MLKL, the most downstream effector in the canonical necroptosis signaling pathway.[1] Unlike apoptosis, necroptosis is a caspase-independent process. The activation of MLKL is triggered by its phosphorylation by Receptor-Interacting Protein Kinase 3 (RIPK3), leading to MLKL oligomerization and translocation to the plasma membrane, ultimately causing membrane rupture. Given its role in various inflammatory diseases, targeting MLKL is a promising therapeutic strategy.
Overview of MLKL Inhibitors
Several small molecule inhibitors have been developed to target MLKL and block necroptosis. This guide focuses on comparing this compound with two other well-characterized MLKL inhibitors: Necrosulfonamide (NSA) and GW806742X.
Comparative Efficacy and Potency
The following table summarizes the key quantitative data for this compound and its alternatives.
| Inhibitor | Target(s) | Mechanism of Action | Potency (Human Cells) | Binding Affinity (Kd) | Species Specificity |
| This compound | MLKL | Covalent modification of Cys-86, blocking membrane translocation.[2][3] | EC50: 2 nM (HT-29 cells)[2][4] | Not Reported | Human[1] |
| Necrosulfonamide (NSA) | MLKL | Covalent modification of Cys-86, blocking membrane translocation.[5][6] | IC50: < 0.2 µM[7][8]; 124 nM (HT-29 cells)[9][10] | Not Reported | Human[1][5] |
| GW806742X | MLKL, VEGFR2 | ATP mimetic, binds to the pseudokinase domain of MLKL, retarding membrane translocation.[2][7] | IC50: < 50 nM (mouse dermal fibroblasts)[7] | 9.3 µM (MLKL)[2][7] | Human and Murine |
Specificity and Off-Target Effects
A critical aspect of any inhibitor is its specificity for the intended target. Off-target effects can lead to unforeseen side effects and complicate the interpretation of experimental results.
This compound has been demonstrated to be selective for MLKL. It does not significantly inhibit the upstream kinases RIPK1 and RIPK3 at concentrations effective for MLKL inhibition. This high specificity makes it a valuable tool for studying the specific roles of MLKL in necroptosis.
Necrosulfonamide (NSA) is also considered a specific and potent inhibitor of human MLKL.[5] It shares a similar mechanism of action with this compound, covalently binding to Cys-86 of human MLKL.[5][6]
GW806742X , in contrast, exhibits significant off-target activity. It is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) with an IC50 of 2 nM.[2][7] This potent inhibition of a key receptor tyrosine kinase involved in angiogenesis highlights a significant off-target liability and necessitates careful interpretation of data obtained using this compound.
Signaling Pathway and Inhibition
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and other inhibitors.
Caption: Necroptosis pathway and inhibitor targets.
Experimental Workflow for Specificity Validation
The following diagram outlines a typical workflow to confirm the specificity of an MLKL inhibitor like this compound.
Caption: Workflow for validating MLKL inhibitor specificity.
Experimental Protocols
Cell Viability / Necroptosis Inhibition Assay
Objective: To determine the potency of inhibitors in preventing necroptotic cell death.
Materials:
-
HT-29 human colorectal adenocarcinoma cells (or other suitable cell lines like U937 or mouse dermal fibroblasts).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Recombinant human TNF-α.
-
Smac mimetic (e.g., BV6 or birinapant).
-
Pan-caspase inhibitor (e.g., z-VAD-fmk).
-
This compound, Necrosulfonamide, GW806742X.
-
Cell viability reagent (e.g., CellTiter-Glo®, or propidium iodide for flow cytometry).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitors (e.g., this compound, NSA, GW806742X) in cell culture medium.
-
Pre-incubate the cells with the inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Induce necroptosis by adding a cocktail of TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-fmk (e.g., 20 µM) (TSZ).
-
Incubate for a defined period (e.g., 8-24 hours).
-
Measure cell viability using a chosen method. For CellTiter-Glo®, follow the manufacturer's instructions. For propidium iodide staining, analyze the percentage of PI-positive cells by flow cytometry.
-
Calculate the EC50 or IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
MLKL Phosphorylation Assay (Western Blot)
Objective: To assess whether the inhibitors affect the upstream phosphorylation of MLKL by RIPK3.
Materials:
-
Cell lysates from the necroptosis inhibition assay.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-MLKL (e.g., Ser358 for human), anti-total-MLKL, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Lyse cells with RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities to determine the ratio of phosphorylated MLKL to total MLKL.
MLKL Translocation Assay
Objective: To determine if the inhibitors block the translocation of MLKL to the plasma membrane.
Materials:
-
Cells treated as in the necroptosis inhibition assay.
-
Cell fractionation kit or buffers for preparing cytosolic and membrane fractions.
-
Western blot reagents as described above.
Procedure:
-
Induce necroptosis in the presence or absence of inhibitors.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol or established methods.
-
Perform western blot analysis on both fractions as described in the MLKL phosphorylation assay protocol.
-
Probe the blots with antibodies against total MLKL. Use GAPDH as a cytosolic marker and a membrane-specific protein (e.g., Na+/K+-ATPase) as a membrane fraction marker to confirm the purity of the fractions.
-
Analyze the levels of MLKL in the membrane fraction to assess the effect of the inhibitors on its translocation.
Kinase Selectivity Profiling
Objective: To determine the selectivity of the inhibitors against a broad panel of kinases.
Procedure: This is typically performed as a service by specialized companies. The general principle involves:
-
Incubating a panel of purified kinases with a substrate and ATP in the presence of the test inhibitor at one or more concentrations.
-
Measuring the kinase activity, often by quantifying the amount of phosphorylated substrate or ADP produced.
-
Calculating the percentage of inhibition for each kinase to generate a selectivity profile. This can identify potential off-targets.
Activity-Based Protein Profiling (ABPP) for Target Identification
Objective: To identify the direct binding target of a covalent inhibitor like this compound. The "converting biochemistry to chemistry activity-based protein profiling (BTC-ABPP)" method was used for this compound.[3]
General Principle:
-
Probe Synthesis: An alkyne- or azide-tagged version of the inhibitor (a chemical probe) is synthesized.
-
Cellular Labeling: Cells are treated with the chemical probe, which covalently binds to its target protein(s).
-
Lysis and Click Chemistry: Cells are lysed, and a reporter tag (e.g., biotin-azide or a fluorescent dye-azide) is attached to the probe-labeled proteins via a click chemistry reaction.
-
Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads. The enriched proteins are then digested and identified by mass spectrometry (LC-MS/MS).
-
Target Validation: Competition experiments are performed where cells are pre-incubated with the untagged inhibitor before adding the probe. A reduction in the signal from a specific protein in the presence of the competitor confirms it as the direct target.
Conclusion
The available data strongly support the high specificity of this compound for human MLKL. Its covalent binding to Cys-86 and its mechanism of blocking MLKL translocation without affecting upstream phosphorylation make it a precise tool for studying necroptosis. In comparison, while Necrosulfonamide shares a similar specific mechanism, GW806742X exhibits significant off-target effects on VEGFR2, which must be considered when interpreting experimental outcomes. For researchers investigating the specific functions of MLKL in human systems, this compound represents a highly potent and selective inhibitor.
References
- 1. atlasbiyo.com [atlasbiyo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Examining MLKL phosphorylation to detect necroptosis in murine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 9. assayquant.com [assayquant.com]
- 10. VEGFR2 inhibition hampers breast cancer cell proliferation via enhanced mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Necroptosis Inhibitors: TC13172 versus Necrosulfonamide (NSA)
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for the accurate study of necroptosis. This guide provides an objective comparison of two widely used MLKL inhibitors, TC13172 and necrosulfonamide (NSA), supported by experimental data and detailed protocols.
Necroptosis, a form of regulated necrosis, is implicated in a growing number of inflammatory diseases and injuries, making its key effector protein, Mixed Lineage Kinase Domain-Like protein (MLKL), a prime target for therapeutic intervention. Both this compound and necrosulfonamide (NSA) are potent inhibitors of necroptosis that function by targeting MLKL. This guide delves into a detailed comparison of their performance, mechanism of action, and provides the necessary experimental framework for their evaluation.
Performance and Quantitative Comparison
This compound and necrosulfonamide (NSA) both effectively inhibit necroptosis by targeting the terminal effector protein, MLKL. However, published data indicates a significant difference in their potency.
| Inhibitor | Target | Mechanism of Action | Potency (HT-29 Cells) | Species Specificity |
| This compound | MLKL | Covalently binds to Cysteine 86 (Cys86)[1] | EC50: 2 nM[2] | Human[3] |
| Necrosulfonamide (NSA) | MLKL | Covalently binds to Cysteine 86 (Cys86)[4] | IC50: 124 nM | Human[4] |
Note: The provided potency values are derived from different studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action
Both this compound and NSA share a common mechanism of action, which involves the covalent modification of a specific cysteine residue within the N-terminal domain of human MLKL.[1][4] This modification prevents the conformational changes and subsequent oligomerization of MLKL, which are essential for its translocation to the plasma membrane and the execution of necroptotic cell death.[2][5]
Interestingly, neither inhibitor affects the upstream phosphorylation of MLKL by its activating kinase, RIPK3.[2] Instead, they act downstream by directly interfering with the executioner function of MLKL. Their specificity for human MLKL stems from the presence of Cysteine 86, which is replaced by a tryptophan residue in murine MLKL, rendering the inhibitors ineffective in mouse models.[4]
Experimental Protocols
To aid researchers in the evaluation of these inhibitors, detailed protocols for key experiments are provided below.
Cell Viability Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[6]
Materials:
-
96-well flat-bottom microtiter plates
-
Cell culture medium
-
Test compounds (this compound, NSA) and vehicle control (e.g., DMSO)
-
Necroptosis-inducing stimuli (e.g., TNF-α, SMAC mimetic, z-VAD-FMK)
-
LDH cytotoxicity assay kit (e.g., from Thermo Fisher Scientific, Promega, or similar)
-
Plate reader capable of measuring absorbance at 490 nm and 680 nm
Procedure:
-
Seed cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[7]
-
Pre-treat cells with various concentrations of this compound, NSA, or vehicle control for 1-2 hours.
-
Induce necroptosis by adding the appropriate stimuli.
-
Incubate for a predetermined time (e.g., 6-24 hours).
-
Centrifuge the plate at 250 x g for 3 minutes.
-
Carefully transfer 50 µL of the cell-free supernatant to a new 96-well plate.[8]
-
Add 50 µL of the LDH assay reaction mixture to each well and incubate at room temperature for 30 minutes, protected from light.[8]
-
Add 50 µL of the stop solution to each well.[8]
-
Measure the absorbance at 490 nm and 680 nm (background).[8]
-
Calculate LDH release as per the manufacturer's instructions.
Western Blot for MLKL Phosphorylation
This method is used to detect the phosphorylation status of MLKL, a key indicator of necroptosis activation.
Materials:
-
Cells and treatment reagents as described above
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (e.g., Ser358) and anti-total-MLKL
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clear the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.[9]
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 15 µg of total protein per sample on an SDS-PAGE gel.[10]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and necrosulfonamide are valuable tools for studying necroptosis, with a shared, specific mechanism of action targeting human MLKL. The primary distinguishing factor based on available data is the significantly higher potency of this compound. Researchers should consider this difference in potency, alongside experimental context and cost, when selecting an inhibitor. The provided experimental protocols offer a standardized framework for the in-house evaluation and comparison of these and other necroptosis inhibitors.
References
- 1. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. pubcompare.ai [pubcompare.ai]
A Comparative Analysis of TC13172 and Newer Uracil-Based MLKL Inhibitors in Necroptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the xanthine-based MLKL inhibitor, TC13172, with a newer class of uracil-based MLKL inhibitors. The information presented is supported by experimental data to aid researchers in selecting the appropriate tool compounds for their studies of necroptosis.
Introduction to MLKL Inhibition in Necroptosis
Necroptosis is a form of regulated cell death that plays a critical role in various physiological and pathological processes, including inflammation and tissue injury. The mixed lineage kinase domain-like (MLKL) protein is the terminal effector in the necroptosis pathway. Upon activation by RIPK3, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell death. Inhibition of MLKL is a key therapeutic strategy for diseases driven by necroptosis.
This compound is a potent, covalent inhibitor of human MLKL that has been instrumental in studying the role of necroptosis. More recently, a series of uracil-based inhibitors have been developed through scaffold morphing of this compound, offering potential advantages in terms of their mechanism of action and safety profile.
Comparative Efficacy and Mechanism of Action
Experimental data from studies on the human colorectal adenocarcinoma cell line, HT-29, has been used to compare the efficacy of these inhibitors.
| Inhibitor | Type | Target | EC50 (HT-29 cells) | Mechanism of Action | Glutathione Reactivity |
| This compound | Xanthine-based | Cys-86 of human MLKL | 2 nM[1] | Covalently binds to Cys-86, locking MLKL in a monomeric state and completely inhibiting its oligomerization and subsequent translocation to the plasma membrane.[1] | High |
| Uracil Derivative (Compound 39) | Uracil-based | Cys-86 of human MLKL | 31 nM | Covalently binds to Cys-86, partially inhibiting MLKL oligomerization but significantly blocking its translocation to the plasma membrane. | Significantly lower than this compound |
| Uracil Derivative (Compound 56) | Uracil-based | Cys-86 of human MLKL | Highly Potent (Specific EC50 not available)[1][2] | Partially inhibits MLKL oligomerization and significantly inhibits its translocation to the membrane.[1][2] | Over 150-fold lower than this compound[2] |
| Uracil Derivative (Compound 66) | Uracil-based | Cys-86 of human MLKL | Highly Potent (Specific EC50 not available)[1][2] | Partially inhibits MLKL oligomerization and significantly inhibits its translocation to the membrane.[1][2] | Over 150-fold lower than this compound[2] |
The newer uracil-based inhibitors, while still highly potent, exhibit a different mechanism of action compared to this compound. Instead of completely blocking oligomerization, they primarily prevent the translocation of MLKL to the plasma membrane.[1][2] This distinction may have implications for their therapeutic application. A significant advantage of the uracil-based compounds is their substantially lower reactivity with glutathione, suggesting a reduced potential for off-target effects and cellular toxicity.[2]
Signaling Pathway and Inhibition
The following diagram illustrates the necroptosis signaling pathway and the points of intervention for this compound and the uracil-based inhibitors.
Caption: Necroptosis signaling pathway and inhibitor intervention points.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Necroptosis Induction and Inhibition Assay in HT-29 Cells
This protocol outlines the induction of necroptosis in HT-29 cells and the assessment of inhibitor efficacy.
Caption: Workflow for necroptosis inhibition assay in HT-29 cells.
Detailed Steps:
-
Cell Culture: Culture HT-29 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 8,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound and uracil-based inhibitors in culture medium. Add the inhibitors to the cells and incubate for 1 hour. Use DMSO as a vehicle control.
-
Necroptosis Induction: Add a cocktail of human TNF-α (30 ng/mL), a SMAC mimetic (e.g., BV6, 100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 µM) to induce necroptosis.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Viability Assessment: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the DMSO control and plot the dose-response curves to determine the EC50 values for each inhibitor.
MLKL Oligomerization Assay
This protocol describes the detection of MLKL oligomers by non-reducing SDS-PAGE and Western blotting.
Caption: Workflow for MLKL oligomerization assay.
Detailed Steps:
-
Cell Treatment: Treat HT-29 cells in 6-well plates with necroptotic stimuli and inhibitors as described in the viability assay.
-
Cell Lysis: Lyse the cells in a non-reducing lysis buffer (e.g., RIPA buffer without β-mercaptoethanol or DTT).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein with 4x Laemmli sample buffer without any reducing agents. Do not boil the samples.
-
Electrophoresis: Separate the protein samples on a 4-12% Bis-Tris polyacrylamide gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against MLKL overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. MLKL monomers will appear at ~54 kDa, while oligomers will be present at higher molecular weights.
MLKL Membrane Translocation Assay
This protocol details the assessment of MLKL translocation to the plasma membrane using cellular fractionation and immunofluorescence.
A. Cellular Fractionation
-
Cell Treatment and Lysis: Treat cells as previously described. Harvest and lyse the cells in a hypotonic buffer.
-
Fractionation: Separate the cytosolic and membrane fractions by ultracentrifugation.
-
Western Blotting: Analyze the protein content of each fraction by Western blotting using antibodies against MLKL, a cytosolic marker (e.g., GAPDH), and a membrane marker (e.g., Na+/K+ ATPase).
B. Immunofluorescence
Caption: Workflow for MLKL membrane translocation immunofluorescence assay.
Detailed Steps:
-
Cell Culture: Seed HT-29 cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with necroptotic stimuli and inhibitors.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Antibody Staining: Incubate the cells with a primary antibody against MLKL overnight at 4°C. After washing, incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Imaging: Mount the coverslips on microscope slides and visualize the subcellular localization of MLKL using a confocal microscope. In untreated cells, MLKL will show a diffuse cytoplasmic staining, while in necroptotic cells, it will translocate to and punctate the plasma membrane.
Conclusion
Both this compound and the newer uracil-based inhibitors are valuable tools for studying MLKL-mediated necroptosis. This compound is a highly potent inhibitor that acts by preventing MLKL oligomerization. The uracil-based derivatives, while also potent, primarily inhibit the translocation of oligomerized MLKL to the plasma membrane and offer the significant advantage of reduced reactivity with glutathione, suggesting a more favorable safety profile. The choice of inhibitor will depend on the specific research question and experimental context. The provided protocols offer a starting point for researchers to investigate the efficacy and mechanism of action of these and other MLKL inhibitors.
References
A Head-to-Head Comparison of Necroptosis Inhibitors: TC13172, Necrostatin-1, and GSK'872
For researchers, scientists, and drug development professionals, the selection of a potent and specific necroptosis inhibitor is critical for advancing investigations into the role of this regulated cell death pathway in various pathologies. This guide provides an objective, data-driven comparison of three prominent necroptosis inhibitors: TC13172, Necrostatin-1, and GSK'872, each targeting a distinct key mediator in the necroptosis signaling cascade.
This comprehensive analysis summarizes their mechanisms of action, quantitative performance metrics, and potential off-target effects. Detailed experimental protocols for key assays are also provided to support the replication and validation of these findings in your own research.
Performance at a Glance: A Quantitative Comparison
The following table summarizes the key performance indicators for this compound, Necrostatin-1, and GSK'872 based on available experimental data. It is important to note that direct head-to-head studies under identical conditions are limited, and potency can vary depending on the cell type and experimental setup.
| Feature | This compound | Necrostatin-1 (Nec-1) | GSK'872 |
| Target | Mixed Lineage Kinase Domain-Like (MLKL)[1][2] | Receptor-Interacting Protein Kinase 1 (RIPK1)[3] | Receptor-Interacting Protein Kinase 3 (RIPK3)[4][5] |
| Mechanism of Action | Covalently binds to Cys-86 of MLKL, blocking its translocation to the plasma membrane.[1][2][6] | Allosteric inhibitor of RIPK1 kinase activity.[3] | Potent and selective inhibitor of RIPK3 kinase activity.[4][5] |
| Potency (EC50/IC50) | EC50: 2 nM (in HT-29 cells)[1][2] | EC50: 490 nM (in Jurkat cells), 182 nM (RIPK1 kinase inhibition) | IC50: 1.3 nM (kinase activity), 1.8 nM (binding affinity)[4][5] |
| Known Off-Target Effects | Limited data available. Further selectivity profiling is needed. | Inhibits Indoleamine 2,3-dioxygenase (IDO). Can prevent ferroptosis independently of RIPK1. | Can induce apoptosis at higher concentrations.[7] Inhibits RIPK2. |
Delving into the Mechanism: The Necroptosis Signaling Pathway
Necroptosis is a regulated form of necrosis that is orchestrated by a core signaling pathway involving RIPK1, RIPK3, and MLKL. Understanding this pathway is crucial for appreciating the distinct points of intervention for each inhibitor.
As illustrated in Figure 1, necroptosis is typically initiated by death receptor signaling, such as the binding of TNFα to its receptor (TNFR1). This leads to the formation of a receptor-associated complex and subsequent activation of RIPK1. In the absence of active caspase-8, RIPK1 recruits and activates RIPK3, forming a complex known as the necrosome. RIPK3 then phosphorylates the pseudokinase MLKL, triggering its oligomerization and translocation to the plasma membrane, where it forms pores, leading to cell lysis.
-
Necrostatin-1 acts upstream by inhibiting the kinase activity of RIPK1, thereby preventing the initial steps of necrosome formation.[3]
-
GSK'872 targets the kinase activity of RIPK3, a more downstream component of the necrosome.[4][5]
-
This compound intervenes at the final execution step by covalently modifying MLKL and preventing its translocation to the plasma membrane.[1][2][6]
Experimental Protocols
To facilitate the independent evaluation of these inhibitors, detailed protocols for key in vitro experiments are provided below.
Cell Viability Assay (Propidium Iodide Staining)
This protocol is designed to quantify the percentage of dead cells following induction of necroptosis and treatment with inhibitors.
Materials:
-
Human colon adenocarcinoma HT-29 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well black, clear-bottom plates
-
This compound, Necrostatin-1, GSK'872 (and vehicle control, e.g., DMSO)
-
Human TNFα
-
SMAC mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
Propidium Iodide (PI) solution
Procedure:
-
Seed HT-29 cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound, Necrostatin-1, GSK'872, or vehicle control for 1-2 hours.
-
Induce necroptosis by adding a cocktail of human TNFα (e.g., 20 ng/mL), a SMAC mimetic (e.g., 100 nM), and Z-VAD-FMK (e.g., 20 µM).
-
Incubate the plate for 18-24 hours.
-
Add PI solution to each well to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader with excitation at ~535 nm and emission at ~617 nm.
-
Calculate the percentage of cell death relative to positive (no inhibitor) and negative (no induction) controls.
MLKL Oligomerization Assay (Non-reducing Western Blot)
This protocol allows for the detection of MLKL oligomers, a key step in necroptosis execution that is inhibited by some compounds.
Materials:
-
HT-29 cells
-
6-well plates
-
Inhibitors and necroptosis-inducing agents as described above
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Non-reducing sample buffer (without β-mercaptoethanol or DTT)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies: anti-MLKL, anti-p-MLKL (optional), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed HT-29 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat with inhibitors and induce necroptosis as described in the cell viability assay.
-
After the desired incubation time (e.g., 4-8 hours), wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
Mix an equal amount of protein with non-reducing sample buffer and heat at 70°C for 10 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against MLKL.
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. MLKL monomers will appear at their expected molecular weight, while oligomers will be present as higher molecular weight bands.
MLKL Membrane Translocation Assay (Cell Fractionation and Western Blot)
This protocol assesses the ability of inhibitors to prevent the movement of MLKL from the cytosol to the cell membrane.
Materials:
-
Same as the MLKL oligomerization assay, with the addition of a cell fractionation kit or buffer.
Procedure:
-
Follow steps 1 and 2 of the MLKL oligomerization assay protocol.
-
After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions according to the manufacturer's protocol of the chosen kit or a standard biochemical procedure.
-
Determine the protein concentration for both the cytosolic and membrane fractions of each sample.
-
Perform Western blotting on both fractions as described in the MLKL oligomerization assay protocol (steps 6-9), using a reducing sample buffer.
-
Analyze the presence of MLKL in the membrane fraction. A decrease in MLKL in the membrane fraction of inhibitor-treated cells compared to the untreated control indicates inhibition of translocation.
Conclusion
The choice of a necroptosis inhibitor will depend on the specific research question and experimental context.
-
This compound offers exceptional potency and targets the final executioner of necroptosis, MLKL. Its covalent mechanism of action ensures a strong and lasting inhibition. However, further studies on its selectivity are warranted.
-
Necrostatin-1 , the first-in-class RIPK1 inhibitor, is a valuable tool for studying the upstream events of necroptosis. Researchers should be mindful of its known off-target effects on IDO and ferroptosis.
-
GSK'872 provides a highly potent and selective means to inhibit RIPK3. Its potential to induce apoptosis at higher concentrations should be considered when designing experiments.
By understanding the distinct mechanisms and performance characteristics of these inhibitors, and by employing rigorous experimental protocols, researchers can effectively dissect the intricate role of necroptosis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK872 and necrostatin-1 protect retinal ganglion cells against necroptosis through inhibition of RIP1/RIP3/MLKL pathway in glutamate-induced retinal excitotoxic model of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of a Potent RIPK3 Inhibitor for the Amelioration of Necroptosis-Associated Inflammatory Injury [frontiersin.org]
- 6. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of TC13172 Results with Genetic Knockdown of MLKL: A Comparative Guide
This guide provides a detailed comparison of the pharmacological inhibition of Mixed Lineage Kinase Domain-Like protein (MLKL) by TC13172 and the genetic knockdown of MLKL. The objective is to offer researchers, scientists, and drug development professionals a clear understanding of the similarities and differences between these two approaches in studying and targeting the necroptosis pathway.
Introduction to Necroptosis and the Role of MLKL
Necroptosis is a regulated form of necrotic cell death that plays a crucial role in various physiological and pathological processes, including inflammation, infectious diseases, and neurodegenerative disorders.[1] This pathway is primarily mediated by the Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and the pseudokinase MLKL.[1][2] Upon induction of necroptosis, RIPK1 and RIPK3 form a complex known as the necrosome, leading to the phosphorylation and activation of MLKL by RIPK3.[3][4][5] Activated MLKL then oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.[1][6][7] As the terminal effector in this pathway, MLKL is a key target for therapeutic intervention.[1][8]
This compound is a highly potent and selective covalent inhibitor of MLKL.[8][9][10] It directly targets MLKL, offering a pharmacological tool to dissect the necroptosis pathway. Genetic knockdown of MLKL, typically achieved through siRNA or shRNA, provides a complementary approach by reducing the total cellular levels of the MLKL protein.[3][4][11] This guide cross-validates the effects of this compound with MLKL knockdown, presenting key experimental data and protocols.
Data Presentation: Pharmacological Inhibition vs. Genetic Knockdown
The following tables summarize the key comparative data between this compound treatment and MLKL genetic knockdown in the context of necroptosis.
| Parameter | This compound | MLKL Knockdown (siRNA) | References |
| Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | MLKL mRNA | [4][9] |
| Mechanism of Action | Covalently binds to Cysteine-86 (Cys86) of MLKL, inhibiting its function. | Degradation of MLKL mRNA, leading to reduced protein expression. | [4][8][12][13] |
| Potency (HT-29 cells) | EC50 = 2 nM | Not applicable (efficiency of knockdown is measured) | [9][10][14] |
| Selectivity | Selective for MLKL over RIPK1 and RIPK3. | Highly specific to MLKL mRNA sequence. | [1][10] |
| Biological Effect | This compound | MLKL Knockdown (siRNA) | References |
| MLKL Protein Levels | No direct effect on total MLKL protein levels. | Significant reduction in total MLKL protein levels. | [4][9][13] |
| MLKL Phosphorylation | Does not inhibit RIPK3-mediated phosphorylation of MLKL. | Reduced levels of phosphorylated MLKL due to lower total protein. | [1][9][13] |
| MLKL Oligomerization | Inhibits oligomerization. | Prevents oligomerization due to absence of the protein. | [1][10] |
| MLKL Translocation to Membrane | Inhibits translocation to the plasma membrane. | Prevents translocation due to absence of the protein. | [9][10][13] |
| Necroptotic Cell Death | Potent inhibition of necroptosis. | Significant reduction in necroptotic cell death. | [3][4][14] |
| Cell Viability (under necroptotic stimuli) | Increased cell viability. | Increased cell viability. | [3][4][10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Cell Culture and Induction of Necroptosis
-
Cell Lines: HT-29 (human colorectal adenocarcinoma) or AML-12 (alpha mouse liver 12) cells are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM for HT-29, DMEM/F-12 for AML-12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Induction of Necroptosis: To induce necroptosis, cells are treated with a combination of TNF-α (e.g., 100 ng/mL), a Smac mimetic (e.g., 100 nM), and a pan-caspase inhibitor such as Z-VAD-FMK (e.g., 20 µM).[10] This combination is often abbreviated as TSZ.
2. Pharmacological Inhibition with this compound
-
Preparation: this compound is dissolved in DMSO to prepare a stock solution.
-
Treatment: Cells are pre-incubated with this compound at the desired concentrations (e.g., 100 nM) for a specified period (e.g., 2 hours) before the addition of necroptosis-inducing agents.[9]
3. Genetic Knockdown of MLKL
-
siRNA Transfection: Cells are transfected with MLKL-specific siRNA or a non-targeting control siRNA using a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.
-
Incubation: Cells are typically incubated for 48-72 hours post-transfection to ensure efficient knockdown of the target protein before the induction of necroptosis.[3][4]
-
Verification of Knockdown: The efficiency of MLKL knockdown is confirmed by Western blotting or qRT-PCR.[11]
4. Western Blot Analysis
-
Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against total MLKL, phosphorylated MLKL (p-MLKL), and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with appropriate HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) detection system.
5. Cell Viability Assay
-
Method: Cell viability can be assessed using assays such as CellTiter-Glo, which measures ATP levels, or by staining with Calcein-AM and propidium iodide (PI) to visualize live and dead cells, respectively.[3][6]
-
Procedure: Following treatment, the appropriate assay reagent is added to the cells, and the signal (luminescence or fluorescence) is measured using a plate reader.
6. Immunofluorescence for MLKL Translocation
-
Cell Preparation: Cells are grown on coverslips and subjected to the experimental treatments.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against MLKL, followed by a fluorescently labeled secondary antibody. Nuclei can be counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides, and images are acquired using a fluorescence microscope to visualize the subcellular localization of MLKL.
Visualizations
Diagram 1: Necroptosis Signaling Pathway and Points of Intervention
Caption: Necroptosis pathway showing intervention by this compound and MLKL siRNA.
Diagram 2: Comparative Experimental Workflow
Caption: Workflow for comparing this compound and MLKL siRNA effects.
Conclusion
Both the pharmacological inhibitor this compound and genetic knockdown of MLKL serve as robust methods to block necroptotic cell death. This compound acts by functionally inactivating the MLKL protein, specifically preventing its oligomerization and translocation, without altering its expression or phosphorylation status.[1][9] In contrast, MLKL knockdown eliminates the protein entirely, thus preventing all downstream events.[4]
The choice between these two approaches depends on the specific research question. This compound is advantageous for studying the acute effects of MLKL inhibition and for potential therapeutic applications due to its drug-like properties. Genetic knockdown is a powerful tool for validating the on-target effects of MLKL inhibition and for studying the long-term consequences of MLKL absence. The cross-validation of results from both methodologies provides a higher degree of confidence in the role of MLKL in necroptosis and its potential as a therapeutic target.
References
- 1. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. RIPK1/RIPK3/MLKL-mediated necroptosis contributes to compression-induced rat nucleus pulposus cells death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of neuronal necroptosis mediated by RIP1/RIP3/MLKL provides neuroprotective effects on kaolin‐induced hydrocephalus in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MLKL polymerization-induced lysosomal membrane permeabilization promotes necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Many Faces of MLKL, the Executor of Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cenmed.com [cenmed.com]
- 14. This compound | MLKL inhibitor | Probechem Biochemicals [probechem.com]
Assessing the Covalent Binding of TC13172 to MLKL in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Necroptosis, a form of regulated cell death, is increasingly recognized as a critical pathway in various pathological conditions, including inflammatory diseases, neurodegeneration, and cancer. A key executioner of this pathway is the Mixed Lineage Kinase Domain-like protein (MLKL). Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to cell lysis. Consequently, inhibiting MLKL has emerged as a promising therapeutic strategy. TC13172 is a potent covalent inhibitor of MLKL. This guide provides a comparative assessment of this compound's covalent binding to MLKL in cells against other alternative inhibitors, supported by experimental data and detailed protocols.
Quantitative Comparison of MLKL Inhibitors
The following table summarizes the quantitative data for this compound and its key covalent and non-covalent alternatives.
| Inhibitor | Type | Target Residue/Domain | Potency (Human Cells) | Reference |
| This compound | Covalent | Cysteine-86 (N-terminal 4-helix bundle) | EC50: ~2 nM (HT-29 cells)[1] | [1] |
| Necrosulfonamide (NSA) | Covalent | Cysteine-86 (N-terminal 4-helix bundle) | IC50: ~124 nM (HT-29 cells) | [2] |
| P28 | Covalent | Cysteine in the N-terminal region | EC50: 10.3 µM (recombinant MLKL) | |
| GW806742X | Non-covalent | Pseudokinase domain (ATP-binding site) | Kd: 9.3 µM | [3] |
Signaling Pathway and Inhibition Mechanisms
The necroptosis signaling cascade leading to MLKL activation is a tightly regulated process. It is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which form a complex called the necrosome. RIPK3 then phosphorylates MLKL, triggering a conformational change that leads to its oligomerization and translocation to the plasma membrane, ultimately causing cell death.
Experimental Workflows
Assessing the covalent binding of inhibitors like this compound to MLKL in a cellular context involves a series of experiments to confirm target engagement, identify the binding site, and evaluate the functional consequences.
Logical Comparison Framework
The selection of an appropriate MLKL inhibitor for research or therapeutic development depends on a multi-faceted evaluation. This diagram illustrates the key decision-making points when comparing this compound to its alternatives.
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Target Identification
This protocol is adapted for identifying the cellular targets of a covalent inhibitor like this compound using a clickable probe analog.
a. Cell Culture and Treatment:
-
Seed human colorectal adenocarcinoma (HT-29) cells in 10 cm dishes and grow to 80-90% confluency.
-
For competitive inhibition, pre-incubate cells with a high concentration of the non-clickable inhibitor (e.g., 100x the EC50 of this compound) for 2 hours.
-
Treat the cells with a clickable probe analog of this compound (containing an alkyne or azide handle) at a pre-determined optimal concentration for 1-2 hours.
b. Cell Lysis and Click Chemistry:
-
Harvest the cells, wash with cold PBS, and lyse in a buffer containing 1% NP-40 and protease inhibitors.
-
Clarify the lysate by centrifugation.
-
To the lysate, add the click chemistry reagents: a biotin-azide/alkyne tag, copper (II) sulfate (CuSO4), a copper ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1-2 hours at room temperature to conjugate biotin to the probe-labeled proteins.
c. Enrichment and Proteomic Analysis:
-
Add streptavidin-agarose beads to the reaction mixture and incubate for 2-4 hours at 4°C to pull down the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Perform in-solution or in-gel trypsin digestion of the eluted proteins.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the probe. The target protein (MLKL) should be significantly enriched in the probe-treated sample compared to the competed sample.
Mass Spectrometry for Covalent Adduct and Binding Site Identification
This protocol outlines the steps to confirm the covalent modification of MLKL and pinpoint the exact binding site.
a. In Vitro Labeling:
-
Incubate purified recombinant human MLKL protein with a molar excess of this compound for a defined period (e.g., 2-4 hours) at 37°C.
-
Include a control sample with DMSO instead of the inhibitor.
b. Sample Preparation for Mass Spectrometry:
-
Denature the protein samples and reduce disulfide bonds with DTT, followed by alkylation with iodoacetamide.
-
Digest the protein into smaller peptides using a protease such as trypsin overnight at 37°C.
c. LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography and analyze them with a high-resolution mass spectrometer.
-
In the MS1 scan, look for a peptide with a mass shift corresponding to the molecular weight of this compound in the inhibitor-treated sample compared to the control.
-
Fragment the modified peptide in an MS2 scan (tandem mass spectrometry).
-
Analyze the fragmentation pattern to identify the specific amino acid residue that is covalently modified. For this compound, this would be Cysteine-86.
MLKL Oligomerization Assay
This cell-based assay is used to assess the functional consequence of inhibitor binding on MLKL activation.
a. Cell Treatment and Lysis:
-
Treat HT-29 cells with this compound or an alternative inhibitor at various concentrations for 2 hours.
-
Induce necroptosis by treating the cells with a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor (TSZ) for 4-6 hours.
-
Harvest the cells and lyse them in a suitable lysis buffer.
b. Non-Reducing SDS-PAGE and Western Blotting:
-
Prepare the cell lysates in a sample buffer that does not contain a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Separate the proteins on an SDS-PAGE gel. Under non-reducing conditions, oligomeric forms of MLKL will not be fully denatured and will migrate slower than the monomeric form.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-MLKL antibody.
-
The presence of higher molecular weight bands corresponding to MLKL oligomers in the TSZ-treated sample will be reduced in the presence of an effective inhibitor like this compound.[4][5]
MLKL Membrane Translocation Assay
This assay determines if the inhibitor can block the movement of activated MLKL to the plasma membrane.[6]
a. Cell Treatment and Fractionation:
-
Follow the same cell treatment protocol as for the oligomerization assay.
-
After treatment, harvest the cells and perform subcellular fractionation to separate the cytosolic and membrane fractions. This can be achieved through differential centrifugation or using commercially available kits.[7]
b. Western Blot Analysis:
-
Resolve the proteins from the cytosolic and membrane fractions on an SDS-PAGE gel.
-
Perform a Western blot using an anti-MLKL antibody.
-
Include markers for the cytosolic (e.g., GAPDH) and membrane (e.g., Na+/K+-ATPase) fractions to verify the purity of the fractions.
-
In necroptotic cells, MLKL will be detected in the membrane fraction. An effective inhibitor will prevent this translocation, resulting in MLKL being retained in the cytosolic fraction.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detection of MLKL Oligomerization During Programmed Necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of MLKL membrane translocation as a checkpoint in necroptotic cell death using Monobodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot analysis of sub-cellular fractionated samples using the Odyssey Infrared Imaging System [protocols.io]
- 8. researchgate.net [researchgate.net]
TC13172: A Potent MLKL Inhibitor's Influence on Cellular Demise Beyond Necroptosis
For Researchers, Scientists, and Drug Development Professionals
TC13172 is a highly potent and specific inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), the terminal effector in the necroptosis signaling pathway. With an EC50 of approximately 2 nM in human HT-29 cells, this compound effectively blocks necroptotic cell death by covalently binding to Cysteine 86 (Cys86) within the N-terminal domain of human MLKL.[1][2] This binding prevents the conformational changes and subsequent oligomerization and translocation of MLKL to the plasma membrane, which are critical for the execution of necroptosis.[1][2] While its role in necroptosis is well-defined, a critical question for its therapeutic development and use as a research tool is its specificity and potential impact on other regulated cell death pathways such as apoptosis, pyroptosis, and ferroptosis.
This guide provides a comparative analysis of this compound's effects on these key cell death pathways based on currently available scientific literature.
Comparison of this compound's Effects on Major Cell Death Pathways
| Cell Death Pathway | Key Proteins | Effect of this compound | Supporting Experimental Data |
| Necroptosis | RIPK1, RIPK3, MLKL | Inhibition | Potent inhibition of TNF-α-induced necroptosis in human cell lines (EC50 ≈ 2 nM).[2] Prevents MLKL translocation to the plasma membrane.[2] |
| Apoptosis | Caspases, Bcl-2 family | Not Reported | Direct experimental studies on the effect of this compound on apoptotic markers (e.g., caspase activation, PARP cleavage, Annexin V staining) are not available in the reviewed literature. |
| Pyroptosis | Inflammasomes, Caspase-1, GSDMD | Not Reported | Direct experimental studies on the effect of this compound on pyroptotic markers (e.g., inflammasome activation, caspase-1 cleavage, GSDMD processing) have not been reported. |
| Ferroptosis | GPX4, ACSL4, Iron metabolism | Not Reported | The effect of this compound on ferroptotic markers (e.g., lipid peroxidation, iron accumulation, GPX4 activity) has not been documented in the available literature. |
This compound and the Necroptosis Pathway
This compound acts as a highly specific inhibitor of MLKL, the executioner of necroptosis. The canonical necroptosis pathway is initiated by stimuli such as TNF-α, leading to the activation of RIPK1 and RIPK3. RIPK3 then phosphorylates MLKL, triggering its oligomerization and translocation to the plasma membrane, ultimately leading to membrane rupture and cell death. This compound's covalent modification of Cys86 on MLKL effectively halts this process.[1][2]
This compound and Apoptosis: A Lack of Direct Evidence
Apoptosis is a programmed cell death pathway characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of proteases called caspases. Crosstalk between necroptosis and apoptosis is well-documented, and in some cellular contexts, inhibition of necroptosis can lead to an increase in apoptosis. This is often due to the dual role of upstream signaling molecules like RIPK1. However, since this compound targets the most downstream effector of necroptosis, MLKL, it is hypothesized to be more specific and less likely to directly trigger apoptosis.[3]
To date, there are no published studies that have directly assessed the effect of this compound on apoptotic markers.
Standard Experimental Protocol for Assessing Apoptosis: Annexin V and Propidium Iodide Staining
This protocol describes a common method to quantify apoptotic and necrotic cells using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains necrotic and late apoptotic cells with compromised membrane integrity.
Materials:
-
This compound
-
Cell line of interest
-
Apoptosis-inducing agent (e.g., Staurosporine) as a positive control
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at various concentrations for a predetermined time. Include untreated controls and a positive control for apoptosis.
-
Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash cells twice with cold PBS and then once with 1X Annexin V Binding Buffer.
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
This compound and Pyroptosis: An Unexplored Connection
Pyroptosis is a pro-inflammatory form of programmed cell death initiated by inflammasomes, which activate caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the plasma membrane, leading to cell lysis and the release of inflammatory cytokines. There is evidence of crosstalk between the necroptosis and pyroptosis pathways; for instance, MLKL-mediated potassium efflux can activate the NLRP3 inflammasome.[4] However, the direct effect of the MLKL inhibitor this compound on the core pyroptosis machinery remains uninvestigated.
Standard Experimental Protocol for Assessing Pyroptosis: GSDMD Cleavage by Western Blot
Principle: A hallmark of pyroptosis is the cleavage of full-length GSDMD (approximately 53 kDa) into its N-terminal (p30) and C-terminal (p20) fragments by activated caspase-1. This can be detected by Western blotting.
Materials:
-
This compound
-
Cell line capable of undergoing pyroptosis (e.g., macrophages)
-
Pyroptosis-inducing agents (e.g., LPS and Nigericin)
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
Primary antibody against GSDMD
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Prime cells (e.g., macrophages) with LPS (e.g., 1 µg/mL) for 4 hours.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce pyroptosis by treating with a second stimulus (e.g., Nigericin, 10 µM) for 1-2 hours.
-
Lyse the cells in lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against GSDMD.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Interpretation:
-
A decrease in the full-length GSDMD band and the appearance of the p30 GSDMD cleavage product would indicate the induction of pyroptosis. The effect of this compound would be determined by comparing the intensity of these bands in treated versus untreated samples.
This compound and Ferroptosis: An Open Question
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. It is distinct from other cell death modalities in its mechanism, which involves the depletion of glutathione and the inactivation of glutathione peroxidase 4 (GPX4). While there is emerging evidence of crosstalk between necroptosis and ferroptosis, particularly in the context of oxidative stress, there are no studies to date that have examined the effect of this compound on ferroptosis.
Standard Experimental Protocol for Assessing Ferroptosis: Lipid Peroxidation Assay
Principle: Lipid peroxidation is a key feature of ferroptosis. It can be measured using fluorescent probes that react with lipid hydroperoxides.
Materials:
-
This compound
-
Cell line susceptible to ferroptosis
-
Ferroptosis-inducing agent (e.g., Erastin or RSL3)
-
Ferroptosis inhibitor (e.g., Ferrostatin-1) as a positive control
-
Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound at various concentrations, a ferroptosis inducer, and a combination of both. Include an inhibitor control.
-
Towards the end of the treatment period, load the cells with the C11-BODIPY 581/591 probe according to the manufacturer's instructions.
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In its unoxidized state, the probe fluoresces red, while upon oxidation by lipid hydroperoxides, its fluorescence shifts to green.
Data Interpretation:
-
An increase in the green fluorescence signal indicates an increase in lipid peroxidation, a hallmark of ferroptosis. The effect of this compound would be assessed by comparing the fluorescence shift in cells treated with the ferroptosis inducer alone versus those co-treated with this compound.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the effect of a compound like this compound on multiple cell death pathways.
Conclusion
This compound is a well-established, potent, and specific inhibitor of MLKL-mediated necroptosis. Its mechanism of action, involving the covalent modification of Cys86 in human MLKL, provides a targeted approach to studying and potentially treating diseases where necroptosis is implicated. However, a comprehensive understanding of its effects on other regulated cell death pathways, such as apoptosis, pyroptosis, and ferroptosis, is currently lacking in the scientific literature. While the high specificity of this compound for the terminal effector of necroptosis suggests minimal off-target effects on other cell death pathways, this remains to be experimentally verified. Further research employing the standard assays outlined in this guide is necessary to fully elucidate the complete cellular impact of this compound and to solidify its profile as a specific inhibitor of necroptosis. Some reports have noted potential cell toxicity and species-specificity issues with this compound, which may have limited its broader characterization and requires consideration in experimental design.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Pyroptosis versus necroptosis: similarities, differences, and crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Inhibitor of Mixed-Lineage Kinase Domain-Like Protein: The Antifibrotic Effects of a Necroptosis Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Potency of TC13172 in Human Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TC13172, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key effector in the necroptosis cell death pathway. The guide is intended to provide an objective overview of this compound's performance with supporting experimental data and methodologies for researchers in oncology and drug development.
Introduction to this compound and Necroptosis
Necroptosis is a form of regulated necrotic cell death that can be triggered by death receptors such as TNFR1. Unlike apoptosis, it is a caspase-independent pathway. The core of the necroptosis signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, which then phosphorylates MLKL. This phosphorylation event induces a conformational change in MLKL, leading to its oligomerization and translocation to the plasma membrane, where it disrupts membrane integrity, culminating in cell death.[1][2]
This compound is a highly potent and selective small molecule inhibitor of MLKL.[3][4][5] Its mechanism of action involves the covalent modification of Cysteine-86 (Cys-86) within the MLKL protein.[3][4][5] This modification prevents the conformational changes required for MLKL's translocation to the plasma membrane, thereby inhibiting necroptotic cell death.[3]
Potency of this compound and Comparative Agents in Human Cancer Cell Lines
The available data on the potency of this compound across a wide range of human cancer cell lines is currently limited in publicly accessible literature. The most cited and robustly determined value is its half-maximal effective concentration (EC50) in the human colorectal adenocarcinoma cell line, HT-29.
To provide a broader context for the potency of targeting MLKL, this guide includes data on other known MLKL inhibitors, Necrosulfonamide and GW806742X. It is important to note that direct comparisons of potency can be influenced by different experimental conditions and cell line sensitivities.
| Compound | Target | Cell Line | Cancer Type | Potency (IC50/EC50) |
| This compound | MLKL | HT-29 | Colorectal Adenocarcinoma | EC50: 2 nM [3] |
| Necrosulfonamide | MLKL | HT-29 | Colorectal Adenocarcinoma | IC50: < 1 µM[6] |
| Jurkat | T-cell Leukemia | IC50: < 1 µM[6] | ||
| MDA-MB-231 | Breast Cancer | IC50: 17.2 µM[1] | ||
| MCF-7 | Breast Cancer | IC50: 15.1 µM[1] | ||
| GW806742X | MLKL, VEGFR2 | HUVEC | Non-cancerous | IC50: 5 nM (VEGF-induced proliferation)[7] |
| Mouse Dermal Fibroblasts | Non-cancerous | IC50: < 50 nM (necroptosis)[8] |
Note: The provided IC50/EC50 values are for necroptosis inhibition unless otherwise specified. The potency of these compounds can vary significantly between different cancer cell lines and under different experimental conditions. The data for this compound is currently limited to the HT-29 cell line, highlighting a need for further research to characterize its efficacy across a broader panel of cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of a compound's potency. Below are the standard methodologies for inducing necroptosis and assessing cell viability, which are commonly used in the study of MLKL inhibitors like this compound.
Protocol 1: Induction of Necroptosis in a Human Cancer Cell Line (e.g., HT-29)
This protocol describes the induction of necroptosis using a combination of Tumor Necrosis Factor-alpha (TNF-α), a Smac mimetic, and a pan-caspase inhibitor (Z-VAD-FMK).
Materials:
-
Human cancer cell line (e.g., HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human TNF-α
-
Smac mimetic (e.g., BV6)
-
Pan-caspase inhibitor (Z-VAD-FMK)
-
This compound or other MLKL inhibitors
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound or other test compounds in complete culture medium.
-
Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO) for comparison.
-
Necroptosis Induction: Prepare a cocktail of TNF-α (final concentration 20-100 ng/mL), Smac mimetic (final concentration 100-500 nM), and Z-VAD-FMK (final concentration 20-50 µM) in complete culture medium.
-
Add the necroptosis-inducing cocktail to all wells except for the untreated control wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assessment: Proceed to Protocol 2 for the determination of cell viability.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
96-well plate with treated cells from Protocol 1
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Reconstitute the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent to 100 µL of medium).
-
Lysis and Signal Stabilization: Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Calculate the EC50/IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: Necroptosis signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the potency of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cancer-research-network.com [cancer-research-network.com]
Navigating the Necroptosis Pathway: A Comparative Guide to TC13172 and GSK'872
In the intricate landscape of programmed cell death, necroptosis has emerged as a critical pathway in various physiological and pathological processes. This form of regulated necrosis is orchestrated by a core signaling cascade involving Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). As therapeutic interest in modulating necroptosis grows, specific and potent inhibitors targeting key nodes in this pathway are invaluable tools for researchers. This guide provides a comprehensive comparison of two such inhibitors, TC13172 and GSK'872, which target distinct downstream and upstream components of the necroptotic machinery, respectively.
This comparison guide delves into the mechanisms of action, comparative efficacy, and selectivity of this compound, an inhibitor of MLKL, and GSK'872, an inhibitor of RIPK3. By presenting available experimental data in a structured format, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks, this guide aims to equip researchers, scientists, and drug development professionals with the objective information needed to select the appropriate tool for their specific research needs.
Mechanism of Action: Intervening at Different Stages of Necroptosis
This compound and GSK'872 exert their inhibitory effects at different critical junctures of the necroptosis signaling pathway. GSK'872 acts upstream, targeting the kinase activity of RIPK3, while this compound acts downstream, directly inhibiting the effector protein MLKL.
GSK'872: A Potent and Selective RIPK3 Kinase Inhibitor
GSK'872 is a highly potent and selective inhibitor of RIPK3.[1] Upon activation, RIPK3 phosphorylates MLKL, a crucial step for the execution of necroptosis. GSK'872 binds to the ATP-binding pocket of the RIPK3 kinase domain, thereby preventing the phosphorylation of MLKL and halting the progression of the necroptotic signal. Its high selectivity for RIPK3 over other kinases, including the upstream kinase RIPK1, makes it a precise tool for studying the specific roles of RIPK3.[1] However, it is noteworthy that at higher concentrations (3 - 10 μM), GSK'872 has been observed to induce apoptosis, a phenomenon that researchers should consider in their experimental designs.
This compound: A Covalent Inhibitor of the Effector Protein MLKL
This compound represents a distinct class of necroptosis inhibitors that target the terminal effector protein, MLKL.[2] It acts as a covalent inhibitor, forming a bond with Cysteine 86 (Cys86) of MLKL.[2] This covalent modification prevents the conformational changes and subsequent translocation of MLKL to the plasma membrane, a prerequisite for the membrane disruption that characterizes necroptotic cell death.[2] By targeting the final executioner step, this compound effectively blocks necroptosis irrespective of the upstream stimuli that initiate the pathway. Its mechanism as a covalent inhibitor ensures a durable and potent effect.
Performance Data: A Comparative Overview
| Parameter | This compound | GSK'872 | Reference(s) |
| Target | Mixed Lineage Kinase Domain-Like protein (MLKL) | Receptor-Interacting Protein Kinase 3 (RIPK3) | [1][2] |
| Mechanism | Covalent inhibitor of MLKL translocation | ATP-competitive inhibitor of RIPK3 kinase activity | [1][2] |
| Potency (EC50/IC50) | EC50 = 2 nM (in HT-29 cells) | IC50 = 1.3 nM (kinase assay)IC50 = 1.8 nM (binding assay) | [2][3] |
| Selectivity | Selective for MLKL over RIPK1 and RIPK3 | >1000-fold selectivity for RIPK3 over a panel of 300 other kinases, including RIPK1 | [4] |
| Cellular Activity | Blocks necroptosis in HT-29 cells | Blocks necroptosis in various human and murine cell lines (e.g., HT-29, 3T3-SA) and primary human neutrophils | [2][3] |
| Potential Caveats | Covalent mechanism may have implications for off-target effects and immunogenicity. | Can induce apoptosis at higher concentrations (>1-3 μM) | [3] |
Experimental Protocols
To facilitate the effective use and comparison of these inhibitors, this section provides detailed methodologies for key experiments.
Protocol 1: Induction of Necroptosis in Cell Culture
This protocol describes a common method for inducing necroptosis in cell lines such as HT-29 or L929 using a combination of TNF-α, a Smac mimetic, and a pan-caspase inhibitor.
Materials:
-
Human colon adenocarcinoma cells (HT-29) or murine fibrosarcoma cells (L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Human or mouse TNF-α (tumor necrosis factor-alpha)
-
Smac mimetic (e.g., BV6 or birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
This compound and/or GSK'872
-
96-well cell culture plates
-
Cell viability assay reagents (e.g., CellTiter-Glo®, LDH cytotoxicity assay kit)
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and/or GSK'872 in complete medium.
-
Pre-treat the cells with the desired concentrations of the inhibitors for 1-2 hours.
-
Prepare a necroptosis-inducing cocktail containing TNF-α (e.g., 20 ng/mL), Smac mimetic (e.g., 100 nM), and z-VAD-FMK (e.g., 20 µM).
-
Add the necroptosis-inducing cocktail to the pre-treated cells.
-
Incubate the plate for a specified period (e.g., 8-24 hours).
-
Assess cell viability using a preferred method (e.g., measuring ATP levels with CellTiter-Glo® or LDH release).
Protocol 2: In Vitro Kinase Assay for RIPK3 Inhibition (GSK'872)
This protocol outlines a method to assess the direct inhibitory effect of GSK'872 on the kinase activity of recombinant RIPK3.
Materials:
-
Recombinant human RIPK3 protein
-
GSK'872
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate for RIPK3 (e.g., Myelin Basic Protein, MBP)
-
ADP-Glo™ Kinase Assay kit or similar detection system
Procedure:
-
Prepare serial dilutions of GSK'872 in kinase assay buffer.
-
In a 96-well plate, add recombinant RIPK3 and the diluted GSK'872.
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate (MBP).
-
Incubate the reaction for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system, which correlates with kinase activity.
-
Calculate the IC50 value of GSK'872 from the dose-response curve.
Protocol 3: Assessing MLKL Translocation (this compound)
This protocol describes a method to visualize and quantify the inhibition of MLKL translocation to the plasma membrane by this compound using immunofluorescence microscopy.
Materials:
-
Cells susceptible to necroptosis (e.g., HT-29)
-
This compound
-
Necroptosis-inducing stimuli (as in Protocol 1)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MLKL
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Grow cells on coverslips in a multi-well plate.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Induce necroptosis as described in Protocol 1 for a time period sufficient to observe MLKL translocation (e.g., 4-6 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-MLKL antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the co-localization of MLKL with the plasma membrane in treated versus untreated cells.
Conclusion: Choosing the Right Tool for the Job
Both this compound and GSK'872 are powerful and specific inhibitors of the necroptosis pathway, but their distinct mechanisms of action make them suitable for different research questions.
-
GSK'872 is an ideal tool for investigating the specific roles of RIPK3 kinase activity in various cellular processes. Its high selectivity allows for the precise dissection of RIPK3-dependent signaling events.
-
This compound , by targeting the terminal effector MLKL , offers a robust method to block necroptosis at its final execution step. This makes it particularly useful for studies where a complete shutdown of the necroptotic cell death program is desired, regardless of the upstream signaling complexities.
Ultimately, the choice between this compound and GSK'872 will depend on the specific experimental goals. By understanding their different points of intervention and utilizing the appropriate experimental protocols, researchers can effectively probe the multifaceted roles of necroptosis in health and disease.
References
A Head-to-Head Comparison: TC13172 versus Pan-Caspase Inhibitors for the Study of Necroptosis
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of necroptosis, the choice of chemical tools is paramount. While pan-caspase inhibitors have traditionally been employed to induce necroptosis in experimental settings, the advent of more specific inhibitors, such as TC13172, offers a more targeted approach. This guide provides an objective comparison of this compound and pan-caspase inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for studying this regulated form of necrosis.
Necroptosis is a programmed cell death pathway that is activated when apoptosis is inhibited. It is implicated in a variety of physiological and pathological processes, including inflammation, infectious diseases, and neurodegeneration. The core signaling cascade involves the sequential activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation of the mixed lineage kinase domain-like protein (MLKL). Phosphorylated MLKL then oligomerizes and translocates to the plasma membrane, ultimately causing cell lysis.[1]
Caspase-8, a key initiator of apoptosis, acts as a crucial negative regulator of necroptosis by cleaving and inactivating RIPK1 and RIPK3.[2] This is the rationale behind the use of pan-caspase inhibitors, such as zVAD-fmk, to study necroptosis. By inhibiting caspase activity, these compounds remove the brakes on the necroptotic pathway, allowing it to proceed upon stimulation with agonists like Tumor Necrosis Factor-alpha (TNF-α).[3][4] However, the broad-spectrum nature of these inhibitors raises concerns about off-target effects and specificity.
This compound represents a new class of highly potent and specific necroptosis inhibitors that directly target the executioner protein, MLKL.[5][6] This direct inhibition offers a more precise tool to dissect the downstream events of the necroptosis pathway.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and pan-caspase inhibitors lies in their points of intervention within the necroptosis signaling pathway.
Pan-caspase inhibitors , such as zVAD-fmk, function upstream by removing the inhibitory control of caspase-8. This allows for the unimpeded activation of the RIPK1-RIPK3 necrosome and subsequent phosphorylation of MLKL.[3][4]
This compound , in contrast, acts downstream by directly and covalently binding to Cysteine-86 of MLKL.[5][7] This modification does not prevent the phosphorylation of MLKL by RIPK3 but critically blocks its translocation to the plasma membrane, the final executive step of necroptosis.[6]
Caption: Necroptosis pathway and points of inhibitor action.
Quantitative Comparison: Potency and Specificity
| Parameter | This compound | Pan-Caspase Inhibitors (zVAD-fmk) | References |
| Target | MLKL | Pan-caspase | [5][8] |
| EC50 (Necroptosis Inhibition) | 2 nM (in HT-29 cells) | Not applicable (inducer) | [6] |
| Mechanism of Action | Covalently binds to Cys-86 of MLKL, inhibiting its translocation to the plasma membrane. | Irreversibly inhibits caspase activity, primarily caspase-8, thereby enabling the necroptotic pathway. | [3][5] |
| Specificity | Highly specific for MLKL. Does not inhibit RIPK1 or RIPK3. | Broad-spectrum caspase inhibition. | [5][8] |
| Known Off-Target Effects | Not well-documented. | Inhibition of other proteases (e.g., cathepsins, calpains). Induction of autophagy via inhibition of NGLY1. Can induce autocrine TNF-α production. | [4][9] |
Experimental Data and Protocols
Induction of Necroptosis
Objective: To induce necroptosis in a cell line susceptible to this form of cell death, such as the human colon adenocarcinoma cell line HT-29.
Protocol using Pan-Caspase Inhibitor (zVAD-fmk):
-
Seed HT-29 cells in a suitable culture plate and allow them to adhere overnight.
-
Pre-treat the cells with a pan-caspase inhibitor, such as 20-50 µM zVAD-fmk, for 30-60 minutes.[10]
-
Add a necroptosis stimulus, such as 20-100 ng/mL of human TNF-α.[10][11] To enhance the necroptotic signal, a SMAC mimetic (e.g., 50 nM SM-164) can be co-administered with TNF-α.[1]
-
Incubate the cells for the desired time period (typically 6-24 hours) before analysis.
Inhibition of Necroptosis with this compound
Objective: To specifically inhibit MLKL-mediated necroptosis.
Protocol:
-
Induce necroptosis in HT-29 cells as described above (using TNF-α and zVAD-fmk/SMAC mimetic).
-
Concurrently with the necroptosis-inducing stimuli, add this compound at a desired concentration (e.g., in the nanomolar range). An EC50 of 2 nM has been reported for HT-29 cells.[6]
-
Incubate for the same duration as the necroptosis induction control.
-
Assess cell viability or other necroptotic markers.
Analysis of Necroptosis
1. Cell Viability Assay:
Objective: To quantify the extent of cell death.
Protocol (using a luminescence-based assay like CellTiter-Glo®):
-
After the treatment period, equilibrate the culture plate to room temperature.
-
Add an equal volume of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
2. Western Blot for Phosphorylated MLKL (pMLKL):
Objective: To detect the activation of MLKL, a key event in necroptosis.
Protocol:
-
Lyse the treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[12]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MLKL (e.g., anti-pMLKL Ser358 for human) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Immunofluorescence for MLKL Translocation:
Objective: To visualize the translocation of MLKL to the plasma membrane.
Protocol:
-
Grow and treat cells on glass coverslips.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[13]
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.[13]
-
Incubate with a primary antibody against MLKL overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstain the nuclei with DAPI, if desired.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.[14][15]
Caption: A typical experimental workflow for investigating necroptosis.
Advantages of this compound over Pan-Caspase Inhibitors
The primary advantage of this compound lies in its specificity . By directly targeting the terminal executioner protein MLKL, this compound allows for the study of necroptosis with minimal confounding effects from the inhibition of caspases and other potential off-targets of pan-caspase inhibitors.
-
Reduced Off-Target Effects: Pan-caspase inhibitors like zVAD-fmk are known to inhibit other proteases and can induce autophagy, which may complicate the interpretation of experimental results.[16][9] this compound, by targeting MLKL, avoids these issues.
-
Dissection of Upstream Signaling: Because this compound acts downstream of RIPK1 and RIPK3 activation, it can be used to investigate the roles of these upstream kinases in processes other than MLKL-mediated necroptosis.
-
Confirmation of MLKL-Dependence: The use of a specific MLKL inhibitor like this compound provides a definitive way to confirm that the observed cell death is indeed mediated by the canonical necroptosis pathway.
In contrast, pan-caspase inhibitors are primarily tools to induce necroptosis in cells where the apoptotic pathway is dominant. Their utility lies in enabling the study of the upstream events of necroptosis, such as the formation of the necrosome. However, for studying the execution phase of necroptosis or for therapeutic development, a specific inhibitor like this compound is a more precise and reliable tool.
Conclusion
Both this compound and pan-caspase inhibitors have their place in the necroptosis researcher's toolkit. Pan-caspase inhibitors are effective for inducing necroptosis in many cell types, allowing for the study of the upstream signaling cascade. However, their lack of specificity can lead to confounding off-target effects. This compound, with its high potency and specific inhibition of the executioner protein MLKL, offers a more refined approach to studying the downstream events of necroptosis and for validating the involvement of this pathway in various biological contexts. For researchers aiming for a precise and unambiguous investigation of necroptosis, particularly the execution phase, this compound presents a clear advantage.
References
- 1. Quantitative analysis of phosphoproteome in necroptosis reveals a role of TRIM28 phosphorylation in promoting necroptosis-induced cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Tumor necrosis factor-alpha induces apoptosis associated with poly(ADP-ribose) polymerase cleavage in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of RIPK3-mediated phosphorylation of the activation loop of MLKL during necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. A toolbox for imaging RIPK1, RIPK3, and MLKL in mouse and human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Translocation of mixed lineage kinase domain-like protein to plasma membrane leads to necrotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off‐target inhibition of NGLY1 by the polycaspase inhibitor Z‐VAD‐fmk induces cellular autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing the In Vivo Pharmacokinetic Properties of TC13172: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for characterizing the in vivo pharmacokinetic properties of TC13172, a potent inhibitor of Mixed Lineage Kinase Domain-Like protein (MLKL), a key executor of necroptosis.[1] Due to the limited publicly available in vivo pharmacokinetic data for this compound, this document serves as a comparative guide, outlining the necessary experimental protocols and data presentation formats by drawing comparisons with other inhibitors of the necroptosis pathway.
Executive Summary
This compound is a highly potent small molecule inhibitor that covalently binds to Cysteine-86 of MLKL, effectively blocking its membrane translocation and subsequent necroptotic cell death.[2] While its in vitro activity is well-documented, with an EC50 in the nanomolar range, its in vivo absorption, distribution, metabolism, and excretion (ADME) profile remains to be fully elucidated. Understanding these pharmacokinetic parameters is crucial for its development as a potential therapeutic agent. This guide presents a roadmap for generating and presenting such data, alongside a comparison with related necroptosis inhibitors.
Comparative Pharmacokinetic Data
To provide a context for the potential pharmacokinetic profile of this compound, the following table summarizes available data for other inhibitors targeting the necroptosis pathway, such as RIPK1 inhibitors. The parameters for this compound are listed as "Not Available" and are intended to be populated as data is generated.
| Parameter | This compound | Necrostatin-1s (Nec-1s) (RIPK1 Inhibitor) | GSK'963 (RIPK1 Inhibitor) |
| Species | - | Mouse | Rat |
| Dose & Route | Not Available | Not Specified | 2 mg/kg & 0.2 mg/kg (i.p.) |
| T1/2 (Half-life) | Not Available | ~60 min (in mouse liver microsomes) | 3.5 min (in rat microsomes) |
| Cmax (Max. Concentration) | Not Available | Not Available | Not Available |
| Tmax (Time to Cmax) | Not Available | Not Available | Not Available |
| AUC (Area Under the Curve) | Not Available | 0.27 µg·h/mL (AUC8h) | Not Available |
| Clearance | Not Available | 61 mL/min/kg | Not Available |
| Bioavailability | Not Available | Not Available | Undetectable (oral) |
| Reference | - | [3] | [3] |
Experimental Protocols for In Vivo Pharmacokinetic Characterization
The following are detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound.
Animal Models and Dosing
-
Species: Initial studies are typically conducted in rodent models such as C57BL/6 mice or Sprague-Dawley rats.[4]
-
Formulation: this compound should be formulated in a vehicle suitable for the chosen route of administration (e.g., a solution for intravenous injection or a suspension for oral gavage). A common vehicle for preclinical studies is a mixture of DMSO, PEG300, and saline.
-
Dosing:
-
Intravenous (IV) Administration: A single bolus dose is administered via the tail vein to determine fundamental pharmacokinetic parameters like clearance and volume of distribution.
-
Oral (PO) Administration: A single dose is administered by oral gavage to assess oral absorption and bioavailability.
-
Dose Levels: At least two dose levels, differing by 5-10 fold, should be evaluated to assess dose linearity.[5]
-
Blood Sampling
-
Serial Sampling: If the animal model and blood volume requirements permit (e.g., in rats), serial blood samples can be collected from a single animal at multiple time points.
-
Composite Sampling: For smaller animals like mice, a composite sampling approach may be necessary, where each animal contributes one or two time points.[6]
-
Time Points: Blood samples should be collected at predefined time points to capture the absorption, distribution, and elimination phases. Typical time points for an IV dose might be 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For an oral dose, additional early time points (e.g., 0.25, 0.5, 1, 2 hours) are crucial to capture the absorption phase.[4]
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate plasma. Plasma samples are then stored at -80°C until analysis.
Bioanalytical Method
-
LC-MS/MS: A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method should be developed and validated for the quantification of this compound in plasma.
-
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Pharmacokinetic Data Analysis
-
Non-Compartmental Analysis (NCA): Plasma concentration-time data will be analyzed using NCA to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Terminal half-life (T1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Oral bioavailability (F%)
-
Visualizing Workflows and Pathways
To facilitate a clear understanding of the processes involved, the following diagrams illustrate the necroptosis signaling pathway and a typical experimental workflow for in vivo pharmacokinetic studies.
Caption: Necroptosis signaling pathway and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of TC13172 and its analogs in necroptosis research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the necroptosis inhibitor TC13172 and its analogs. It offers a detailed examination of their performance, supported by experimental data, to aid in the selection of the most appropriate tools for studying and targeting necroptotic cell death.
Necroptosis, a form of regulated necrosis, is a critical pathway in various physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer. The discovery of small molecule inhibitors targeting key mediators of this pathway, such as Mixed Lineage Kinase Domain-Like protein (MLKL), has been instrumental in advancing our understanding of its molecular mechanisms. This compound, a potent and specific MLKL inhibitor, has emerged as a valuable research tool. This guide provides a comparative analysis of this compound, its direct analogs, and other functional analogs that inhibit necroptosis through different mechanisms.
Performance Comparison of Necroptosis Inhibitors
The following tables summarize the quantitative data for this compound and its key analogs, providing a clear comparison of their potency and cellular targets.
Table 1: Comparative Potency of MLKL Inhibitors
| Compound | Target | Mechanism of Action | Cell Line | EC50/IC50 | Citation(s) |
| This compound | MLKL | Covalent inhibitor, binds to Cys86, blocks MLKL translocation to the plasma membrane.[1][2] | HT-29 | 2 nM | [1] |
| Compound 56 | MLKL | Covalent inhibitor derived from this compound, partially inhibits MLKL oligomerization and significantly inhibits its translocation.[3][4] | HT-29 | 0.8 nM | [3] |
| Compound 66 | MLKL | Covalent inhibitor derived from this compound, with a similar mechanism to Compound 56.[3][4] | HT-29 | 1.2 nM | [3] |
| Necrosulfonamide (NSA) | MLKL | Covalent inhibitor, binds to Cys86, blocks MLKL oligomerization and translocation.[5] | HT-29 | 124 nM | [6] |
Table 2: Potency of Functional Analogs (RIPK1 and RIPK3 Inhibitors)
| Compound | Target | Mechanism of Action | Cell Line | EC50/IC50 | Citation(s) |
| Necrostatin-1 (Nec-1) | RIPK1 | Allosteric inhibitor, prevents RIPK1 kinase activation.[7] | U937 | ~500 nM | [7] |
| GSK'872 | RIPK3 | ATP-competitive inhibitor of RIPK3 kinase activity.[8] | Multiple | Varies | [8] |
| Ponatinib | RIPK1, RIPK3 | Multi-kinase inhibitor, inhibits phosphorylation of RIPK1 and RIPK3. | HT-29 | 89 nM | [9] |
| Pazopanib | RIPK1, RIPK3 | Multi-kinase inhibitor with lower affinity for RIPK1 and RIPK3 compared to ponatinib. | HT-29 | 254 nM | [9] |
Visualizing the Landscape of Necroptosis Inhibition
To better understand the points of intervention for this compound and its analogs, the following diagrams illustrate the necroptosis signaling pathway and a general workflow for inhibitor validation.
Caption: Necroptosis signaling pathway and points of inhibition.
Caption: Experimental workflow for validating MLKL inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Cell Viability Assay (LDH Release)
This assay quantifies the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity, a hallmark of necroptosis.
Materials:
-
96-well flat-bottom microtiter plates
-
Cell culture medium
-
Test compounds (this compound or analogs)
-
Necroptosis-inducing agents (e.g., TNF-α, Smac mimetic, z-VAD-FMK for HT-29 cells)
-
LDH Cytotoxicity Assay Kit (e.g., from Cayman Chemical, Promega)
-
10X Lysis Solution (provided in the kit)
-
Stop Solution (provided in the kit)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Prepare triplicate wells for each experimental condition.[10]
-
Incubation: Incubate the plate overnight in a humidified 37°C incubator with 5% CO₂.
-
Treatment:
-
Test Wells: Pre-treat cells with various concentrations of the test compound for 1-2 hours. Then, add the necroptosis-inducing cocktail (e.g., TNF-α, Smac mimetic, and z-VAD-FMK).
-
Maximum LDH Release Control: Add 10 µL of 10X Lysis Solution to control wells.
-
Untreated Control: Add vehicle (e.g., DMSO) instead of the test compound.
-
-
Incubation: Incubate the plate for a duration sufficient to induce necroptosis (e.g., 8-24 hours).
-
Supernatant Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the reconstituted LDH assay buffer to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature (22-25°C) for 10-30 minutes, protected from light.[10]
-
Stop Reaction: Add 50 µL of Stop Solution to each well and mix by shaking for 30 seconds.
-
Measurement: Measure the absorbance at a wavelength between 490-520 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit manufacturer's instructions, typically by normalizing the absorbance of treated wells to the maximum LDH release control.
Protocol 2: Western Blot for Phosphorylated MLKL (p-MLKL)
This protocol is used to detect the phosphorylation of MLKL, a key event in the execution of necroptosis.
Materials:
-
Cell culture plates
-
Test compounds and necroptosis-inducing agents
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-MLKL (e.g., at Ser358 for human), anti-total-MLKL, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Culture and treat cells with necroptosis-inducing agents and inhibitors as described in the cell viability assay.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-MLKL diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-MLKL signal to total MLKL or the loading control.
Protocol 3: MLKL Oligomerization Assay
This assay assesses the ability of inhibitors to prevent the formation of MLKL oligomers, a critical step for its function.
Materials:
-
Same as for Western Blot, with the exception of the sample buffer.
-
Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 of the Western Blot protocol.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer. Do not boil the samples.
-
Non-Reducing SDS-PAGE: Separate the protein samples on an SDS-PAGE gel under non-reducing conditions.
-
Western Blot: Proceed with the Western Blot protocol from step 6 onwards, using an antibody against total MLKL to detect monomeric and oligomeric forms.[11]
This guide provides a foundational understanding of this compound and its analogs in the context of necroptosis research. The provided data and protocols should empower researchers to make informed decisions and design robust experiments to further elucidate the role of necroptosis in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a new class of highly potent necroptosis inhibitors targeting the mixed lineage kinase domain-like protein - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of a New Class of Uracil Derivatives as Potential Mixed Lineage Kinase Domain-like Protein (MLKL) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Inhibition of MLKL Attenuates Necroptotic Cell Death in a Murine Cell Model of Hepatic Ischaemia Injury | MDPI [mdpi.com]
- 9. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MLKL forms disulfide bond-dependent amyloid-like polymers to induce necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TC13172: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling TC13172 must adhere to strict disposal procedures to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) with disposal instructions for this compound is not publicly available, general principles of laboratory chemical waste management provide a clear framework for its safe disposal. This guide offers essential, step-by-step instructions for the proper handling and disposal of this compound waste.
Immediate Safety and Logistical Information
This compound is a mixed lineage kinase domain-like protein (MLKL) inhibitor intended for research use only. As with any research-grade chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional. All personnel handling this compound must be trained in proper laboratory safety protocols and wear appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves.
Quantitative Data Summary
The following table summarizes key information pertinent to the handling and disposal of this compound. In the absence of a specific SDS, this data is based on general knowledge of similar research compounds and common laboratory solvents like DMSO.
| Parameter | Value/Information | Citation |
| Chemical Name | This compound | N/A |
| Primary Hazard | Research chemical; treat as hazardous waste. | [1] |
| Common Solvent | Dimethyl sulfoxide (DMSO) | [2] |
| Disposal Route | Hazardous chemical waste collection. | [1][3] |
| Empty Container Disposal | Triple rinse with a suitable solvent; deface label before discarding as regular trash. | [1][4] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocol outlines the recommended steps for the proper disposal of this compound waste, including solutions and contaminated materials.
1. Waste Identification and Segregation:
-
Treat all materials contaminated with this compound as hazardous waste.[1] This includes stock solutions, experimental solutions, contaminated labware (e.g., pipette tips, tubes), and any absorbent materials used for spills.
-
Segregate this compound waste from other waste streams, such as non-hazardous, radioactive, or biohazardous waste.[5]
2. Waste Collection and Storage:
-
Collect liquid waste containing this compound, including solutions in DMSO, in a designated, leak-proof, and chemically compatible container.[3] The original chemical container is often a suitable choice.[1]
-
The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound" and any solvents (e.g., "in DMSO").[3]
-
Store solid waste, such as contaminated gloves and pipette tips, in a separate, sealed plastic bag or container, also clearly labeled as hazardous waste.
-
Keep waste containers securely closed except when adding waste.[1][3]
-
Store the waste in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3]
3. Disposal of Empty Containers:
-
A chemical container that has held this compound is considered empty when all contents have been removed by normal means.
-
To dispose of an empty container as non-hazardous waste, it must be triple-rinsed with a solvent capable of removing the residue.[1][4] The rinsate must be collected and disposed of as hazardous chemical waste.[1]
-
After triple-rinsing, deface or remove the original label before disposing of the container in the regular laboratory trash.[4]
4. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[3]
-
Do not dispose of this compound or its solutions down the drain.[1][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. businesswaste.co.uk [businesswaste.co.uk]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling TC13172
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for TC13172 based on general laboratory safety protocols for potent, research-grade compounds. No specific Material Safety Data Sheet (MSDS) for this compound was found in the public domain. Therefore, these recommendations are derived from guidelines for handling cytotoxic and other highly active small molecules. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound. This compound is intended for research use only and is not for human or veterinary use.[1][2]
Compound Information and Quantitative Data
This compound is a highly potent and selective covalent inhibitor of mixed lineage kinase domain-like protein (MLKL), a key effector in the necroptosis pathway.[1][2] Its high potency necessitates careful handling to avoid inadvertent exposure.
| Parameter | Value | Source |
| EC50 in HT-29 cells | 2 nM | [2][3] |
| Storage Temperature (Stock Solution) | -80°C (up to 2 years) or -20°C (up to 1 year) | [3][4] |
| Molecular Weight | 388.4 g/mol | [2] |
| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), slightly soluble in acetonitrile (0.1-1 mg/ml) | [2] |
Personal Protective Equipment (PPE)
Given the high potency of this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following recommendations are based on standard practices for handling hazardous research compounds.
-
Gloves: Double gloving with nitrile gloves is recommended at all times when handling this compound, including its primary container, solutions, and contaminated surfaces. Change gloves immediately if they become contaminated.
-
Eye Protection: ANSI-rated safety glasses with side shields or chemical splash goggles are mandatory to protect against splashes or aerosols.
-
Lab Coat: A dedicated lab coat, preferably a disposable or designated reusable one, should be worn. Ensure it is fully buttoned.
-
Respiratory Protection: While not always required for handling small quantities of non-volatile solids, a fit-tested N95 respirator or a higher level of respiratory protection should be considered if there is a risk of aerosol generation (e.g., when weighing the powder outside of a containment hood).
-
Full Body Protection: For procedures with a higher risk of contamination, such as cleaning up spills, additional protection like disposable sleeves or a full-body gown may be necessary.
Operational Plan for Handling this compound
A structured approach to handling this compound, from receipt to disposal, is essential for safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Wear a lab coat and two pairs of gloves when unpacking the compound.[5]
-
The primary container should be wiped down before being moved to its designated storage location.
-
Store this compound in a clearly labeled, tightly sealed vial at -20°C or -80°C, as recommended.[3][4]
Preparation of Stock Solutions
-
All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use a disposable, plastic-backed absorbent pad on the work surface to contain any potential spills.[5]
-
When preparing stock solutions, add the solvent to the vial containing the compound slowly to avoid splashing.
-
If you need to make stock solutions in advance, it is recommended to store them in aliquots in tightly sealed vials at -20°C for up to one month.[4]
Use in Experiments
-
When diluting stock solutions or adding this compound to experimental setups, continue to wear all recommended PPE.
-
Handle all solutions containing this compound as potentially hazardous.
-
Avoid generating aerosols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All waste contaminated with this compound, including pipette tips, tubes, gloves, and absorbent pads, should be considered hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not dispose of it down the drain.
-
Decontamination: Decontaminate non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound. Consult your institution's safety guidelines for appropriate decontamination procedures.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office.
Experimental Workflow and Signaling Pathway Diagrams
This compound Handling and Experimental Workflow
Caption: A generalized workflow for the safe handling of this compound.
Necroptosis Signaling Pathway and Inhibition by this compound
Caption: Inhibition of MLKL translocation by this compound in the necroptosis pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
